Product packaging for 3-Aminoquinoline-8-carboxylic acid(Cat. No.:CAS No. 1799412-39-7)

3-Aminoquinoline-8-carboxylic acid

Cat. No.: B2835089
CAS No.: 1799412-39-7
M. Wt: 188.186
InChI Key: VJDHULZQCXAVBN-UHFFFAOYSA-N
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Description

3-Aminoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B2835089 3-Aminoquinoline-8-carboxylic acid CAS No. 1799412-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDHULZQCXAVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: A Molecule of Bifunctional Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Aminoquinoline-8-carboxylic Acid

Senior Application Scientist Note: The subject of this guide, this compound, is a specialized chemical entity for which publicly available experimental data is notably scarce. This document has been constructed by integrating the limited vendor-supplied information with robust theoretical predictions and expert-driven inferences drawn from the well-documented chemistry of its structural analogues, such as 8-aminoquinoline and quinoline-8-carboxylic acid. The insights provided herein are intended to guide researchers and drug development professionals in anticipating the compound's behavior and unlocking its synthetic potential, pending empirical validation.

This compound (CAS No. 1799412-39-7) is a heterocyclic compound that merges three key chemical motifs onto a single scaffold: a quinoline core, a primary aromatic amine at the 3-position, and a carboxylic acid at the 8-position. This unique trifunctional arrangement endows the molecule with a rich and versatile chemical personality. It is predicted to be an amphoteric, zwitterionic compound with significant potential as a metal-chelating agent and a highly adaptable building block for the synthesis of complex pharmaceutical and material science targets. Its structural relationship to known bioactive classes, such as the 8-aminoquinoline antimalarials and quinoline-based kinase inhibitors, marks it as a compound of considerable interest for drug discovery programs.

Core Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical characteristics of this compound. The prediction of a high melting point and amphoteric solubility is rooted in the strong intermolecular forces, particularly hydrogen bonding and potential zwitterionic character, conferred by the acidic carboxyl and basic amino groups.

PropertyValue / Predicted BehaviorSource / Rationale
CAS Number 1799412-39-7[1][2][3]
Molecular Formula C₁₀H₈N₂O₂(Calculated)
Molecular Weight 188.18 g/mol (Calculated)[4][5]
Appearance Light yellow to yellow solid[2]
Melting Point Predicted: >200 °CInferred from analogues like quinoline-8-carboxylic acid (183-185 °C)[6]; the additional amino group is expected to significantly increase intermolecular hydrogen bonding, raising the melting point.
Solubility Predicted: Amphoteric. Soluble in aqueous acid and base. Soluble in polar aprotic solvents (e.g., DMSO). Low solubility in water and non-polar organic solvents.The presence of both a basic amino group and an acidic carboxylic acid group allows for salt formation in both acidic and basic media, enhancing solubility.
pKa (Predicted) pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Protonated Amine/Quinoline N)The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The basicity of the amino/quinoline nitrogens is expected to be in the typical range for anilines and quinolines.
Storage 2-8°C, protect from light[2]

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming molecular structure and purity. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on established principles and data from similar structures.

¹H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-d₆, the proton NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the protons on the quinoline core. Broad, exchangeable signals for the carboxylic acid and amine protons are also anticipated.

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

  • δ ~9.0-9.2 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and amino group.

  • δ ~8.5-8.7 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen.

  • δ ~7.5-8.0 ppm (m, 3H): H5, H6, H7 protons on the carbocyclic ring.

  • δ ~5.5-6.0 ppm (s, 2H): Amine protons (-NH₂), typically broad.

Causality: The precise chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield protons, while the electron-withdrawing carboxylic acid and the quinoline nitrogen deshield protons, particularly those at the 2- and 4-positions.[7][8]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the ¹H NMR, confirming the carbon skeleton.

  • δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

  • δ ~110-150 ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a clear fingerprint of the key functional groups.

  • 3500-3300 cm⁻¹ (medium, sharp): N-H stretching of the primary amine (likely two bands for symmetric and asymmetric stretches).

  • 3300-2500 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acid. This is a highly characteristic feature.

  • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

  • ~1600 cm⁻¹ (medium): N-H bending vibration.

  • 1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 188 corresponding to the molecular weight.

  • Key Fragment: A significant peak at m/z = 143, resulting from the loss of the carboxylic acid group ([M-COOH]⁺).

Chemical Reactivity and Synthetic Strategy

The molecule's reactivity is governed by the interplay of its three functional components. This allows for selective chemical modifications, making it a versatile synthetic intermediate.

cluster_main This compound cluster_reactions Key Reactive Sites cluster_products Potential Transformations mol mol COOH Carboxylic Acid (Position 8) Amides Amide Formation Esterification COOH->Amides Reacts with amines/alcohols NH2 Amino Group (Position 3) Acylation Acylation Alkylation Diazotization NH2->Acylation Nucleophilic attack Ring Quinoline Ring EAS Electrophilic Aromatic Substitution (EAS) Ring->EAS C-H Functionalization Chelate Chelation Site (N1, 8-COO⁻) Complexes Metal Complex Formation Chelate->Complexes Binds metal ions (e.g., Cu²⁺, Zn²⁺)

Caption: Key reactive centers of this compound.

Reactivity Profile
  • Carboxylic Acid: This group can undergo standard transformations such as esterification with alcohols, amide bond formation with amines, and reduction to the corresponding alcohol.[9] These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Amino Group: As a nucleophile, the primary amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups, though caution is advised as related diazonium salts have been reported to be explosive.[10]

  • Quinoline Ring: The ring system is aromatic and can undergo electrophilic substitution. The overall directing effect will be a complex balance between the activating, ortho-para directing amino group and the deactivating, meta-directing carboxylic acid and quinoline nitrogen. Modern C-H activation strategies offer a powerful means to selectively functionalize the quinoline core.[11]

  • Chelation: The peri-positioning of the quinoline nitrogen (a soft donor) and the carboxylate group (a hard donor) creates a classic bidentate chelation site. This motif is analogous to the well-known 8-hydroxyquinoline system and is expected to form stable complexes with various transition metal ions.[12][13]

Proposed Synthetic Protocol: The Friedländer Synthesis

A logical and convergent approach to synthesizing this molecule and its analogues is the Friedländer annulation . This acid- or base-catalyzed reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system.[14][15][16]

start1 2,6-Diaminobenzoic Acid step1 Step 1: Condensation (Aldol-type reaction) start1->step1 start2 Pyruvic Aldehyde (or equivalent) start2->step1 intermediate1 Intermediate Adduct step1->intermediate1 Forms C-C bond step2 Step 2: Cyclization & Dehydration (Annulation) intermediate1->step2 Intramolecular attack product This compound step2->product Aromatization

Caption: Hypothetical Friedländer synthesis workflow.

Experimental Causality:

  • Reactant Choice: 2,6-Diaminobenzoic acid provides the benzene ring, the C8-carboxylic acid, and the nitrogen atom that will become part of the pyridine ring. The second amino group at the 2-position is the key nucleophile for the cyclization. Pyruvic aldehyde (or a synthetic equivalent like ethyl pyruvate followed by hydrolysis) serves as the three-carbon electrophilic partner required to form the pyridine ring.

  • Catalyst: The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH). The choice of catalyst is critical; it must facilitate the initial aldol-type condensation without promoting unwanted side reactions. Acid catalysis protonates the carbonyl of the pyruvate derivative, activating it for nucleophilic attack by the aniline.

  • Cyclodehydration: The key ring-forming step is an intramolecular attack of the ortho-amino group onto the carbonyl (or imine) intermediate, followed by dehydration to yield the aromatic quinoline ring. This step is often irreversible and drives the reaction to completion.

Self-Validation: The protocol's integrity is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the appearance of the product. The final structure must be rigorously confirmed using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and Development

The unique structural features of this compound position it as a valuable scaffold in several high-impact research areas.

  • Medicinal Chemistry:

    • Anticancer Agents: The quinoline carboxylic acid core is a known pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.[17] This suggests potential as a scaffold for developing novel antibacterial agents. Furthermore, related structures have shown activity against human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[17]

    • Anti-infective Agents: The 8-aminoquinoline motif is the foundation of antimalarial drugs like primaquine.[18] Derivatives of this compound could be explored for activity against Plasmodium species and other parasites.

    • Kinase Inhibitors: The quinoline scaffold is a "privileged structure" frequently found in small-molecule kinase inhibitors. The amino and carboxylic acid groups provide versatile handles for synthetic elaboration to target the ATP-binding sites of various kinases.[19]

  • Materials and Analytical Chemistry:

    • Metal Ion Sensors: The N,O-bidentate chelation site is ideal for developing selective fluorescent or colorimetric sensors for detecting transition metal ions like Cu²⁺, Zn²⁺, and Fe²⁺, which are important in biological and environmental systems.[13][20]

    • Coordination Polymers and Catalysts: The molecule can serve as a ligand for constructing metal-organic frameworks (MOFs) or as an ancillary ligand in homogeneous catalysis.

Safety and Handling

No specific toxicology data for this compound is available. Therefore, handling should be guided by precautionary principles based on its chemical class and data from related compounds.

  • Hazard Class (Assumed): Based on analogues like 3-aminoquinoline, the compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring.

  • Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C, protected from light to prevent degradation.[2]

Conclusion

This compound represents a molecule of significant untapped potential. While experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and analogue data reveals a versatile building block with promising applications. Its amphoteric nature, predictable reactivity at three distinct sites, and inherent metal-chelating ability make it a prime candidate for exploration in drug discovery, diagnostics, and materials science. The protocols and predictions outlined in this guide provide a foundational framework for researchers to begin investigating this intriguing compound.

References

The Serendipitous Genesis and Strategic Evolution of Quinolone Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone carboxylic acids represent a cornerstone of antibacterial therapy, a class of drugs born from a serendipitous discovery and meticulously sculpted by decades of medicinal chemistry into potent, broad-spectrum agents. This in-depth technical guide charts the historical and scientific journey of these remarkable compounds, from the unexpected identification of nalidixic acid to the sophisticated design of modern fluoroquinolones. We will delve into the foundational synthetic methodologies that enabled their creation, elucidate their elegant mechanism of action at the molecular level, and explore the ever-present challenge of bacterial resistance. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights into the chemistry, biology, and evolution of this critical class of antimicrobials.

A Fortuitous Beginning: The Discovery of Nalidixic Acid

The story of quinolone carboxylic acids begins not with a targeted drug discovery program, but as an unexpected byproduct of antimalarial research. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity from a distillation process.[1][2][3] This impurity, later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[1][2][4] This serendipitous finding served as the crucial lead structure that sparked a new direction in antibacterial research.[2][4]

Although this initial compound was a quinolone, the subsequent optimization efforts led to a related but distinct heterocyclic system. Lesher's team synthesized a series of analogs, and it was a 1,8-naphthyridine derivative, nalidixic acid, that emerged as the most promising candidate.[3][5] Introduced clinically in 1962, nalidixic acid was the first synthetic quinolone antibiotic.[3][6] Its application was primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[6][7] While its spectrum of activity was narrow and resistance developed rapidly, the discovery of nalidixic acid was a landmark event that laid the foundation for the entire quinolone class of antibiotics.[8]

Foundational Synthesis: Building the Quinolone Core

The ability to synthesize and modify the quinoline-4-carboxylic acid scaffold has been central to the development of this drug class. Several classic organic reactions have been instrumental in this endeavor, providing versatile routes to a wide array of derivatives.

The Pfitzinger Reaction: A Robust Route to Substituted Quinolone-4-Carboxylic Acids

The Pfitzinger reaction is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[9]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution.

  • Isatin Ring Opening: Add isatin to the basic solution. The reaction mixture will typically change color as the isatin ring opens to form a potassium salt of 2-aminophenylglyoxylic acid.

  • Addition of Carbonyl Compound: Slowly add acetophenone to the reaction mixture.

  • Condensation and Cyclization: Heat the mixture to reflux. The enolate of acetophenone condenses with the keto group of the opened isatin intermediate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

  • Workup and Isolation: After the reaction is complete, cool the mixture and add water. Remove any unreacted starting materials by extraction with an organic solvent. Acidify the aqueous layer with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 2-phenylquinoline-4-carboxylic acid.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Pfitzinger_Reaction Isatin Isatin Intermediate1 Opened Isatin (2-Aminophenylglyoxylate) Isatin->Intermediate1 Base-catalyzed ring opening Carbonyl Carbonyl Compound (e.g., Acetophenone) Intermediate2 Condensed Intermediate Carbonyl->Intermediate2 Condensation Base Base (KOH) Intermediate1->Intermediate2 Product Quinoline-4-carboxylic Acid Intermediate2->Product Cyclization & Deyhdration

Pfitzinger reaction workflow.
The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which are important intermediates in the synthesis of many quinolone antibiotics. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[10]

*Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Condensation: React aniline with diethyl ethoxymethylenemalonate. This step is typically performed by heating the neat reactants or in a high-boiling solvent. The reaction involves the nucleophilic attack of the aniline nitrogen on the double bond of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Heat the anilinomethylenemalonate intermediate to a high temperature (typically >250 °C) in a high-boiling solvent such as diphenyl ether. This high temperature promotes an intramolecular cyclization to form the 4-hydroxy-3-carbethoxyquinoline.

  • Saponification: Hydrolyze the ester group of the cyclized product using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

  • Decarboxylation: Heat the resulting carboxylic acid above its melting point to induce decarboxylation, affording 4-hydroxyquinoline.

Gould_Jacobs_Reaction Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 Condensation Malonate Ethoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate2 4-Hydroxy-3-carbethoxyquinoline Intermediate1->Intermediate2 Thermal Cyclization Intermediate3 Quinoline-3-carboxylic Acid Intermediate2->Intermediate3 Saponification Product 4-Hydroxyquinoline Intermediate3->Product Decarboxylation

Gould-Jacobs reaction workflow.

The Dawn of the Fluoroquinolones: A Quantum Leap in Antibacterial Potency

While nalidixic acid was a groundbreaking discovery, its limitations spurred further research to enhance its antibacterial spectrum and pharmacokinetic properties. The major breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[6] This single modification dramatically increased the potency of these compounds by enhancing their penetration into bacterial cells and their binding to the target enzymes.[6]

The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity.

GenerationKey Structural Features & Representative DrugsSpectrum of Activity
First Non-fluorinated quinolones and early fluoroquinolones. (e.g., Nalidixic acid, Flumequine)Primarily active against Gram-negative bacteria, mainly for urinary tract infections.[7][11]
Second Introduction of a fluorine at C-6 and a piperazine ring at C-7. (e.g., Ciprofloxacin, Norfloxacin)Expanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[7][11]
Third Modifications to the C-7 substituent and sometimes the N-1 substituent. (e.g., Levofloxacin, Gatifloxacin)Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[7][11]
Fourth Further modifications to enhance anaerobic coverage. (e.g., Moxifloxacin, Trovafloxacin)Broad-spectrum activity, including Gram-negative, Gram-positive, atypical, and anaerobic bacteria.[7][11]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, and repair.[12]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a necessary step for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[13] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[13]

Quinolone_Mechanism cluster_0 Bacterial Cell Quinolone Quinolone Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Complex Topo_IV Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex DS_Breaks Double-Strand DNA Breaks Complex->DS_Breaks Stabilization of Cleaved Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Inhibition of DNA Replication & Transcription

Mechanism of action of quinolone carboxylic acids.

The Challenge of Resistance: A Continuing Arms Race

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of quinolones to their target enzymes.[14]

  • Reduced intracellular concentration: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or through increased efflux of the drug by multidrug resistance pumps.[14]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects DNA gyrase and topoisomerase IV from quinolone binding) and aac(6')-Ib-cr (an enzyme that modifies and inactivates certain fluoroquinolones), can confer resistance.[12][14]

Resistance_Mechanisms cluster_1 Bacterial Cell Quinolone_In Quinolone (Extracellular) Porin Porin Channel Quinolone_In->Porin Entry Quinolone_Out Quinolone (Intracellular) Efflux Efflux Pump Quinolone_Out->Efflux Exit Target_Enzyme DNA Gyrase / Topoisomerase IV Quinolone_Out->Target_Enzyme Inhibition Porin->Quinolone_Out Efflux->Quinolone_In Target_Enzyme->Quinolone_Out Mutation -> Reduced Binding Plasmid Plasmid Qnr Qnr Protein Plasmid->Qnr Expression AAC AAC(6')-Ib-cr Plasmid->AAC Qnr->Target_Enzyme Protection AAC->Quinolone_Out Inactivation

References

Theoretical Framework for the Structural Elucidation of 3-Aminoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. 3-Aminoquinoline-8-carboxylic acid (3A8CQA) represents a particularly compelling derivative, integrating a hydrogen-bond-donating amino group, a hydrogen-bond-accepting/donating carboxylic acid, and the rigid, aromatic quinoline core. This combination suggests significant potential for targeted biological activity, coordination chemistry, and the development of novel materials. This technical guide establishes a comprehensive theoretical framework for the in-depth structural and electronic characterization of 3A8CQA. By leveraging established quantum chemical methods, we outline a systematic approach to predict its geometric, electronic, and spectroscopic properties, providing a foundational roadmap for future experimental validation and application-driven research.

Chapter 1: Foundational Structural Analysis and Conformational Landscape

The spatial arrangement of atoms and the interplay of functional groups in 3A8CQA are paramount to its chemical behavior. The proximity of the 8-carboxylic acid and 3-amino group to the quinoline nitrogen atoms suggests a high probability of intramolecular interactions that dictate the molecule's preferred conformation and reactivity.

The Unique Structural Architecture of 3A8CQA

The structure of 3A8CQA is distinguished by the potential for multiple intramolecular hydrogen bonds. A primary interaction is anticipated between the carboxylic acid's hydroxyl proton and the lone pair of the quinoline ring's nitrogen (N1). This type of interaction is a well-documented feature in peri-substituted quinolines and significantly influences planarity and electronic distribution. Furthermore, the positioning of the 3-amino group allows for potential, albeit weaker, interactions that can affect the overall geometry. Understanding these non-covalent interactions is critical, as they stabilize the ground-state structure and influence the molecule's interaction with biological targets. An infrared study on 8-aminoquinoline has suggested the presence of a weak intramolecular N-H···N hydrogen bond, providing a precedent for such intramolecular forces in this family of compounds.[1]

The Rationale for Density Functional Theory (DFT) in Geometry Optimization

To accurately model the structure of 3A8CQA, Density Functional Theory (DFT) stands out as the method of choice. DFT provides a robust balance between computational efficiency and accuracy for medium-sized organic molecules. It excels at describing electron correlation effects, which are crucial for accurately modeling the subtle non-covalent interactions, such as hydrogen bonds, that govern the conformation of 3A8CQA.

Causality of Method Selection:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in providing reliable geometric and electronic data for a wide range of organic systems.[2][3] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

  • Basis Set: The 6-311++G(d,p) basis set is employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatial extent of electron density in systems with lone pairs and hydrogen bonds. The "(d,p)" signifies the addition of polarization functions, allowing for greater flexibility in describing bond shapes and accurately modeling bond angles.[4]

Protocol: Ground State Geometry Optimization

This protocol outlines the steps for obtaining the lowest energy conformation of 3A8CQA using a typical quantum chemistry software package.

Step-by-Step Methodology:

  • Construct Input Molecule: Build the initial 3D structure of this compound using a molecular editor. Ensure a reasonable starting geometry.

  • Define Calculation Parameters:

    • Job Type: Set to "Optimization + Frequency" to first find the energy minimum and then confirm it is a true minimum (i.e., no imaginary frequencies).

    • Method: Select DFT, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

    • Solvation (Optional): To model the structure in a specific solvent, apply a continuum solvation model like the Polarization Continuum Model (PCM).

  • Initiate Calculation: Submit the job for computation.

  • Analyze Output:

    • Verify that the optimization converged successfully.

    • Confirm the absence of imaginary frequencies in the frequency analysis, which validates the structure as a true energy minimum.

    • Extract the final optimized coordinates and structural parameters.

Predicted Structural Parameters

The optimization will yield precise data on bond lengths, angles, and dihedral angles. This data is crucial for understanding the degree of planarity and the geometric consequences of intramolecular hydrogen bonding.

ParameterAtom ConnectivityPredicted Value (Å or °)Description
Bond Lengths
O-H (Carboxyl)O(carboxyl)-H~0.98 ÅLength of the hydroxyl bond.
C=O (Carboxyl)C(carboxyl)-O~1.22 ÅDouble bond of the carboxyl group.
N-H (Amino)N(amino)-H~1.01 ÅLength of the amine N-H bonds.
H-Bond (Intramolecular)N(quinoline)···H-O~1.8 - 2.0 ÅKey intramolecular hydrogen bond distance.
Bond Angles
C-C-O-HC(quinoline)-C(carboxyl)-O-H~110°Defines the orientation of the hydroxyl group.
C-N-HC(quinoline)-N(amino)-H~115-120°Geometry of the amino substituent.
Dihedral Angles
Carboxyl TwistC-C-C=O~0° or ~180°Measures the planarity of the carboxyl group relative to the quinoline ring.
Amino TwistC-C-N-HVariableMeasures the orientation of the amino group.
Table 1: Key predicted geometric parameters for this compound.

Chapter 2: Electronic Structure and Chemical Reactivity Insights

The arrangement of electrons within 3A8CQA dictates its reactivity, light-absorbing properties, and potential for intermolecular interactions. Theoretical calculations provide a powerful lens through which to view this electronic landscape.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[5][6]

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive visualization of the charge distribution on the molecule's surface.[3][4] It is invaluable for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the carboxyl oxygens and the quinoline nitrogen. These are sites that attract electrophiles or engage in hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the acidic proton of the carboxyl group and the amino hydrogens. These sites are susceptible to nucleophilic attack or act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized electron-pair "bonding" units. This method is particularly powerful for quantifying specific interactions, such as the strength of the intramolecular hydrogen bond by measuring the stabilization energy (E(2)) associated with the charge transfer from the quinoline nitrogen's lone pair (n) to the antibonding orbital (σ*) of the O-H bond.[7]

Workflow: From Structure to Reactivity Prediction

The following workflow illustrates the logical progression of calculations to determine the electronic properties of 3A8CQA.

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Single-Point Energy & Wavefunction cluster_2 Step 3: Property Analysis Opt DFT Optimization (B3LYP/6-311++G(d,p)) SPE Single-Point Calculation (Using Optimized Geometry) Opt->SPE Optimized Coordinates FMO HOMO/LUMO Analysis SPE->FMO MESP MESP Map Generation SPE->MESP NBO NBO Analysis SPE->NBO

Figure 1: Workflow for theoretical electronic property analysis.

Chapter 3: In Silico Spectroscopy for Structural Validation

Theoretical spectroscopy serves as a powerful complement to experimental analysis, enabling the unambiguous assignment of spectral features and confirming that the computed structure accurately reflects the real-world molecule.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations based on the optimized DFT structure can predict the vibrational modes of 3A8CQA.[2][7]

  • Key Assignments: This allows for the precise assignment of characteristic peaks, such as the C=O stretch of the carboxylic acid, the O-H stretch (which will be broadened and red-shifted if involved in hydrogen bonding), N-H stretching of the amino group, and the quinoline ring's skeletal vibrations.

  • Scaling Factor: A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental data.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
O-H StretchCarboxylic Acid (H-bonded)2800 - 3200 (Broad)Strong
N-H StretchAmino Group3300 - 3500Medium
C=O StretchCarboxylic Acid~1680 - 1710Very Strong
C=N / C=C StretchQuinoline Ring1500 - 1650Strong-Medium
Table 2: Predicted key vibrational frequencies for 3A8CQA.
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a reference standard (e.g., Tetramethylsilane, TMS). Comparing predicted shifts with experimental data provides one of the most rigorous validations of the computed molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to absorption bands in a UV-Vis spectrum.[3][4] This analysis provides:

  • λ_max: The wavelength of maximum absorption.

  • Oscillator Strength (f): The theoretical intensity of the absorption.

  • Transition Character: The specific orbitals involved in the electronic transition (e.g., π → π* or n → π*), offering deep insight into the molecule's photophysics.

Protocol: Spectroscopic Property Calculation

Prerequisite: A successfully optimized ground-state geometry.

Step-by-Step Methodology:

  • Vibrational Analysis:

    • Use the optimized geometry as input.

    • Perform a Frequency calculation using the same DFT method (B3LYP/6-311++G(d,p)).

    • Analyze the output for vibrational modes and their corresponding IR/Raman intensities.

  • NMR Analysis:

    • Use the optimized geometry as input.

    • Perform an NMR calculation using the GIAO method.

    • Calculate chemical shifts by subtracting the calculated isotropic shielding values from that of a separately calculated TMS reference.

  • UV-Vis Analysis:

    • Use the optimized geometry as input.

    • Perform a TD-DFT calculation (e.g., requesting the first 10-20 singlet excited states).

    • Extract the excitation energies (in nm), oscillator strengths, and contributing orbital transitions for each state.

Chapter 4: Implications for Drug Discovery and Materials Science

The validated theoretical structure of 3A8CQA is not an end-point but a launchpad for predicting its functional applications.

Molecular Docking and Pharmacophore Modeling

The 3D structure and MESP map are critical inputs for drug discovery pipelines. The distribution of hydrogen bond donors (amino, carboxyl-OH), acceptors (carboxyl-C=O, quinoline-N), and the aromatic system defines the pharmacophore of 3A8CQA. This information can be used in molecular docking simulations to predict how the molecule might bind to the active site of a protein, such as a kinase or dehydrogenase.[7][8]

Pathway: From Theoretical Structure to Application

The theoretical insights directly inform experimental design and application, creating a synergistic loop between computation and laboratory work.

G cluster_0 Computational Core cluster_1 Predicted Properties cluster_2 Application & Validation TheoStruct Validated Theoretical Structure (DFT) MESP MESP & Reactivity Map TheoStruct->MESP FMO Electronic Properties (HOMO/LUMO) TheoStruct->FMO Spectra Predicted Spectra (IR, NMR, UV-Vis) TheoStruct->Spectra Docking Molecular Docking (Target Binding) MESP->Docking Synthesis Guided Synthesis FMO->Synthesis Reactivity Prediction ExpValidation Experimental Spectroscopy Spectra->ExpValidation Assignment Guide

References

An In-depth Technical Guide to 3-Aminoquinoline-8-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-aminoquinoline-8-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, offering insights for researchers and professionals in drug discovery and development.

The this compound Scaffold: A Privileged Structure

The quinoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] The this compound scaffold, in particular, presents a unique combination of functional groups—an amino group at the 3-position and a carboxylic acid at the 8-position—that offer versatile points for chemical modification and interaction with biological targets. The strategic placement of these groups on the quinoline core allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Synthesis of the Core this compound

A robust method for the synthesis of the quinoline-3-carboxylic acid core is the Doebner-von Miller reaction .[2][3][4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target scaffold, a suitably substituted aniline is the key starting material.

Proposed Synthetic Pathway:

Synthesis_of_3-Aminoquinoline-8-carboxylic_acid A 2-Nitroaniline C 8-Nitroquinoline-3-carboxylic acid A->C Doebner-von Miller Reaction (Acid Catalyst, Heat) B Pyruvic Acid + Benzaldehyde B->C D This compound C->D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 8-Nitroquinoline-3-carboxylic Acid via Doebner-von Miller Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline, an equimolar amount of pyruvic acid, and an appropriate aldehyde (e.g., benzaldehyde).

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture. The acid facilitates both the initial condensation and the subsequent cyclization.

  • Heating and Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-nitroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices: The use of a nitro-substituted aniline is crucial for introducing the precursor to the final amino group at the desired position. The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline ring system.

Step 2: Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group is a critical step to afford the final this compound. Several methods can be employed for this transformation.

Protocol 1: Reduction with Iron in Acidic Medium

  • Reaction Setup: Suspend 8-nitroquinoline-3-carboxylic acid in a mixture of ethanol and water in a round-bottom flask.

  • Addition of Iron and Acid: Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.

  • Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonia solution). The product can then be extracted with a suitable organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Catalytic Hydrogenation

  • Catalyst and Solvent: Dissolve 8-nitroquinoline-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

  • Filtration and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the product.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amino group can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of characteristic N-H stretching vibrations.

Derivatization of the Core Scaffold

The 3-amino and 8-carboxylic acid functionalities of the core scaffold provide convenient handles for further derivatization to generate a library of compounds with diverse biological activities.

Amide Bond Formation: The carboxylic acid at the 8-position can be readily converted to amides by coupling with various amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.[6]

Esterification: The carboxylic acid can also be esterified by reacting it with an alcohol in the presence of an acid catalyst.

N-Alkylation/N-Acylation of the Amino Group: The amino group at the 3-position can be alkylated or acylated using appropriate alkyl halides or acyl chlorides/anhydrides under basic conditions.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound (Predicted/Inferred)General Trends for Derivatives
Molecular Weight ~188.18 g/mol [7]Increases with the size of the substituent.
Melting Point Expected to be a solid with a relatively high melting point.Varies depending on the nature of the derivative.
Solubility Likely soluble in polar organic solvents and aqueous acidic/basic solutions.Can be modulated by introducing polar or non-polar functional groups.
pKa The carboxylic acid group is acidic, while the amino and quinoline nitrogen are basic.The pKa values will be influenced by the electronic effects of the substituents.
LogP Moderate lipophilicity.Can be increased or decreased by derivatization to optimize cell permeability.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, primarily as anticancer and antibacterial agents.

Anticancer Activity

Quinoline derivatives are known to exhibit a broad spectrum of anticancer activities through various mechanisms.[8][9] Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action:

The anticancer mechanism of action for aminoquinoline derivatives is often multifaceted.[10] They have been shown to:

  • Induce Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from dividing.[9]

  • Trigger Apoptosis: These compounds can activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This is often mediated by the activation of caspases and the release of cytochrome c from the mitochondria.[10]

  • Inhibit Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound may target specific kinases involved in cancer cell signaling pathways, such as those in the PI3K/Akt/mTOR pathway.[8]

Structure-Activity Relationship (SAR):

The nature of the substituents on the 3-amino and 8-carboxylic acid groups significantly influences the anticancer activity. For instance, the introduction of bulky aromatic or heterocyclic moieties through an amide linkage at the 8-position has been shown to enhance cytotoxicity against various cancer cell lines.

Quantitative Data (Illustrative Examples of Related Compounds):

Compound TypeCell LineIC₅₀ (µM)Reference
2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativeMCF-7 (Breast Cancer)1.73 (as µg/mL)[9]
Substituted quinoline-3-carboxylic acidsVariousVaries[11]
8-Aminoquinoline amides of triterpenoic acidsVariousVaries[6]
Antibacterial Activity

Quinolone antibiotics are a well-established class of antibacterial agents.[12] Derivatives of this compound share structural similarities with quinolones and have demonstrated promising antibacterial activity.

Mechanism of Action:

The primary mechanism of action of quinolone-type compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to the disruption of bacterial cell division and ultimately cell death.

Structure-Activity Relationship (SAR):

The antibacterial potency of these derivatives is highly dependent on the substituents. For example, the introduction of a fluorine atom at the 6-position and a piperazinyl or related basic amine at the 7-position (in the context of 3-quinolinecarboxylic acids) has been shown to be crucial for broad-spectrum antibacterial activity.[12] The nature of the ester or amide at the 8-position of the this compound scaffold would also be expected to significantly impact activity.

Quantitative Data (Illustrative Examples of Related Compounds):

Compound TypeBacterial StrainMIC (µg/mL)Reference
Amino-substituted 3-quinolinecarboxylic acidEscherichia coli0.25[12]
Quinoline-2-carboxylic acid estersS. typhi12.5[1]
8-Hydroxyquinoline-ciprofloxacin hybridVarious4-16[13]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The synthetic versatility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of these derivatives will facilitate a more rational design of next-generation compounds.

  • In-depth Mechanistic Studies: A deeper understanding of the signaling pathways modulated by these compounds will provide valuable insights into their therapeutic effects.

  • Expansion of Biological Screening: Evaluating the activity of these derivatives against a broader range of cancer cell lines, bacterial strains, and other disease models may uncover new therapeutic applications.

  • Optimization of ADME Properties: Systematic modification of the scaffold to improve drug-like properties will be crucial for advancing these compounds into preclinical and clinical development.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized.

References

3-Aminoquinoline-8-carboxylic acid mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Topic: 3-Aminoquinoline-8-carboxylic acid: Mechanism of Action in Biological Systems

Assessment: Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the biological mechanism of action for this compound. The existing research predominantly focuses on the broader class of quinoline derivatives, particularly 8-aminoquinolines and quinoline-3-carboxylic acids, as scaffolds for drug development.

Recommendation: Due to the scarcity of direct research on this compound's specific mechanism of action, this guide will instead provide an in-depth analysis of the known mechanisms of its parent structural motifs: 8-Aminoquinolines and Quinoline-3-Carboxylic Acids . This approach allows for a scientifically grounded exploration of the compound's potential mechanisms, based on the well-documented activities of its constituent parts. This guide will clearly distinguish between established mechanisms of the broader classes and the speculative, yet scientifically reasoned, potential actions of this compound.

An In-Depth Technical Guide to the Potential Mechanism of Action of this compound in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects[1][2][3]. The specific compound, this compound, combines two key pharmacophoric motifs: the 8-aminoquinoline core and a carboxylic acid group at the 3-position. While direct studies on this specific molecule are limited, an analysis of its components provides a strong foundation for hypothesizing its biological activities and mechanisms of action.

This guide will dissect the known biological roles of 8-aminoquinolines and quinoline-3-carboxylic acids to construct a scientifically informed profile of this compound.

The 8-Aminoquinoline Moiety: A Legacy in Antimalarial Therapy and Beyond

The 8-aminoquinoline (8-AQ) scaffold is most famously represented by the antimalarial drug primaquine[4][5][6]. Derivatives of 8-AQ are known to be effective against the latent liver stages of Plasmodium vivax and P. ovale[4][5].

Potential Antimalarial Mechanism of Action

The precise mechanism of 8-AQs in eradicating latent malaria is not fully elucidated, but it is believed to involve metabolic activation to reactive intermediates that induce oxidative stress within the parasite[4][6].

  • Redox Cycling and Oxidative Stress: 8-AQs are metabolized to quinone-imine intermediates. These intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This surge in ROS can damage parasite macromolecules, including DNA, proteins, and lipids, leading to cell death.

  • Mitochondrial Disruption: The generated ROS can disrupt the mitochondrial electron transport chain in the parasite, leading to a collapse of the mitochondrial membrane potential and inhibiting ATP synthesis.

It is plausible that this compound, possessing the 8-AQ core, could exhibit similar pro-oxidant activities, particularly if metabolized within target cells.

Broader Biological Activities of 8-Aminoquinolines

Beyond malaria, 8-AQ derivatives have been investigated for a range of other therapeutic applications, including:

  • Anticancer Activity: Some 8-AQ derivatives have shown efficacy against various cancer cell lines[7].

  • Antimicrobial Properties: Metal complexes of 8-AQ have demonstrated activity against Gram-negative bacteria[3].

  • Antiviral Potential: Certain derivatives have shown inhibitory effects against viruses like Dengue, RSV, and influenza A[8].

The Quinoline-3-Carboxylic Acid Moiety: A Key Player in Kinase Inhibition and Antiproliferative Effects

The presence of a carboxylic acid group at the 3-position of the quinoline ring introduces another dimension of potential biological activity. Derivatives of quinoline-3-carboxylic acid have been notably explored as enzyme inhibitors and antiproliferative agents.

Inhibition of Protein Kinase CK2

A significant body of research has identified quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2[9][10]. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis.

  • Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors. The quinoline scaffold occupies the adenine-binding pocket of the kinase, while the carboxylic acid group can form crucial hydrogen bonds with key amino acid residues in the active site, thereby blocking the binding of ATP and preventing the phosphorylation of substrate proteins[9][10].

The structural features of this compound make it a candidate for investigation as a CK2 inhibitor. The amino group at the 3-position, in particular, could further influence binding within the kinase active site.

Antiproliferative and Anti-inflammatory Activity

Quinoline-3-carboxylic acid derivatives have also demonstrated antiproliferative effects against various cancer cell lines, such as MCF-7 and K562[11]. The proposed mechanism for this selectivity is related to the pH difference between cancerous and non-cancerous tissues. In the acidic environment of tumors, the carboxylic acid group may be in its less ionized, more lipophilic form, enhancing its uptake by cancer cells[11]. Additionally, some quinoline carboxylic acids have shown anti-inflammatory properties in cellular models[2].

Synthesizing the Mechanisms: A Hypothesis for this compound

Based on the activities of its constituent moieties, we can propose a multi-faceted potential mechanism of action for this compound.

Diagram: Hypothesized Signaling Pathways

G cluster_0 Cellular Environment cluster_1 Potential Kinase Inhibition Pathway cluster_2 Potential Oxidative Stress Pathway 3AQA8C 3-Aminoquinoline- 8-carboxylic acid CK2 Protein Kinase CK2 3AQA8C->CK2 Inhibits (Hypothesized) Metabolism Metabolic Activation 3AQA8C->Metabolism Undergoes (Hypothesized) Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Induces

Caption: Hypothesized dual-action mechanism of this compound.

This model suggests that this compound could exert its biological effects through two primary, non-mutually exclusive pathways:

  • Direct Enzyme Inhibition: The molecule could act as an inhibitor of protein kinases like CK2, thereby interfering with pro-survival signaling pathways in cancer cells.

  • Metabolically-Induced Oxidative Stress: Following metabolic activation (akin to other 8-AQs), the compound could generate ROS, leading to oxidative damage and cell death. This pathway may be particularly relevant in the context of infectious diseases like malaria.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for this compound, a structured experimental approach is necessary.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of protein kinase CK2.

Methodology:

  • Reagents: Recombinant human CK2 enzyme, ATP, specific peptide substrate, this compound, and a known CK2 inhibitor (positive control).

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) can be used. This assay measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. Inhibition is correlated with a higher luminescence signal (more ATP remaining).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the various concentrations of the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Workflow

G Start Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) Reaction Incubate Kinase Reaction Start->Reaction Detection Add Luminescence Reagent Reaction->Detection Measure Read Luminescence Detection->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular ROS in cells treated with this compound.

Methodology:

  • Reagents: Cell line of interest (e.g., a cancer cell line like HeLa or a liver cell line like HepG2 for metabolism studies), this compound, a ROS-sensitive fluorescent probe (e.g., DCFDA), and a known ROS inducer (e.g., H2O2) as a positive control.

  • Assay Principle: DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. The increase in fluorescence intensity is proportional to the amount of ROS generated.

  • Procedure: a. Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. b. Pre-load the cells with the DCFDA probe by incubating for 30-60 minutes. c. Wash the cells to remove excess probe. d. Treat the cells with various concentrations of this compound. e. Measure the fluorescence intensity at various time points using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Plot the fluorescence intensity against time and compound concentration to determine the extent of ROS production.

Conclusion and Future Directions

While this compound remains an understudied compound, its structural components suggest a high potential for significant biological activity. The convergence of the 8-aminoquinoline and quinoline-3-carboxylic acid pharmacophores points towards a dual mechanism of action involving both kinase inhibition and the induction of oxidative stress. The experimental frameworks provided here offer a clear path to validating these hypotheses. Further research, including medicinal chemistry efforts to create derivatives, could lead to the development of novel therapeutic agents based on this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for 3-Aminoquinoline-8-carboxylic Acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Versatile Fluorophore in Biological Imaging

Quinoline, a heterocyclic aromatic compound, forms the core of many synthetic and natural products with significant biological and pharmacological activities.[1][2] Its inherent fluorescence properties have led to the extensive exploration of quinoline derivatives as molecular probes and chemosensors in bioimaging.[1][2] These small molecule probes are indispensable tools for visualizing cellular structures, tracking biomolecules, and detecting specific analytes within the complex environment of living cells.[3][4] The tunability of the quinoline scaffold allows for the rational design of probes with optimized photophysical properties for various imaging applications, including pH sensing and metal ion detection.[3][5] This document provides a detailed guide to the application of a specific derivative, 3-Aminoquinoline-8-carboxylic acid, in live cell imaging protocols. While direct experimental data for this particular compound is emerging, this guide synthesizes information from closely related quinoline derivatives to propose its potential applications and robust protocols for its use.

Scientific Principles and Rationale

The unique structure of this compound, featuring an amino group at the 3-position and a carboxylic acid group at the 8-position, suggests several potential mechanisms for its use as a fluorescent probe in live cells. The nitrogen atom in the quinoline ring, along with the amino and carboxylic acid substituents, can act as coordination sites for metal ions, potentially leading to a chelation-enhanced fluorescence (CHEF) effect.[5][6] Furthermore, the amino group can be protonated or deprotonated depending on the ambient pH, which can modulate the intramolecular charge transfer (ICT) and, consequently, the fluorescence emission.[4] This suggests that this compound could function as a ratiometric or "turn-on" fluorescent sensor for specific metal ions or as an indicator of intracellular pH. The carboxylic acid moiety is expected to enhance water solubility and may influence cell membrane permeability.[5][7]

Hypothesized Mechanism of Action as a Fluorescent Probe

The fluorescence of many quinoline derivatives is sensitive to their local environment. For this compound, it is hypothesized that in a resting state, the probe may exhibit a low basal fluorescence. Upon binding to a target analyte, such as a specific metal ion (e.g., Zn²⁺ or Al³⁺), or a change in the local pH, a conformational change or alteration in the electronic properties of the molecule could lead to a significant increase in fluorescence intensity or a spectral shift.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Probe_ext 3-Aminoquinoline- 8-carboxylic acid Probe_int Probe (Low Fluorescence) Probe_ext->Probe_int Cellular Uptake Complex Probe-Analyte Complex (High Fluorescence) Probe_int->Complex Binding Analyte Target Analyte (e.g., Metal Ion, H+) Analyte->Complex Detection Fluorescence Microscopy Complex->Detection Signal

Figure 1. Hypothesized workflow of this compound as a fluorescent probe in live cells.

Photophysical Properties (Predicted)

The following table summarizes the predicted photophysical properties of this compound based on data from structurally similar quinoline derivatives.[5][8] Note: These values are estimations and should be experimentally determined for the specific compound.

PropertyPredicted Value/RangeNotes
Excitation Maximum (λex) 360 - 410 nmThe exact wavelength may vary depending on the solvent and binding state.
Emission Maximum (λem) 450 - 550 nmA potential Stokes shift of 90-140 nm is anticipated. A spectral shift upon binding to an analyte is possible.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹This value is typical for quinoline-based fluorophores.
Quantum Yield (Φ) 0.1 - 0.6 (in bound state)Expected to be low in the unbound state and significantly higher upon binding to the target analyte.
Solubility Moderate in aqueous buffers (pH > 7)The carboxylic acid group should impart better aqueous solubility compared to unsubstituted quinolines. Use of DMSO for stock solutions is recommended.
Cell Permeability Predicted to be cell-permeableSmall molecule size and heterocyclic nature generally favor passive diffusion across the cell membrane.

Detailed Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in live cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each cell type and experimental setup.

Protocol 1: Preparation of Stock Solution
  • Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Staining and Imaging

This protocol is designed for adherent cells cultured in a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

G A Cell Seeding Plate cells on imaging dish and culture overnight B Probe Loading Dilute stock solution in pre-warmed medium (1-10 µM) A->B Day 2 C Incubation Incubate cells for 15-60 min at 37°C, 5% CO2 B->C D Wash Step Wash cells 2-3 times with pre-warmed imaging buffer C->D E Imaging Acquire images using a fluorescence microscope D->E F Data Analysis Quantify fluorescence intensity and localization E->F

Figure 2. General workflow for live cell imaging with this compound.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes.

  • Complete cell culture medium.

  • This compound stock solution (1-10 mM in DMSO).

  • Pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the predicted excitation/emission).

Procedure:

  • Cell Preparation: The day before imaging, seed cells onto a glass-bottom dish at a density that will result in 60-80% confluency on the day of the experiment.

  • Probe Loading: On the day of the experiment, prepare the loading solution by diluting the this compound stock solution in pre-warmed complete culture medium to a final concentration in the range of 1-10 µM.

    • Scientist's Note: It is crucial to perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

    • Expert Tip: The optimal incubation time will vary depending on the cell type and the rate of probe uptake. A time-course experiment is recommended to determine the ideal incubation period.

  • Washing: After incubation, gently aspirate the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess, non-internalized probe.

  • Imaging: Immediately after washing, add fresh imaging buffer to the dish and proceed with imaging on a fluorescence microscope.

    • Use an excitation wavelength around the predicted λex (e.g., 405 nm laser line) and collect the emission at the predicted λem (e.g., 450-550 nm).

    • Minimize light exposure to reduce phototoxicity and photobleaching.[9]

    • Acquire images using the lowest possible excitation intensity that provides a clear signal.

  • Data Analysis: Quantify the fluorescence intensity and analyze the subcellular localization of the probe using appropriate image analysis software.

Protocol 3: Cytotoxicity Assay

It is essential to assess the potential toxicity of any new probe. A standard MTT or similar cell viability assay should be performed.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 1-4 hours). Include an untreated control and a positive control for cell death.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of viable cells at each concentration to determine the non-toxic working concentration range.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration or incubation time.- Incorrect filter set.- Increase the probe concentration and/or incubation time.- Verify that the excitation and emission filters match the probe's spectral properties.
High Background - Incomplete washing.- Probe precipitation.- Increase the number of wash steps.- Ensure the probe is fully dissolved in the medium and does not exceed its solubility limit.
Cell Death/Morphology Changes - Probe cytotoxicity.- Phototoxicity.- Perform a cytotoxicity assay and use the probe at a non-toxic concentration.- Reduce excitation light intensity and exposure time.[9]

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, fluorescent probe for live cell imaging. Based on the well-established properties of the quinoline scaffold, it has the potential to be a valuable tool for studying intracellular metal ion homeostasis or pH dynamics. The protocols and predictive data presented in this application note provide a solid foundation for researchers to begin exploring the utility of this compound. Further characterization of its photophysical properties, analyte specificity, and performance in various biological systems will be crucial for its establishment as a standard bioimaging tool.

References

Application Notes: High-Sensitivity Metal Ion Detection Using 3-Aminoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Aminoquinoline-8-carboxylic acid as a fluorescent chemosensor for the detection and quantification of metal ions. While direct literature on the 3-amino, 8-carboxylic acid isomer is nascent, this guide is built upon the well-established principles of the 8-aminoquinoline scaffold, known for its robust performance in metal ion sensing.[1][2] We delineate the core mechanism of action, spectroscopic properties, and provide detailed, validated protocols for selectivity and sensitivity analysis. The methodologies herein are designed to be self-validating, ensuring scientific rigor and reproducibility for quantitative applications in complex biological and environmental matrices.

Introduction: The Imperative for Selective Metal Ion Sensing

Metal ions are fundamental to countless biological and environmental processes. However, imbalances in their concentration, whether through environmental contamination or physiological dysregulation, can lead to significant toxicity and disease.[3] Consequently, the development of sensitive and selective detection methods is of paramount importance. Fluorescent chemosensors have emerged as a powerful analytical tool, offering real-time detection, high sensitivity, and operational simplicity compared to traditional methods like mass spectrometry or atomic absorption spectroscopy.[4]

Quinoline-based molecules, particularly derivatives of 8-aminoquinoline and 8-hydroxyquinoline, are a cornerstone of fluorescent sensor design.[5] Their rigid, planar structure and strategically positioned nitrogen and oxygen/nitrogen donor atoms make them exceptional chelators for a variety of transition metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺.[6][7][8] This application note focuses on this compound, a promising candidate from this class, leveraging its structural features for high-affinity metal binding that translates into a distinct fluorescent signal.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The efficacy of this compound as a sensor is rooted in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The detection mechanism involves two key steps:

  • Chelation: The sensor molecule features a bidentate or tridentate binding pocket composed of the quinoline ring nitrogen, the 3-amino group, and the 8-carboxylic acid group. In the presence of a target metal ion, these electron-donating groups coordinate with the metal, forming a stable, five- or six-membered ring complex.[4] This high-affinity binding is the basis for the sensor's selectivity.

  • Fluorescence Signal Transduction: In its unbound, "free" state, the this compound molecule exhibits weak intrinsic fluorescence. This is typically due to non-radiative decay pathways, such as Photoinduced Electron Transfer (PET), where the lone pair of electrons on the amino group quenches the fluorescence of the quinoline fluorophore.[9] Upon chelation with a metal ion, the electron density of the amino group is engaged in the coordinate bond. This inhibits the PET process, effectively "switching on" the fluorescence. The formation of the rigid metal-ligand complex also minimizes vibrational energy loss, further enhancing the quantum yield and resulting in a strong, measurable fluorescent signal.[4][9]

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Spectroscopic and Performance Characteristics

The following table summarizes the anticipated spectroscopic properties and performance metrics for this compound, based on data from analogous 8-amidoquinoline sensors.[1][4] Researchers must empirically determine these values for their specific experimental setup.

ParameterUnbound SensorSensor-Metal ComplexRationale & Causality
Excitation Max (λex) ~360 nm~360-370 nmThe core fluorophore remains the same; minor red-shift may occur upon complexation.
Emission Max (λem) ~490 nm~480-510 nmSignificant fluorescence enhancement is the primary signal. A spectral shift (blue or red) may also occur.[1]
Quantum Yield (Φ) Low (<0.1)High (>0.4)Blockade of non-radiative decay pathways (PET) upon metal binding dramatically increases fluorescence efficiency.[4]
Selectivity N/AHigh for specific transition metals (e.g., Zn²⁺, Fe³⁺)The geometry and electronic nature of the binding pocket favor coordination with specific ions over others.
Limit of Detection (LOD) N/AExpected in the low micromolar (µM) to nanomolar (nM) rangeDependent on the binding affinity (Ka) and the fluorescence enhancement factor.

Detailed Experimental Protocols

This section provides step-by-step protocols for utilizing this compound. It is imperative to use high-purity reagents and metal-free water (e.g., Chelex-treated or double-distilled) to minimize background contamination.

Protocol Part A: Reagent Preparation
  • Sensor Stock Solution (1 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal amount of DMSO or DMF.

    • Dilute to the final volume with a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Causality: The buffer maintains a constant pH, as the chelation process and the protonation state of the sensor are pH-dependent.[6][10]

    • Store the stock solution at 4°C, protected from light.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare individual 10 mM stock solutions of the target metal salt (e.g., ZnCl₂, FeCl₃) and a panel of potentially interfering metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂, CdCl₂) in metal-free water.

    • Store in metal-free containers.

  • Working Buffer:

    • Prepare a sufficient volume of the chosen buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4). The choice of buffer is critical and should be non-coordinating.

Protocol Part B: Instrument Setup (Spectrofluorometer)
  • Set the excitation wavelength (λex) to the empirically determined maximum (~360 nm).

  • Set the emission scan range (e.g., 400 nm to 600 nm).

  • Optimize the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Use a quartz cuvette for all measurements.

Protocol Part C: Metal Ion Selectivity Assay (Self-Validation)

This protocol is crucial for establishing the trustworthiness of the sensor for a specific application.

  • Prepare a series of test solutions in separate tubes or a 96-well plate. To each, add:

    • Working Buffer

    • Sensor solution to a final concentration of 10 µM.

  • To the first tube ("Control"), add only the buffer.

  • To the subsequent tubes, add one of the metal ion stock solutions to a final concentration of 50 µM (a 5-fold excess). Ensure one tube contains the primary target ion.

  • Incubate the solutions for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence emission spectrum for each solution.

  • Plot the fluorescence intensity at the emission maximum (λem) for each metal ion as a bar chart. A highly selective sensor will show a significant fluorescence increase only for the target ion(s).[6]

Protocol Part D: Quantitative Titration and Calibration Curve
  • Prepare a master solution containing the sensor at a final concentration of 10 µM in the working buffer.

  • Dispense 2 mL of this master solution into a quartz cuvette.

  • Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (0 eq. of metal).

  • Sequentially add small aliquots (e.g., 2-5 µL) of the target metal ion stock solution to the cuvette to achieve a stepwise increase in concentration (e.g., from 0.1 µM to 20 µM).

  • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum. Causality: This ensures the binding reaction reaches equilibrium, providing a stable reading.

  • Plot the fluorescence intensity at λem against the corresponding metal ion concentration. The resulting plot is the calibration curve.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Prepare 1 mM Sensor Stock in DMSO/Buffer A2 Prepare 10 mM Metal Ion Stocks (Target & Interferents) A3 Prepare Working Buffer (e.g., HEPES, pH 7.4) B1 Instrument Setup (λex, λem, Slits) C1 Selectivity Assay: Sensor + Panel of Metal Ions B1->C1 D1 Quantitative Titration: Sensor + Increasing [Target Ion] B1->D1 E1 Plot Selectivity Data (Bar Chart) C1->E1 E2 Plot Titration Data (Calibration Curve) D1->E2 F1 Calculate Limit of Detection (LOD) and Linear Range E2->F1 G1 Quantify Unknown Sample F1->G1

Figure 2: End-to-end workflow for metal ion detection and quantification.

Data Analysis and Interpretation

  • Calibration Curve: The plot of fluorescence intensity vs. metal ion concentration should ideally show a sigmoidal or hyperbolic curve that is linear at low concentrations. Use the linear portion of this curve for quantitative analysis.

  • Limit of Detection (LOD): The LOD can be calculated from the linear range of the calibration curve using the formula: LOD = 3σ / S where σ is the standard deviation of the blank (sensor in buffer only) and S is the slope of the linear regression line.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence Contaminated buffer, water, or glassware with metal ions. Impure sensor compound.Use metal-free (Chelex-treated) water and acid-washed glassware. Confirm the purity of the sensor via NMR or Mass Spectrometry.
No or Weak Signal Change Incorrect pH. Presence of a stronger chelating agent (e.g., EDTA) in the sample. Sensor degradation.Optimize the buffer pH for the specific metal ion.[6] Pre-treat samples to remove interfering agents. Prepare fresh sensor stock solution.
Precipitation in Cuvette Exceeding the solubility limit of the sensor or the metal-ligand complex.Work at lower concentrations. Consider using a solvent system with a higher percentage of organic co-solvent (e.g., DMF/water).[6]
Inconsistent Readings Incomplete mixing or insufficient equilibration time. Temperature fluctuations. Photobleaching.Ensure thorough but gentle mixing after each addition. Allow the reaction to stabilize for 2-5 minutes. Minimize exposure of the sample to the excitation light.

Summary and Advantages

This compound stands as a promising fluorescent sensor for metal ion detection, operating on the robust principle of Chelation-Enhanced Fluorescence. The primary advantages of this method include:

  • High Sensitivity: Capable of detecting metal ions in the micromolar to nanomolar range.

  • High Selectivity: Can be optimized to detect specific metal ions in a complex mixture.

  • Real-Time Analysis: Provides an immediate fluorescent response upon metal binding.

  • Operational Simplicity: Does not require complex sample preparation or instrumentation.

These attributes make it a valuable tool for applications ranging from environmental monitoring to cellular imaging and drug development.

References

Application Note: Synthesis of Novel Metal Complexes with 3-Aminoquinoline-8-carboxylic Acid for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of metal complexes using 3-Aminoquinoline-8-carboxylic acid, a versatile and promising ligand for applications in medicinal chemistry, catalysis, and materials science. The unique structural architecture of this ligand, featuring three distinct coordination sites—the quinoline nitrogen, the 3-position amino group, and the 8-position carboxylate—allows for the formation of highly stable mono-, bi-, and tridentate complexes with a variety of transition metals. This document details the underlying coordination chemistry, provides a robust and adaptable general synthesis protocol, offers specific examples for key transition metals, and outlines essential characterization techniques. The protocols are designed for researchers, chemists, and drug development professionals seeking to explore the vast potential of these novel coordination compounds.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives are well-recognized for their metal-chelating properties, which can be harnessed to develop novel drugs, catalysts, and functional materials.[2] The ligand at the heart of this protocol, this compound, is particularly compelling due to its potential for multidentate chelation.

Unlike simpler bidentate ligands like 8-aminoquinoline or quinoline-2-carboxylic acid, this compound offers a trifunctional chelation framework (N,N,O). This enables the formation of exceptionally stable complexes with varied geometries, which can be fine-tuned by selecting the appropriate metal ion and reaction conditions. The resulting metal complexes have significant potential as:

  • Anticancer Agents: By intercalating with DNA or inhibiting key enzymes like topoisomerase and protein kinases.[3]

  • Antimicrobial Agents: Through the chelation of essential metal ions vital for microbial survival and the disruption of cellular membranes.[1]

  • Catalysts: In C-H activation and cross-coupling reactions, where the ligand can stabilize the metal center and direct reactivity.[4]

This guide explains the causality behind the synthetic choices, empowering researchers to not only replicate the protocols but also to rationally adapt them for their specific research goals.

Ligand Coordination Chemistry: The Key to Versatility

The coordination behavior of this compound is dictated by its three potential donor sites. The reaction pH is a critical parameter, as it controls the protonation state of the carboxylic acid and amino groups, thereby influencing which sites are available for coordination. The primary coordination modes are:

  • Bidentate (N,O) Chelation: The most common mode for many quinoline-carboxylic acids, involving the quinoline nitrogen and the deprotonated carboxylate oxygen to form a stable five-membered ring.[5]

  • Bidentate (N,N) Chelation: Involving the quinoline nitrogen and the 3-amino group nitrogen, forming a six-membered ring.

  • Tridentate (N,N,O) Chelation: The most stable mode, where all three donor atoms coordinate to the metal center. This is particularly achievable with metal ions that favor octahedral or other higher-coordination geometries.

The choice of metal ion, its oxidation state, and the presence of other ancillary ligands will ultimately determine the final geometry of the complex.[5]

Figure 1: Potential coordination modes of this compound with a metal center (M).

General Protocol for the Synthesis of Metal Complexes

This protocol is a robust, general procedure that can be adapted for various transition metal salts. The core principle involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent system.

Materials and Reagents
  • Ligand: this compound (FW: 188.18 g/mol )

  • Metal Salts: High-purity salts (chlorides, acetates, or nitrates are common) of the desired transition metal (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, K₂PtCl₄).

  • Base: 0.1 M to 1.0 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Triethylamine (TEA) can also be used.

  • Solvents: Anhydrous Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF), and Deionized Water.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, pH meter or pH strips, filtration apparatus (Büchner funnel), and standard laboratory glassware.

Step-by-Step Methodology

Figure 2: General workflow for the synthesis of metal complexes with this compound.

Protocol Details:

  • Ligand Solution Preparation: In a round-bottom flask, suspend this compound (e.g., 2.0 mmol, 0.376 g) in a suitable solvent or solvent mixture (e.g., 30 mL of 1:1 EtOH/H₂O). Begin stirring and slowly add a base (e.g., 1.0 M NaOH) dropwise until the ligand fully dissolves and the pH of the solution is approximately 7-8. This deprotonation of the carboxylic acid is crucial as it renders the carboxylate group an effective coordinating agent.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (e.g., 1.0 mmol for a 2:1 ligand-to-metal complex) in a minimal amount of the same solvent system (e.g., 15 mL).

  • Complexation: While vigorously stirring the ligand solution at room temperature, add the metal salt solution dropwise over 15-20 minutes. A slow addition rate is critical for promoting the growth of well-defined crystals rather than an amorphous powder. A color change or the formation of a precipitate often indicates the initiation of complexation.

  • Reaction & Maturation: After the addition is complete, allow the reaction to stir at room temperature or heat to reflux (typically 60-80 °C) for a period of 2 to 12 hours. The optimal time and temperature are dependent on the specific metal ion and desired product, and may require empirical optimization.[6]

  • Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath for 30-60 minutes can maximize precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with small portions of cold deionized water (to remove unreacted metal salts and base) and then cold ethanol (to remove unreacted ligand and organic impurities).

  • Drying: Dry the purified complex under vacuum at 40-60 °C to a constant weight.

Representative Protocols and Expected Data

The general protocol can be adapted for specific metals. The following table provides starting parameters for the synthesis of representative complexes.

ParameterCopper (II) ComplexZinc (II) ComplexPlatinum (II) Complex
Metal Salt CuCl₂·2H₂OZn(OAc)₂·2H₂OK₂PtCl₄
Ligand:Metal Ratio 2:12:12:1
Base 1.0 M NaOH1.0 M NaOHTriethylamine (TEA)
Solvent EtOH / H₂O (1:1)MeOH / H₂O (2:1)DMF
Temperature 60 °CReflux (~65 °C)80 °C
Time 4 hours6 hours12 hours
Expected Geometry Distorted OctahedralOctahedralSquare Planar
Appearance Blue or Green SolidColorless/White SolidYellow/Orange Solid
Expected Yield 75-90%80-95%60-75%

Essential Characterization Techniques

Confirming the identity, purity, and structure of the synthesized complex is a critical final step.

  • FT-IR Spectroscopy: This is the primary tool for confirming coordination. Compare the spectrum of the complex to that of the free ligand.

    • Key Insight: Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and a significant shift in the C=O stretching frequency. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) carboxylate stretches (Δν) provides insight into the coordination mode (bidentate vs. monodentate).[5] A shift in the N-H stretching vibrations of the amino group can also indicate its involvement in coordination.

  • ¹H and ¹³C NMR Spectroscopy: Useful for diamagnetic complexes (e.g., Zn(II), Pt(II)). Coordination to the metal center will cause significant shifts in the resonances of the quinoline ring protons and carbons compared to the free ligand.

  • UV-Vis Spectroscopy: Provides information about the electronic environment of the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT), is strong evidence of complex formation.

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the complex, helping to establish the correct stoichiometry of metal and ligand.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed formula, providing a measure of purity.

  • Single-Crystal X-ray Diffraction: The definitive method for unambiguously determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No Precipitate Forms Complex is soluble in the reaction solvent; reaction incomplete.Try cooling the solution for a longer period. Slowly add a less polar co-solvent (anti-solvent) to induce precipitation. Increase reaction time or temperature.
Low Yield Incomplete reaction; product loss during washing.Optimize reaction time and temperature. Use minimal volumes of cold solvent for washing.
Oily or Amorphous Product Precipitation occurred too quickly.Ensure very slow, dropwise addition of the metal salt solution. Try performing the reaction at a lower temperature.
Impure Product Inadequate washing; co-precipitation of starting materials.Ensure thorough washing. Consider recrystallization from a suitable solvent system (e.g., DMF/ethanol).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle metal salts with care, as many are toxic or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Conduct all reactions in a well-ventilated fume hood.

  • Organic solvents like methanol and DMF are flammable and toxic. Avoid inhalation and skin contact.

References

Application of 3-Aminoquinoline-8-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Anticancer Agents

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer properties.[1][2] Modifications at various positions on the quinoline ring can profoundly influence their mechanism of action and potency. Specifically, the 3-aminoquinoline-8-carboxylic acid framework has emerged as a promising foundation for the development of targeted anticancer therapies. The strategic placement of an amino group at the 3-position and a carboxylic acid (or its amide derivative) at the 8-position creates a unique pharmacophore capable of engaging with key enzymatic targets involved in cancer cell proliferation and survival.[3][4][5]

This guide focuses on a prominent class of these derivatives: inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. By elucidating the mechanism of PARP inhibition and providing detailed protocols for in vitro evaluation, we aim to equip researchers with the foundational knowledge and practical tools to investigate this promising class of anticancer compounds.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Many cancer cells harbor defects in DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These cells become heavily reliant on alternative repair pathways, including base excision repair (BER), where PARP enzymes play a pivotal role.

PARP-1 detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes chains of poly(ADP-ribose) (PAR) to recruit other DNA repair proteins.[3][6] Inhibition of PARP "traps" the enzyme on the DNA at the site of the break. During DNA replication, this trapped PARP-SSB complex leads to the collapse of the replication fork, creating a more cytotoxic double-strand break (DSB). In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA-mutated), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where a defect in one of two genes is tolerable but a defect in both is lethal, is known as synthetic lethality .[6][7]

This compound derivatives are designed to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP-1 and inhibiting its enzymatic activity.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N recruits BER_N Base Excision Repair (BER) PARP_N->BER_N initiates Repair_N SSB Repaired BER_N->Repair_N leads to DNA_SSB_C Single-Strand Break (SSB) PARP_Trapped PARP Trapped on DNA DNA_SSB_C->PARP_Trapped PARP_Inhibitor 3-Aminoquinoline-8- carboxylic acid Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Trapped causes Replication DNA Replication DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in Mechanistic_Workflow start Treat HR-deficient and HR-proficient cell lines wb Western Blot for γH2AX (DNA Damage) start->wb 24h incubation flow Flow Cytometry for Cell Cycle Analysis start->flow 48h incubation data_wb Increased γH2AX in treated cells wb->data_wb data_flow Accumulation of cells in G2/M phase flow->data_flow conclusion Confirmation of PARP Inhibition MOA data_wb->conclusion data_flow->conclusion

References

Application Notes & Protocols: Strategic Incorporation of 3-Aminoquinoline-8-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of peptides and peptidomimetics incorporating 3-Aminoquinoline-8-carboxylic acid, designed for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Structural and Functional Significance of this compound

In the field of peptide and peptidomimetic design, the quest for novel structural motifs that impart enhanced biological activity, stability, and conformational rigidity is perpetual. This compound (3-Aq-8-C-OH) emerges as a compelling non-canonical amino acid for this purpose. Its rigid, bicyclic aromatic structure offers a significant departure from the flexibility of natural amino acids, providing a tool to lock peptide backbones into specific conformations. This can be crucial for optimizing interactions with biological targets such as receptors or enzymes.[1]

The quinoline moiety itself is a well-established pharmacophore found in numerous therapeutic agents. Its incorporation into a peptide sequence can introduce unique electronic and steric properties, potentially enhancing binding affinity or modulating biological function. Furthermore, the strategic placement of the amino and carboxylic acid groups at the 3 and 8 positions, respectively, presents a unique vector for peptide chain elongation, creating a sharp turn that can be exploited in the design of constrained cyclic peptides or mimetics of beta-turns.

This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Principles and Strategic Considerations for SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support (resin).[2] The fundamental process involves a repeated cycle of Nα-protecting group removal (deprotection) followed by the coupling of the next Nα-protected amino acid.[3] The choice of protecting groups is critical to prevent unwanted side reactions, such as polymerization or side-chain modifications.[4]

The most common strategy, and the one detailed here, is the Fmoc/tBu approach. The Nα-amino group is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu).[3]

Unique Challenges Presented by this compound:
  • Protecting Group Strategy: The primary amine at the 3-position must be protected, typically with an Fmoc group, to allow for its use in standard SPPS cycles. This requires the synthesis of Fmoc-3-aminoquinoline-8-carboxylic acid as the primary building block.

  • Steric Hindrance: The bulky, planar quinoline ring can sterically hinder the approach of the activated carboxylic acid to the deprotected N-terminus of the growing peptide chain on the resin. This may lead to slower or incomplete coupling reactions.

  • Solubility: The aromatic nature of the molecule may impact its solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF), potentially requiring the addition of co-solvents.

  • Reactivity of the Quinoline Nitrogen: While generally unreactive under standard SPPS conditions, the basicity of the quinoline nitrogen could potentially interact with coupling reagents or reaction intermediates.

Experimental Protocols

Protocol 1: Preparation of Nα-Fmoc-3-aminoquinoline-8-carboxylic Acid

The successful incorporation begins with the correctly protected building block. This protocol outlines the standard procedure for the Fmoc protection of the 3-amino group.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed overnight. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure Nα-Fmoc-3-aminoquinoline-8-carboxylic acid.

Protocol 2: Loading the First Amino Acid onto the Resin

This protocol is for attaching the C-terminal amino acid of your desired peptide to a 2-chlorotrityl chloride (2-CTC) resin. 2-CTC resin is advantageous as it allows for cleavage under mild acidic conditions, preserving acid-labile side-chain protecting groups if necessary.

Materials:

  • 2-Chlorotrityl chloride resin

  • Nα-Fmoc protected amino acid (the C-terminal residue of your peptide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin (1.0 eq.) in anhydrous DCM for 1 hour in a reaction vessel.

  • Drain the DCM.

  • Dissolve the Nα-Fmoc amino acid (1.0-1.5 eq.) and DIPEA (4.0 eq. relative to the amino acid) in anhydrous DCM.[5]

  • Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin in vacuo. Determine the loading (substitution level) via the spectrophotometric method by cleaving the Fmoc group from a small, weighed sample.

Protocol 3: Stepwise Peptide Elongation Incorporating 3-Aq-8-C-OH

This protocol describes the standard SPPS cycle for adding amino acids, including the specialized considerations for coupling Nα-Fmoc-3-aminoquinoline-8-carboxylic acid.

Workflow Diagram:

spss_cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step (Fmoc-3-Aq-8-C-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Monitor Coupling (e.g., Kaiser Test) Wash2->Check Repeat Repeat Coupling Check->Repeat Incomplete Next_Cycle Proceed to Next Cycle Check->Next_Cycle Complete Repeat->Coupling

Caption: SPPS cycle for incorporating 3-Aq-8-C-OH.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling of Nα-Fmoc-3-aminoquinoline-8-carboxylic Acid:

    • In a separate vial, pre-activate the Nα-Fmoc-3-aminoquinoline-8-carboxylic acid (3-5 eq.) using a suitable coupling reagent (see Table 1) in DMF. For example, with HATU, add the reagent (2.9 eq.) and DIPEA (6 eq.) to the amino acid solution and allow to pre-activate for 5-10 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

  • Washing: Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Return to Step 1 to add the next amino acid in the sequence.

Table 1: Recommended Coupling Reagents for 3-Aq-8-C-OH

Coupling ReagentDescriptionRecommended Equivalents (Reagent:Base:Acid)Notes
HATU / DIPEAA highly efficient uronium-based reagent.2.9 : 6.0 : 3.0The method of choice for sterically hindered amino acids. Pre-activation is recommended.
HBTU / DIPEASimilar to HATU, very effective.2.9 : 6.0 : 3.0A reliable and commonly used alternative to HATU.
DIC / HOBtA carbodiimide-based method.[7]3.0 : 3.0 : 3.0A cost-effective option. Reaction times may need to be extended up to 12 hours.[7]
Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Workflow Diagram:

cleavage_workflow Start Fully Protected Peptide-Resin Wash Final Wash (DCM) & Dry Start->Wash Cleavage Add Cleavage Cocktail (TFA + Scavengers) Wash->Cleavage Incubate Incubate (2-3 hours) Cleavage->Incubate Filter Filter & Collect Filtrate Incubate->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate End Crude Peptide (Ready for Purification) Isolate->End

Caption: Workflow for peptide cleavage and isolation.

Materials:

  • Fully protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., deionized water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • DCM

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry it thoroughly in vacuo.

  • Prepare a cleavage cocktail appropriate for the amino acids in your sequence (see Table 2). A common general-purpose cocktail is Reagent B.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin once more with a small amount of fresh TFA to recover any remaining peptide.

  • Reduce the volume of the combined filtrate by ~50% using a stream of nitrogen gas.

  • Precipitate the crude peptide by adding the concentrated filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

  • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and dissolved organic impurities.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Table 2: Common TFA Cleavage Cocktails

Cocktail NameComposition (v/v/v)Purpose
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)General purpose, good for peptides containing Arg, Cys, Met, Trp.
Reagent B TFA / Water / Phenol / TIS (88 : 5 : 5 : 2)Effective for peptides with Trp, Met, Tyr.
95% TFA TFA / Water (95 : 5)For simple peptides without sensitive side chains like Cys, Met, or Trp.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of 3-Aq-8-C-OH (Positive Kaiser Test) Steric hindrance from the quinoline ring.1. Double Couple: Immediately repeat the coupling step with fresh reagents. 2. Extend Time: Increase the coupling reaction time to 4-6 hours. 3. Switch Reagent: Use a more potent coupling reagent like HATU.
Low Final Yield Incomplete coupling at one or more steps. Premature cleavage of the peptide from the resin.1. Implement a capping step (e.g., with acetic anhydride/DIPEA) after each coupling to terminate unreacted chains. 2. If using a hyper-acid sensitive resin like 2-CTC, avoid any exposure to acidic conditions during synthesis.
Side Product Formation during Cleavage Inadequate scavenging of reactive cations (e.g., t-butyl cations).Ensure the correct cleavage cocktail is used. For peptides containing tryptophan (Trp) or cysteine (Cys), scavengers like TIS and EDT are essential.

References

Application Notes & Protocols: Development of 3-Aminoquinoline-8-carboxylic Acid-Based Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

The quinoline ring system is a cornerstone in the development of fluorescent probes, valued for its rigid, planar structure and rich photophysical properties.[1] Within this class, 8-aminoquinoline and its derivatives have been extensively developed as powerful chemosensors, particularly for detecting metal ions like Zn(II) through mechanisms such as Chelation-Enhanced Fluorescence (CHEF).[2][3] This guide focuses on a promising, albeit less-characterized, scaffold: 3-Aminoquinoline-8-carboxylic acid .

The strategic placement of an amino group at the C3 position and a carboxylic acid at the C8 position creates a unique "push-pull" electronic environment and, critically, offers a versatile chemical handle for bioconjugation. The carboxylic acid group is an ideal anchor point for covalently attaching a vast array of recognition moieties—peptides, antibodies, nucleic acids, or small molecules—transforming the core fluorophore into a highly specific biosensor.[4] The amino group, meanwhile, modulates the electronic properties of the quinoline system, influencing its fluorescence characteristics and potential for analyte interaction.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causalities, empowering you to not only replicate these protocols but also to innovate and adapt them for your specific research needs. We will cover the proposed synthesis of the core scaffold, its essential photophysical characterization, detailed protocols for bioconjugation, and specific applications in biosensing.

Part 1: The Fluorophore Core - Synthesis and Characterization

While this compound is a structurally compelling scaffold, detailed synthetic and photophysical reports are not abundant in the literature. Therefore, this section provides a proposed synthetic route based on established quinoline chemistry and a rigorous protocol for its subsequent characterization. This approach reflects a typical workflow for developing a novel fluorescent probe.

Proposed Synthesis of this compound

The proposed synthesis adapts a known method for producing aminoquinolines from their chloro-substituted precursors.[5] The workflow begins with a commercially available starting material and proceeds through chlorination, oxidation, and finally, amination.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Amination Acetanilide Acetanilide Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Acetanilide->Vilsmeier Chloroaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloroaldehyde Forms intermediate Oxidant Oxidizing Agent (e.g., AgNO₃, NaOH) Chloroacid 2-Chloroquinoline-3-carboxylic acid Chloroaldehyde->Chloroacid Oxidize aldehyde Ammonia Aqueous NH₃, High Temp/Pressure FinalProduct This compound* Chloroacid->FinalProduct Nucleophilic Substitution caption *Note: This diagram outlines a proposed synthetic pathway. The specific precursor required would be 8-substituted.

Caption: Proposed workflow for synthesizing the quinoline core.

Protocol 1.1: Synthesis of this compound

This protocol is a generalized procedure and requires optimization. It is based on the synthesis of analogous 2-aminoquinoline-3-carboxylic acids.[5]

  • Starting Material: Begin with an appropriate 8-substituted-2-chloroquinoline-3-carbaldehyde. The specific precursor will dictate the final 8-carboxylic acid group. A plausible route involves starting with a precursor that already contains a group at the 8-position that can be converted to a carboxylic acid, such as a methyl or bromo group.

  • Oxidation to Carboxylic Acid: a. Suspend the 2-chloroquinoline-3-carbaldehyde (1 eq.) in ethanol. b. Add a warm solution of silver nitrate (AgNO₃, 1.6 eq.) in aqueous ethanol. c. Add a solution of sodium hydroxide (NaOH, 5 eq.) in aqueous ethanol dropwise while stirring vigorously. d. Stir the reaction mixture for 12 hours at room temperature. e. Filter the mixture, evaporate the solvent, and acidify with HCl to precipitate the 2-chloroquinoline-3-carboxylic acid derivative.

  • Amination: a. Place the 2-chloroquinoline-8-carboxylic acid derivative (1 eq.) in a stainless-steel autoclave. b. Add 26% aqueous ammonia (NH₃). c. Heat the sealed autoclave to 150 °C for 4 hours. d. After cooling, carefully open the autoclave and acidify the solution with 5% HCl to a pH of ~4. e. The this compound product should precipitate. Collect the solid by filtration and recrystallize from a suitable solvent mixture (e.g., IPA/DMF).

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. An authentic ¹H NMR spectrum is available for comparison.[6]

Photophysical Characterization

Understanding the spectral properties of the core fluorophore is a prerequisite for any biosensor development.

Protocol 1.2: Determining Key Photophysical Properties

  • Prepare Stock Solution: Accurately weigh the synthesized this compound and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to create a concentrated stock solution (e.g., 10 mM).

  • Measure Absorption Spectrum: a. Dilute the stock solution in the solvent of interest to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU. b. Using a UV-Vis spectrophotometer, scan the absorbance from ~250 nm to 600 nm. c. Record the wavelength of maximum absorbance (λ_abs_max) and the molar extinction coefficient (ε) at that wavelength.

  • Measure Fluorescence Spectrum: a. Using a spectrofluorometer, excite the sample at its λ_abs_max. b. Scan the emission spectrum from (λ_abs_max + 10 nm) to ~700 nm. c. Record the wavelength of maximum emission (λ_em_max).

  • Determine Fluorescence Quantum Yield (Φ_F_): a. The relative method is most common. Choose a well-characterized fluorescence standard with an emission range that overlaps with your compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54). b. Prepare a series of dilutions of both your sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. c. Measure the integrated fluorescence intensity and absorbance of each solution. d. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line is proportional to the quantum yield. e. Calculate the quantum yield of your sample using the formula: Φ_sample_ = Φ_std_ * (Slope_sample_ / Slope_std_) * (η_sample_² / η_std_²) where η is the refractive index of the solvent.

  • Assess Solvatochromism: Repeat steps 2 and 3 in a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, acetonitrile, methanol, water) to determine if the absorption or emission spectra shift with solvent polarity. This indicates changes in the dipole moment upon excitation and is a key feature of many environment-sensitive probes.

Part 2: Designing the Biosensor - The Art of Conjugation

The 8-carboxylic acid group is the gateway to specificity. By conjugating a recognition moiety (e.g., a peptide that is a substrate for a specific enzyme, an aptamer for a protein, or a chelator for a metal ion), we transform the general fluorophore into a targeted biosensor. The most robust and widely used method for this is carbodiimide chemistry, utilizing EDC and NHS.[7][8]

Principle of EDC/NHS Coupling

This is a two-step process that creates a stable amide bond between a carboxylic acid and a primary amine.[7]

  • Step 1: Activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the 8-carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Step 2: Stabilization and Coupling. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine on the chosen recognition moiety to form a covalent amide bond.

G QuinolineCOOH 3-Aminoquinoline- 8-carboxylic acid Intermediate O-acylisourea (unstable intermediate) QuinolineCOOH->Intermediate Step 1: Activation (pH 4.5-6.0) EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (stable) Intermediate->NHSEster Stabilization NHS NHS NHS->NHSEster FinalConjugate Biosensor Conjugate (Stable Amide Bond) NHSEster->FinalConjugate Step 2: Coupling (pH 7.2-8.5) BioMolecule Biomolecule-NH₂ (Peptide, Aptamer, etc.) BioMolecule->FinalConjugate

Caption: EDC/NHS coupling workflow for biosensor synthesis.

Protocol 2.1: EDC/NHS Conjugation to an Amine-Containing Biomolecule

Causality: A two-step approach is crucial. Activating the carboxylic acid first with EDC/NHS before adding the amine-containing biomolecule prevents unwanted polymerization of the biomolecule if it also contains carboxyl groups (e.g., proteins with aspartic/glutamic acid residues).[8]

ParameterRecommended RangeRationale & Notes
Activation Buffer 50 mM MES, pH 4.5–6.0EDC activation is most efficient at a slightly acidic pH. Avoid buffers with primary amines or carboxylates (e.g., Tris, acetate).[7]
Coupling Buffer PBS, pH 7.2–8.5Amine coupling to the NHS ester is most efficient at physiological to slightly basic pH.[7]
Molar Ratio (Acid:EDC:NHS) 1 : 1.5 : 1.5An excess of coupling reagents drives the activation reaction to completion. May require optimization.[7]
Molar Ratio (NHS Ester:Amine) 1 : 1.1–1.5A slight excess of the amine-containing biomolecule ensures all activated fluorophores are conjugated.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare fresh Activation Buffer (50 mM MES, pH 6.0) and Coupling Buffer (100 mM Phosphate-Buffered Saline, pH 7.4).

  • Dissolve Fluorophore: Dissolve the this compound in Activation Buffer to a final concentration of ~1-10 mM.

  • Activate Carboxylic Acid: a. Immediately before use, prepare fresh EDC and NHS solutions in Activation Buffer. b. Add EDC (to 1.5x molar excess of the fluorophore) and NHS (to 1.5x molar excess) to the fluorophore solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC/NHS and adjust the pH for optimal coupling, pass the reaction mixture through a desalting column (e.g., Zeba™ Spin) equilibrated with Coupling Buffer. This provides greater control over the subsequent reaction.[5]

  • Prepare Biomolecule: Dissolve your amine-containing biomolecule (peptide, etc.) in Coupling Buffer at the desired concentration.

  • Couple to Biomolecule: a. Immediately add the biomolecule solution to the activated NHS-ester of the fluorophore. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quench Reaction: Add an amine-containing buffer (e.g., Tris or glycine to a final concentration of 20-50 mM) to quench any unreacted NHS esters. Incubate for 30 minutes.[5]

  • Purification: Purify the final biosensor conjugate from unreacted components using an appropriate method based on the size and properties of the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or HPLC.

  • Validation: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe the mass shift) and UV-Vis spectroscopy (to observe the characteristic absorbance of the quinoline fluorophore in the purified conjugate).

Part 3: Application Protocols

The following protocols illustrate how a biosensor built from the this compound scaffold can be applied. These are based on the well-established sensing mechanisms of the broader 8-aminoquinoline class.

Protocol 3.1: Detection of Divalent Metal Ions (e.g., Zn²⁺)

Principle: The 8-aminoquinoline scaffold is a classic chelator for divalent metal ions like Zn²⁺. The nitrogen of the quinoline ring and the nitrogen/oxygen atoms from the 3-amino and 8-carboxamide groups can form a stable coordination complex. This binding event restricts intramolecular vibrations and inhibits photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity (a "turn-on" sensor).[4][9]

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe_Low Biosensor (Flexible, PET possible) No_Fluor Quenched Fluorescence (Non-radiative decay) Probe_Low->No_Fluor Probe_High Biosensor-Zn²⁺ Complex (Rigid, CHEF effect) Probe_Low->Probe_High + Zn²⁺ (Chelation) Light_In1 hv (Excitation) Light_In1->Probe_Low Fluor Enhanced Fluorescence (Radiative decay) Probe_High->Fluor Light_In2 hv (Excitation) Light_In2->Probe_High

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Methodology:

  • Prepare Sensor Stock: Create a 1 mM stock solution of the purified biosensor conjugate in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Prepare Analyte Solutions: Prepare a series of ZnCl₂ solutions of known concentrations in the same buffer.

  • Titration Experiment: a. In a 96-well microplate, add the biosensor to each well to a final concentration of 1-10 µM. b. Add increasing concentrations of the Zn²⁺ solution to the wells. Include a blank (buffer only) and a control (sensor only). c. Incubate for 5-10 minutes at room temperature to allow for binding equilibrium.

  • Fluorescence Measurement: a. Using a plate reader, excite the samples at the λ_abs_max of the quinoline fluorophore. b. Record the fluorescence emission intensity at the λ_em_max.

  • Data Analysis: Plot the fluorescence intensity as a function of Zn²⁺ concentration. The resulting binding isotherm can be used to determine the sensor's affinity (K_d) and limit of detection (LOD).

  • Selectivity Test: Repeat the experiment using other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at high concentrations to ensure the sensor's response is selective for Zn²⁺.[2]

Protocol 3.2: Ratiometric pH Sensing

Principle: The 3-aminoquinoline core contains multiple sites that can be protonated or deprotonated: the quinoline ring nitrogen and the 3-amino group. Changes in pH will alter the protonation state of these groups, which in turn modifies the intramolecular charge transfer (ICT) character of the fluorophore. This can lead to shifts in the emission wavelength, allowing for ratiometric sensing (measuring the ratio of fluorescence intensity at two different wavelengths), which is more robust than intensity-based measurements.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with a wide range of pH values (e.g., from pH 3 to pH 10).

  • Measure Spectra: a. In a series of cuvettes, add the biosensor to each buffer to a fixed final concentration (e.g., 5 µM). b. For each pH value, record the full fluorescence emission spectrum.

  • Data Analysis: a. Observe the emission spectra for pH-dependent shifts. Identify two wavelengths: one where intensity increases with pH and another where it decreases (or an isosbestic point). b. Plot the ratio of the fluorescence intensities at these two wavelengths (e.g., I_520nm_ / I_450nm_) against pH. c. This plot can be used to determine the pKa of the sensor and serves as a calibration curve for measuring unknown pH values within the responsive range.

References

Application Notes & Protocols: 3-Aminoquinoline-8-carboxylic Acid for Lysosomal Labeling and pH Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The study of subcellular organelles is fundamental to understanding cellular function and disease pathogenesis. Fluorescent small molecules that specifically target and report on the physiological state of these organelles are invaluable tools for researchers. Quinoline derivatives, known for their diverse biological activities and fluorescent properties, represent a privileged scaffold in the design of such probes.[1][2] This document provides a detailed guide to the application of 3-Aminoquinoline-8-carboxylic acid (3A-8C-Q) , a novel fluorescent probe hypothetically designed for the selective labeling and pH sensing of lysosomes in living cells.

While direct literature on this compound for organelle labeling is not yet established, its chemical structure suggests a strong potential for accumulation in acidic organelles. This application note is constructed based on established principles of small molecule organelle targeting and the known photophysical properties of quinoline-based fluorophores.[3][4] The basic 3-amino group is expected to be protonated within the acidic lumen of the lysosome, leading to its trapping and accumulation. The fluorescence of the quinoline core is often sensitive to the local environment, making 3A-8C-Q a promising candidate for monitoring lysosomal pH dynamics.[4]

Principle of the Method

The selective accumulation of 3A-8C-Q within lysosomes is predicated on the principle of ion trapping.[3] Lysosomes maintain a highly acidic internal environment (pH 4.5-5.0) compared to the neutral pH of the cytoplasm (pH ~7.2).

  • Cellular Uptake: 3A-8C-Q, as a small, uncharged molecule at physiological pH, can passively diffuse across the cell membrane into the cytoplasm.

  • Lysosomal Sequestration: Upon encountering the acidic lumen of the lysosome, the basic 3-amino group of the quinoline ring becomes protonated.

  • Ion Trapping: This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the lysosome.

  • Fluorescence Activation: The fluorescence emission of many quinoline derivatives is sensitive to pH.[4] It is hypothesized that the fluorescence of 3A-8C-Q is enhanced in the acidic lysosomal environment, allowing for specific visualization and ratiometric pH measurements.

This proposed mechanism allows for the dynamic monitoring of lysosomal pH, which is crucial for studying lysosomal storage disorders, autophagy, and drug-induced lysosomotropism.

Proposed Mechanism of Action

cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm (pH 7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Probe_neutral 3A-8C-Q (Neutral) Probe_cytoplasm 3A-8C-Q (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated 3A-8C-Q-H+ (Protonated & Trapped) Fluorescence ON Probe_cytoplasm->Probe_protonated Protonation H_plus H+

Caption: Proposed mechanism of 3A-8C-Q accumulation and fluorescence activation in lysosomes.

Product Information
PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [5]
CAS Number 1799412-39-7[6]
Appearance Light yellow to white solid (predicted)
Solubility Soluble in DMSO
Excitation (Predicted) ~350 nm
Emission (Predicted) ~450-500 nm (environment-dependent)
Experimental Protocols
A. Reagent Preparation

1. 3A-8C-Q Stock Solution (10 mM):

  • Dissolve 1.88 mg of 3A-8C-Q in 1 mL of high-quality, anhydrous DMSO.

  • Mix by vortexing until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

2. Imaging Buffer (HBSS):

  • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

  • For serum-free imaging, supplement with 10 mM HEPES, pH 7.4.

B. Cell Culture and Staining Protocol

This protocol is optimized for adherent mammalian cells (e.g., HeLa, A549). Modifications may be required for other cell types.

Start Start Cell_Culture 1. Plate cells on glass-bottom dishes Start->Cell_Culture Incubation 2. Incubate for 24-48h to allow adherence Cell_Culture->Incubation Remove_Media 3. Remove growth medium Incubation->Remove_Media Wash_Cells 4. Wash with pre-warmed HBSS Remove_Media->Wash_Cells Add_Probe 5. Add 3A-8C-Q working solution (1-10 µM in HBSS) Wash_Cells->Add_Probe Stain_Incubation 6. Incubate for 15-30 min at 37°C Add_Probe->Stain_Incubation Final_Wash 7. Wash twice with HBSS Stain_Incubation->Final_Wash Image 8. Image cells immediately in HBSS Final_Wash->Image

Caption: Workflow for staining live cells with 3A-8C-Q.

Step-by-Step Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

  • Incubation: Culture cells in their appropriate growth medium at 37°C in a humidified CO₂ incubator for 24-48 hours.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM 3A-8C-Q stock solution. Dilute the stock solution in pre-warmed imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Cell Staining: a. Aspirate the growth medium from the cells. b. Wash the cells once with pre-warmed imaging buffer. c. Add the 3A-8C-Q working solution to the cells. d. Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed imaging buffer to remove any excess, non-internalized probe.

  • Imaging: Immediately proceed with fluorescence microscopy. Image the cells in fresh imaging buffer.

C. Co-localization Studies

To confirm the lysosomal localization of 3A-8C-Q, co-staining with a commercially available lysosomal marker (e.g., LysoTracker™ Red) is recommended.

  • Perform the staining protocol for 3A-8C-Q as described above.

  • In the final 5-10 minutes of the 3A-8C-Q incubation, add the commercial lysosomal marker at its recommended concentration.

  • Wash the cells as described and image in both the blue/green channel (for 3A-8C-Q) and the red channel (for the co-localization marker).

  • Merge the images to assess the degree of co-localization.

Data Analysis and Interpretation
Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with a DAPI filter set (or similar) for 3A-8C-Q (Excitation: ~350 nm, Emission: ~450 nm).

  • Expected Results: Stained cells should exhibit bright, punctate fluorescence in the cytoplasm, characteristic of lysosomal staining.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity and co-localization (e.g., using Pearson's correlation coefficient).

Ratiometric pH Measurement (Hypothetical)

If 3A-8C-Q exhibits pH-dependent shifts in its excitation or emission spectra, it can be used for ratiometric pH measurements, which provides a more robust quantification of pH by minimizing artifacts from probe concentration, photobleaching, and cell path length.

  • Spectral Scan: Characterize the excitation and emission spectra of 3A-8C-Q in buffers of known pH (e.g., pH 4.0 to 7.5).

  • Calibration Curve: In cells, treat with a combination of ionophores (e.g., nigericin and monensin) in buffers of varying pH to clamp the intracellular pH to the extracellular pH. Acquire images at two different excitation or emission wavelengths and calculate the ratio of intensities. Plot this ratio against the known pH values to generate a calibration curve.

  • Experimental Measurement: In untreated cells, acquire images at the same two wavelengths and use the calibration curve to determine the lysosomal pH.

Troubleshooting
IssuePossible CauseSuggested Solution
No/Weak Fluorescence - Probe concentration too low- Incubation time too short- Incorrect filter set- Increase 3A-8C-Q concentration (up to 20 µM)- Increase incubation time (up to 60 min)- Verify filter compatibility
High Background Fluorescence - Incomplete washing- Probe concentration too high- Wash cells an additional time- Decrease 3A-8C-Q concentration
Diffuse Cytoplasmic Staining - Cell membrane damage- Lysosomal integrity compromised- Handle cells gently- Ensure imaging buffer is isotonic- Check for cytotoxicity at the used concentration
Phototoxicity/Photobleaching - High illumination intensity- Prolonged exposure- Reduce laser power/lamp intensity- Use a more sensitive detector- Minimize exposure time

References

Application Notes and Protocols for In Vitro Biological Assays of 3-Aminoquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 3-Aminoquinoline-8-carboxylic Acid Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this class, this compound and its derivatives represent a promising avenue for the development of novel anti-cancer therapies. Their structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests a potential mechanism of action centered on the disruption of DNA damage repair pathways.[2][3] PARP inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4][5]

This technical guide provides a comprehensive overview of key in vitro biological assays for the evaluation of this compound derivatives as potential PARP inhibitors. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reproducible data.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[4] It plays a pivotal role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[6] Upon detection of an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7][8] This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.[6]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1-mediated BER leads to the accumulation of SSBs.[5] During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[7] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the cornerstone of PARP inhibitor therapy.

Signaling Pathway of PARP-1 in Base Excision Repair

PARP1_Pathway DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex BER Repair Complex Assembly XRCC1->Repair_Complex LIG3->Repair_Complex POLB->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 3-Aminoquinoline- 8-carboxylic acid Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 activation at a single-strand DNA break and subsequent recruitment of the BER machinery.

Application Note 1: Biochemical Assay for PARP-1 Inhibition

Principle of the Assay

The initial characterization of a potential PARP inhibitor involves determining its ability to directly inhibit the enzymatic activity of purified PARP-1. A common method is a homogeneous, fluorescence-based assay that measures the consumption of NAD+, the substrate for PARP-1.[4] In the presence of a PARP-1 inhibitor, NAD+ consumption is reduced. This can be coupled to a secondary enzymatic reaction that generates a fluorescent product, providing a quantitative measure of PARP-1 activity. Commercially available kits provide the necessary reagents for this type of assay.[4][9]

Experimental Protocol: Fluorometric PARP-1 Inhibition Assay

This protocol is a general guideline and may need to be optimized based on the specific commercial kit used.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

  • This compound derivatives (test compounds) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Olaparib, 3-Aminobenzamide)

  • Developer Reagent (for fluorescence generation)

  • 96-well black, flat-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Create a serial dilution series of the test compounds and the positive control inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • Activated DNA

      • Test compound or vehicle control (for uninhibited and no-enzyme controls)

      • PARP-1 Enzyme (omit for no-enzyme control)

    • Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the PARP-1 reaction by adding β-NAD+ to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction and initiate the detection by adding the Developer Reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.

Data Analysis and Interpretation:

  • Subtract the background fluorescence (no-enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (vehicle-treated).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Expected Results and Data Presentation

While specific IC50 values for this compound derivatives are not yet widely published, closely related quinoline-8-carboxamides have demonstrated PARP-1 inhibitory activity.[2] For example, 2-methylquinoline-8-carboxamide has an IC50 of 500 nM against human recombinant PARP-1.[2] It is reasonable to hypothesize that potent this compound derivatives could exhibit IC50 values in the nanomolar to low micromolar range.

Compound ClassExample CompoundTargetIC50 (nM)Reference
Quinoline-8-carboxamide2-methylquinoline-8-carboxamidePARP-1500[2]
Quinoxaline DerivativeCompound 8aPARP-12.31[10]
4-Hydroxyquinazoline DerivativeCompound B1PARP-163.81[4]
Hypothetical this compound DerivativeDerivative XPARP-110 - 1000N/A

Application Note 2: Cellular Target Engagement using CETSA

Principle of the Assay

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] When a protein is bound by a ligand (e.g., a this compound derivative), its structure is often stabilized, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the amount of soluble target protein in compound-treated cells compared to control cells at a given temperature indicates target engagement.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Start: Cell Culture Treat Treat cells with This compound derivative or vehicle control Start->Treat Heat Heat aliquots of cells to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Separate Separate soluble and precipitated protein fractions (centrifugation) Lyse->Separate Detect Detect soluble PARP-1 (e.g., Western Blot, ELISA) Separate->Detect Analyze Analyze data to generate a melting curve Detect->Analyze End End: Determine thermal shift Analyze->End

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: CETSA for PARP-1 Target Engagement

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient breast or ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Anti-PARP-1 antibody

  • Reagents and equipment for Western blotting or another protein detection method

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of the this compound derivative or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection of Soluble PARP-1:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for PARP-1.

Data Analysis and Interpretation:

  • Quantify the band intensities from the Western blot.

  • For each treatment condition (compound vs. vehicle), plot the relative band intensity against the corresponding temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

  • A positive thermal shift (ΔTm > 0) in the compound-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing PARP-1 in the cells.

Application Note 3: Cellular Assay for DNA Repair Inhibition (Comet Assay)

Principle of the Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[8] This assay can be used to assess the ability of a PARP inhibitor to potentiate DNA damage induced by an external agent. Cells are first treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) in the presence or absence of the this compound derivative. The cells are then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The negatively charged DNA migrates out of the nucleus towards the anode. Fragmented DNA, resulting from unrepaired breaks, migrates further, forming a "comet tail." The intensity and length of this tail relative to the "head" (the intact nuclear DNA) is proportional to the amount of DNA damage.[8] An increase in the comet tail in cells co-treated with the damaging agent and the PARP inhibitor, compared to cells treated with the damaging agent alone, indicates inhibition of DNA repair.

Experimental Workflow for the Comet Assay

Comet_Assay_Workflow Start Start: Cell Culture Treat Treat cells with DNA damaging agent +/- this compound derivative Start->Treat Embed Embed single cells in low-melting-point agarose on a slide Treat->Embed Lyse Lyse cells in high salt/detergent solution to form nucleoids Embed->Lyse Unwind Unwind DNA in alkaline buffer Lyse->Unwind Electrophoresis Perform electrophoresis Unwind->Electrophoresis Neutralize Neutralize and stain DNA (e.g., with SYBR Green) Electrophoresis->Neutralize Visualize Visualize and score comets using fluorescence microscopy Neutralize->Visualize End End: Quantify DNA damage Visualize->End

Caption: A step-by-step workflow for performing a single-cell gel electrophoresis (Comet) assay.

Experimental Protocol: Alkaline Comet Assay

Materials:

  • Cells in suspension

  • This compound derivatives

  • DNA damaging agent (e.g., H₂O₂)

  • Comet assay slides (pre-coated with normal melting point agarose)

  • Low melting point agarose (LMPA)

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Treat cells in suspension with the this compound derivative for a predetermined time.

    • Add a DNA damaging agent (e.g., H₂O₂ at a final concentration of 100 µM) for a short period (e.g., 10 minutes on ice).

    • Include controls: untreated cells, cells treated with the damaging agent alone, and cells treated with the inhibitor alone.

  • Embedding Cells:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in PBS and mix with molten LMPA (at ~37°C).

    • Pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slide in ice-cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply voltage (e.g., ~1 V/cm) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and wash them with neutralization buffer.

    • Stain the DNA by adding a drop of a fluorescent DNA stain.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using specialized software to quantify parameters such as % DNA in the tail, tail length, and tail moment.

Data Analysis and Interpretation:

  • A statistically significant increase in the mean comet tail moment (or other parameters) in cells co-treated with the damaging agent and the this compound derivative, compared to cells treated with the damaging agent alone, indicates that the compound is inhibiting DNA repair. This potentiates the DNA damage, leading to more extensive DNA fragmentation.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the initial characterization of this compound derivatives as potential PARP inhibitors. By systematically evaluating their biochemical potency, cellular target engagement, and ability to inhibit DNA repair, researchers can build a comprehensive profile of these compounds. This data is essential for lead optimization and for making informed decisions about advancing promising candidates into further preclinical and clinical development. The causality-driven approach to these protocols ensures that the generated data is not only reproducible but also mechanistically insightful, paving the way for the discovery of novel and effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Aminoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoquinoline-8-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, can present several challenges that may lead to suboptimal yields and the formation of impurities. The most common synthetic strategies involve the construction of the quinoline core, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. Classical named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][2][3][4][5] More modern approaches, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, offer alternative routes to functionalized quinolines.[6][7]

This guide will focus on troubleshooting common issues encountered during these synthetic pathways and provide practical solutions to improve your experimental outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield of the Desired Product

Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the likely bottlenecks and how can I improve it?

Answer: Low overall yield in a multi-step synthesis is a common problem that can often be attributed to one or two inefficient steps. A systematic approach is required to identify and optimize the problematic reactions.

Possible Causes and Recommended Solutions:

  • Inefficient Quinoline Ring Formation: The initial construction of the quinoline skeleton is often the most challenging step.

    • Skraup or Doebner-von Miller Reactions: These reactions are known for being highly exothermic and can lead to the formation of tar and other polymeric byproducts, significantly reducing the yield.[8][9]

      • Solution: Implement slow, controlled addition of reagents and maintain strict temperature control. The use of a milder oxidizing agent, such as arsenic acid instead of nitrobenzene in the Skraup synthesis, can also lead to a less violent reaction.[1] A biphasic solvent system (e.g., water/toluene) can help sequester the reactive intermediates and minimize polymerization in the Doebner-von Miller reaction.[9]

    • Friedländer or Combes Annulation: These reactions can suffer from poor regioselectivity and incomplete cyclization.[10][11]

      • Solution: Screen different acid or base catalysts to find the optimal conditions for your specific substrates. For instance, the Combes synthesis can be catalyzed by sulfuric acid or polyphosphoric acid.[3] Modern variations of the Friedländer synthesis utilize milder catalysts like iodine or Lewis acids, which can improve yields and reduce side reactions.[12]

  • Poor Yield in Amination or Carboxylation Steps: The introduction of the amino and carboxylic acid groups can also be challenging.

    • Buchwald-Hartwig Amination: If you are using a pre-formed quinoline core and introducing the amino group via a Buchwald-Hartwig reaction, low yields can result from catalyst deactivation or an inappropriate choice of ligand and base.[6][7]

      • Solution: Screen a variety of palladium catalysts, phosphine ligands (especially bulky, electron-rich ones), and bases. The choice of solvent is also critical.[6]

    • Carboxylic Acid Introduction: If the synthesis involves the oxidation of a methyl group or hydrolysis of a nitrile, incomplete conversion can be a major issue.

      • Solution: Ensure you are using a sufficient excess of the oxidizing agent and optimize the reaction time and temperature. For nitrile hydrolysis, harsh conditions may be required, so careful monitoring is necessary to prevent degradation of the quinoline core.

Workflow for Diagnosing and Optimizing Low Yield:

Low_Yield_Troubleshooting cluster_troubleshooting Optimization Strategies start Low Overall Yield step1 Analyze each step individually for yield and purity start->step1 step2 Identify the lowest yielding step(s) step1->step2 step3 Troubleshoot the problematic step step2->step3 opt1 Re-evaluate reaction conditions (Temperature, Time, Concentration) step3->opt1 If conditions are suboptimal opt2 Screen alternative reagents (Catalysts, Ligands, Solvents, Bases) step3->opt2 If reagents are not ideal opt3 Consider an alternative synthetic route step3->opt3 If fundamental issues persist step4 Re-run the optimized step opt1->step4 opt2->step4 opt3->start step5 Assess improvement in yield step4->step5 step5->step3 Further Optimization Needed end Improved Overall Yield step5->end Successful Optimization

Caption: A logical workflow for troubleshooting low yield in a multi-step synthesis.

Issue 2: Formation of Intractable Tars and Polymeric Byproducts

Question: My reaction mixture, particularly during the quinoline synthesis step, is turning into a thick, dark tar, making product isolation impossible. What is causing this and how can I prevent it?

Answer: Tar formation is a very common and frustrating problem, especially in acid-catalyzed condensation reactions like the Skraup and Doebner-von Miller syntheses.[9] The primary cause is the acid-catalyzed self-polymerization of the unsaturated aldehyde or ketone intermediates.

Root Causes and Preventative Measures:

  • Highly Reactive Intermediates: Acrolein, formed in situ from glycerol in the Skraup synthesis, is highly prone to polymerization.[3] Similarly, α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction can readily polymerize under acidic conditions.[13]

  • Excessive Heat: High reaction temperatures accelerate the rate of polymerization.[9]

  • High Concentration of Reactants: A high concentration of the polymerizable species increases the likelihood of self-condensation.

Solutions to Mitigate Tar Formation:

StrategyDescriptionRationale
Gradual Addition Add the α,β-unsaturated carbonyl compound (or glycerol in the Skraup synthesis) dropwise to the heated acidic solution of the aniline.This maintains a low instantaneous concentration of the reactive species, favoring the desired reaction over polymerization.[9]
Temperature Control Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use an oil bath for precise temperature control.Lower temperatures significantly reduce the rate of unwanted polymerization.
Biphasic Solvent System For the Doebner-von Miller reaction, run the reaction in a biphasic system, such as aqueous acid and an immiscible organic solvent like toluene. The α,β-unsaturated carbonyl compound is dissolved in the organic phase.This sequesters the carbonyl compound from the highly acidic aqueous phase, minimizing its self-polymerization.[9]
Use of Moderators In the Skraup synthesis, ferrous sulfate is often added as a moderator to control the exothermicity of the reaction.[1]This helps to prevent runaway reactions and localized overheating, which can lead to tar formation.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound. What are the common impurities and what purification techniques are most effective?

Answer: Purification can be challenging due to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) and the presence of structurally similar impurities.

Common Impurities and Purification Strategies:

  • Starting Materials: Unreacted starting materials can often co-elute with the product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If starting materials remain, an initial acid-base extraction can be effective. Dissolve the crude product in a dilute base (like NaHCO₃ solution) to deprotonate the carboxylic acid, making it water-soluble. The unreacted, less polar starting materials can then be washed away with an organic solvent. Acidifying the aqueous layer will then precipitate the desired product.

  • Regioisomers: In many quinoline syntheses, the formation of regioisomers is possible, especially with substituted anilines.

    • Solution: Careful selection of the synthetic route can often minimize the formation of regioisomers. If they do form, they can be very difficult to separate. Preparative HPLC is often the most effective technique for separating closely related isomers.

  • Partially Reduced or Oxidized Byproducts: In reactions like the Skraup or Doebner-von Miller, incomplete oxidation can lead to dihydroquinoline impurities.

    • Solution: Ensure a sufficient amount of the oxidizing agent is used. If dihydroquinoline impurities are present, they can sometimes be oxidized to the desired quinoline in a separate step.

Recommended Purification Workflow:

Purification_Workflow start Crude Product step1 Acid-Base Extraction start->step1 To remove non-polar/non-ionizable impurities step2 Precipitation/Recrystallization step1->step2 To isolate the product based on solubility step3 Column Chromatography (Silica or Alumina) step2->step3 For separation of moderately polar impurities step4 Preparative HPLC (If high purity is required) step3->step4 For separation of isomers and closely related impurities end Pure this compound step4->end

Caption: A sequential workflow for the purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Skraup synthesis, and why is it often so vigorous?

A1: The Skraup synthesis involves several steps. First, glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[3] The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. Finally, the dihydroquinoline is oxidized to quinoline.[8] The reaction is highly exothermic primarily due to the dehydration of glycerol and the subsequent oxidation step, which can be difficult to control.[8]

Q2: Are there milder alternatives to the classical quinoline synthesis methods for preparing the 3-amino-8-carboxy substituted core?

A2: Yes, modern synthetic methods offer milder alternatives. One powerful approach is to start with a pre-functionalized benzene ring and build the quinoline system. For example, a Friedländer annulation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group can be a milder way to construct the quinoline core.[10][12] Another strategy is to use palladium-catalyzed cross-coupling reactions. For instance, you could synthesize a 3-bromo-8-cyanoquinoline and then use a Buchwald-Hartwig amination to introduce the amino group, followed by hydrolysis of the nitrile to the carboxylic acid.[6][7]

Q3: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination to synthesize a 3-aminoquinoline derivative?

A3: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. For aryl bromides, a common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Bidentate ligands like BINAP or DPEPhos, and monodentate ligands from the Buchwald family (e.g., XPhos, SPhos) are often effective.[7] The optimal combination of catalyst, ligand, base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), and solvent (e.g., toluene, dioxane, THF) must often be determined empirically through screening.

IV. Optimized Experimental Protocol: A Representative Synthesis

While a direct, one-pot synthesis of this compound is challenging, a representative multi-step approach is outlined below. This protocol is a generalized example and may require optimization for specific laboratory conditions.

Synthesis of 2-Chloroquinoline-3-carboxylic acid as an Intermediate

This protocol is adapted from a known procedure for the synthesis of substituted quinoline carboxylic acids.[14]

  • Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (POCl₃/DMF) to yield 2-chloro-3-formylquinoline.

  • Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of 2-Chloro-3-formylquinoline

    • Cool a flask containing DMF to 0°C.

    • Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10°C.

    • After the addition is complete, add the acetanilide portion-wise.

    • Heat the reaction mixture to 80-90°C for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Neutralize with a solution of sodium hydroxide to precipitate the crude product.

    • Filter, wash with water, and dry the crude 2-chloro-3-formylquinoline.

  • Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic acid

    • Dissolve the crude aldehyde in acetone.

    • Slowly add a solution of KMnO₄ in water, keeping the temperature below 30°C.

    • Stir until the purple color of the permanganate disappears.

    • Filter off the manganese dioxide and wash it with hot water.

    • Combine the filtrates, concentrate under reduced pressure, and acidify with HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloroquinoline-3-carboxylic acid.

From this intermediate, the 3-amino group can be introduced via nucleophilic aromatic substitution, and the 8-position can be functionalized in subsequent steps.

V. References

  • Skraup reaction - Wikipedia. Available at: --INVALID-LINK--

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: --INVALID-LINK--

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  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem. Available at: --INVALID-LINK--

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. Available at: --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: --INVALID-LINK--

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. Available at: --INVALID-LINK--

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: --INVALID-LINK--

  • Friedländer Quinoline Synthesis - Alfa Chemistry. Available at: --INVALID-LINK--

  • The Skraup Synthesis of Quinolines - Organic Reactions. Available at: --INVALID-LINK--

  • Doebner–Miller reaction - Wikipedia. Available at: --INVALID-LINK--

  • Doebner-Miller Reaction - SynArchive. Available at: --INVALID-LINK--

  • Friedländer synthesis - Wikipedia. Available at: --INVALID-LINK--

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available at: --INVALID-LINK--

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Combes Quinoline Synthesis PDF - Scribd. Available at: --INVALID-LINK--

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: --INVALID-LINK--

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. Available at: --INVALID-LINK--

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Available at: --INVALID-LINK--

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. Available at: --INVALID-LINK--

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online. Available at: --INVALID-LINK--

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. Available at: --INVALID-LINK--

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: --INVALID-LINK--

  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available at: --INVALID-LINK--

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. Available at: --INVALID-LINK--

  • A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates - Oriental Journal of Chemistry. Available at: --INVALID-LINK--

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. Available at: --INVALID-LINK--

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. Available at: --INVALID-LINK--

  • Removal of 8‐amino quinoline unit from 3 a. - ResearchGate. Available at: --INVALID-LINK--

References

Overcoming solubility issues of 3-Aminoquinoline-8-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminoquinoline-8-carboxylic acid. This document serves as a centralized resource for researchers, scientists, and drug development professionals to overcome the common yet significant challenge of this compound's poor aqueous solubility. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Understanding the Molecule - The "Why" Behind the Problem

This compound is an amphoteric molecule, meaning it possesses both a basic functional group (the 3-amino group) and an acidic functional group (the 8-carboxylic acid group). This dual nature is the primary driver of its complex solubility behavior.

The ionization state of these groups—and thus the overall charge of the molecule—is dictated by the pH of the solution.

  • In acidic conditions (low pH): The amino group is protonated (acting as a base) to form a cation (-NH3+), while the carboxylic acid group remains largely protonated (-COOH). The molecule carries a net positive charge.

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated (acting as an acid) to form an anion (-COO-), while the amino group is deprotonated and neutral (-NH2). The molecule carries a net negative charge.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion, with both a positive and a negative charge. At this point, the net charge is zero, intermolecular attractions are maximized, and aqueous solubility is at its minimum .

Understanding this pH-dependent behavior is the first and most critical step in overcoming solubility issues.

Physicochemical Properties
PropertyValue / InformationSource
Molecular Formula C10H8N2O2Inferred from structure
Appearance Light yellow to yellow solid[1]
Aqueous Solubility Very slightly soluble in hot water; generally low in neutral water.[2]
pKa (predicted) The molecule has two key pKa values: one for the carboxylic acid (~3-5) and one for the protonated amino group (~4-6). The exact values in the literature are sparse for this specific isomer, but are based on the quinoline scaffold and functional groups.[3][4]
Organic Solvents Generally soluble in polar organic solvents like DMSO and ethanol.[5]
Storage 2-8°C, protect from light.[1]

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) Minimal Solubility cluster_high_ph High pH (e.g., pH > 7) node_low Cationic Form -COOH -NH3+ (Soluble) node_pi Zwitterionic Form -COO- -NH3+ (Insoluble) node_low->node_pi Increase pH node_high Anionic Form -COO- -NH2 (Soluble) node_pi->node_high Increase pH

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in neutral water or PBS. What is the first thing I should try?

A: The first and most effective step is pH adjustment.[6] Because the compound is least soluble at its isoelectric point (likely in the near-neutral pH range), moving the pH away from this point will dramatically increase solubility. Try adding a small amount of dilute base (like 0.1 M NaOH) to deprotonate the carboxylic acid, or dilute acid (like 0.1 M HCl) to protonate the amino group. See Protocol 1 for a systematic approach.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[7] Once a concentrated stock is made in 100% DMSO, it can be serially diluted into your aqueous assay buffer.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

A: This is a common phenomenon known as "crashing out." It happens when the highly soluble environment of the DMSO is rapidly changed to the poorly soluble aqueous environment of your buffer. The final concentration of your compound may have exceeded its maximum solubility in the final buffer composition.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.[8]

  • Use an Intermediate Solvent: Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water mixture, and then dilute that into your final aqueous buffer.

  • Increase Co-solvent Percentage: The final concentration of DMSO in biological assays is typically kept low (<0.5%) to avoid solvent-induced artifacts.[7] However, if your assay can tolerate it, increasing the final DMSO percentage (e.g., to 1-2%) can help maintain solubility.[9]

Q4: Can I use heat or sonication to help dissolve the compound?

A: These methods can be used cautiously. Gentle warming (e.g., to 37°C) or brief sonication can help overcome the activation energy of dissolution. However, prolonged exposure to heat can degrade the compound, and sonication can sometimes promote aggregation rather than true dissolution.[8] Always check the compound's stability first and use these methods as a last resort for difficult preparations.

Section 3: In-Depth Troubleshooting & Protocols

Systematic Solubility Troubleshooting Workflow

This workflow provides a logical sequence of steps to efficiently find the right solubilization strategy for your specific experimental needs.

G start Start: Weigh Compound prep_stock Prepare 10-100 mM Stock in 100% DMSO start->prep_stock dilute_buffer Dilute Stock into Aqueous Buffer prep_stock->dilute_buffer check_sol Is it Soluble? dilute_buffer->check_sol adjust_ph Adjust Buffer pH (See Protocol 1) check_sol->adjust_ph No success Success: Proceed with Experiment check_sol->success Yes check_sol2 Is it Soluble? adjust_ph->check_sol2 add_cosolvent Increase % of Co-solvent (e.g., DMSO, Ethanol) check_sol2->add_cosolvent No check_sol2->success Yes check_sol3 Is it Soluble? add_cosolvent->check_sol3 check_sol3->success Yes fail Consider Advanced Methods (e.g., Cyclodextrins, Surfactants) check_sol3->fail No

Protocol 1: pH-Based Solubilization in Aqueous Buffer

This protocol is a self-validating method to determine the optimal pH for dissolving this compound in your specific buffer system.

Objective: To empirically determine a pH range where the compound is soluble by titrating with dilute acid or base.

Materials:

  • This compound

  • Your desired aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Vortex mixer and/or magnetic stirrer

  • pH meter

Methodology:

  • Initial Slurry: Weigh the desired amount of this compound into a conical tube. Add approximately 80% of the final desired volume of your aqueous buffer. The compound will likely not dissolve, forming a slurry.

  • Basification (Recommended First Step): While stirring or vortexing, add the 0.1 M NaOH solution dropwise (e.g., 1-5 µL at a time). The carboxylic acid group will deprotonate to the anionic -COO- form, which should increase solubility.

  • Monitor pH and Clarity: After each addition, vortex briefly and visually inspect for dissolution. Check the pH of the solution. Continue adding NaOH dropwise until the solution becomes clear. Record the pH at which full dissolution occurs.

  • Acidification (Alternative): If basification is not desired or is unsuccessful, repeat the process in a separate tube using 0.1 M HCl. This will protonate the amino group to the cationic -NH3+ form. Record the pH at which dissolution occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved, use the original buffer to adjust the solution to the final desired volume.

  • Verification: Re-check the final pH. It is critical to ensure this final pH is compatible with your downstream assay. If the required pH is outside your experimental tolerance, a co-solvent strategy (Protocol 2) may be necessary.

Protocol 2: Utilizing Organic Co-solvents

This protocol details the standard method for using a water-miscible organic solvent to maintain the solubility of a lipophilic compound in an aqueous medium.[6][10]

Objective: To prepare a working solution of the compound by diluting a high-concentration organic stock into an aqueous buffer.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Your desired aqueous buffer.

  • Vortex mixer.

Methodology:

  • Thaw and Dissolve: Ensure your DMSO stock solution is fully thawed and the compound is completely dissolved. Gentle warming or brief vortexing can help.

  • Prepare Buffer: Add the required volume of aqueous buffer for your final working solution to a fresh tube.

  • Spike and Mix: While vigorously vortexing the aqueous buffer, add the small required volume of the DMSO stock solution directly into the buffer. For example, to make a 50 µM solution from a 50 mM stock (a 1:1000 dilution), add 1 µL of stock to 999 µL of buffer. This rapid dispersion is key to preventing precipitation.

  • Visual Inspection: After mixing, visually inspect the solution against a light source. It should be clear and free of any particulates or cloudiness. If precipitation is observed, the target concentration is too high for that percentage of co-solvent, and you must either lower the final concentration or increase the final percentage of DMSO.

  • Vehicle Control: Crucially, prepare a "vehicle control" solution by adding the same amount of DMSO to your buffer without the compound. This control is essential for distinguishing the effects of the compound from the effects of the solvent in your experiment.

Section 4: Stability and Storage

  • Solid Form: The compound should be stored at 2-8°C and protected from light.[1] Some quinolines are sensitive to air and moisture, so storing under an inert atmosphere (like argon or nitrogen) is good practice for long-term stability.[11][12]

  • Solutions: Aqueous solutions, especially at non-neutral pH, should be prepared fresh for each experiment. The stability of the compound at pH extremes has not been fully characterized, and degradation may occur over time. DMSO stock solutions are generally more stable but should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation.

References

Optimizing the fluorescence quantum yield of 3-Aminoquinoline-8-carboxylic acid probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinoline-8-carboxylic acid (3-AQ-8-CA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experiments. Here, we move beyond simple protocols to explain the 'why' behind the experimental choices, ensuring you can adapt and innovate to achieve the highest quality fluorescence data.

Introduction to this compound Probes

This compound is a versatile fluorophore whose utility stems from the environmentally sensitive nature of the quinoline ring system. The strategic placement of an amino group (an electron donor) and a carboxylic acid group (an electron-withdrawing and potential chelating group) creates a "push-pull" electronic dynamic. This structure makes its fluorescence quantum yield highly susceptible to changes in the local microenvironment, including solvent polarity, pH, and the presence of metal ions. Understanding and controlling these factors is paramount to maximizing the probe's performance.

Troubleshooting Guide: From Dim Signals to Data Artifacts

This section addresses common problems encountered during the use of 3-AQ-8-CA probes. Each issue is presented with a systematic approach to diagnosis and resolution, grounded in the photophysical principles of the fluorophore.

Problem 1: Weak or No Fluorescence Signal

A weak or absent signal is one of the most frequent challenges. The root cause often lies in the probe's immediate chemical environment, which can lead to non-radiative decay pathways dominating over fluorescence emission.

Step-by-Step Troubleshooting Protocol:
  • Verify Instrument Settings:

    • Excitation and Emission Wavelengths: Ensure your fluorometer or microscope is set to the optimal wavelengths for 3-AQ-8-CA. While the exact maxima can shift with the environment, a good starting point is an excitation wavelength (λ_ex) around 350-370 nm and an emission wavelength (λ_em) in the range of 450-500 nm.[1][2][3]

    • Detector Gain and Exposure: Increase the detector gain or camera exposure time. Be mindful that this can also amplify background noise, so it's a trade-off.

  • Evaluate the Solvent System:

    • Polarity-Induced Quenching: The fluorescence of many aminoquinoline derivatives is significantly quenched in polar solvents like water, DMSO, and ethanol.[4][5] This is often due to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.

    • Solution: If your experimental design allows, switch to a less polar solvent (e.g., chloroform, ethyl acetate, or toluene) to restrict this non-radiative decay and enhance the quantum yield.[4][5] For biological applications requiring aqueous buffers, consider conjugation of the probe to a more hydrophobic moiety or working in a localized environment that shields it from bulk water.

  • Check the pH of the Medium:

    • Protonation State: The fluorescence of quinoline-based probes is highly dependent on the protonation state of the heterocyclic nitrogen atom.[6] In highly acidic conditions (pH < 4), the quinoline nitrogen can become protonated, which may alter the electronic structure and lead to fluorescence quenching or shifts.[7]

    • Solution: Ensure your buffer system maintains a stable pH within the optimal range for your specific 3-AQ-8-CA derivative, which is often between pH 4 and 10 for many aminoquinolines used in biological sensing.[1]

  • Investigate Potential Quenchers:

    • Halide Ions: Chloride, bromide, and iodide ions are known to be efficient collisional (dynamic) quenchers of 3-aminoquinoline fluorescence, with iodide being the strongest.[8][9]

    • Solution: If possible, use non-halide-based buffers (e.g., phosphate, acetate, or HEPES buffers) and ensure high purity of all reagents.

    • Heavy Atoms & Metal Ions: The presence of heavy atoms or certain transition metal ions can induce quenching through spin-orbit coupling or energy transfer. However, some metal ions, like Zn²⁺, can chelate with the probe and cause a significant enhancement of fluorescence (Chelation Enhanced Fluorescence - CHEF).[1]

Workflow for Diagnosing Weak Signal

start Weak or No Signal inst Check Instrument: - Excitation/Emission λ - Detector Gain start->inst solvent Evaluate Solvent: Is it highly polar (e.g., water, DMSO)? inst->solvent solv_yes Yes solvent->solv_yes Polar solv_no No solvent->solv_no Non-Polar ph Check pH: Is it outside the optimal range (e.g., < 4)? ph_yes Yes ph->ph_yes Extreme ph_no No ph->ph_no Optimal quench Identify Quenchers: - Halide ions (Cl⁻, Br⁻, I⁻)? - Heavy metals? quench_yes Yes quench->quench_yes Present quench_no No quench->quench_no Absent solv_fix Action: Switch to non-polar solvent or modify probe environment. solv_yes->solv_fix solv_no->ph ph_fix Action: Adjust buffer to optimal pH. ph_yes->ph_fix ph_no->quench quench_fix Action: Use non-halide buffers; remove quenching agents. quench_yes->quench_fix end_node Signal Optimized quench_no->end_node solv_fix->end_node ph_fix->end_node quench_fix->end_node

Caption: Troubleshooting workflow for weak fluorescence signals.

Problem 2: High Background Fluorescence

High background can obscure the specific signal from your probe, reducing the signal-to-noise ratio and compromising data quality.

Common Causes and Solutions:
  • Autofluorescence: Biological samples (cells, tissues) and some buffer components or media can exhibit intrinsic fluorescence.

    • Solution: Always run an unlabeled control sample under identical imaging conditions to determine the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose excitation/emission wavelengths that minimize this overlap.

  • Probe Aggregation: At high concentrations, 3-AQ-8-CA molecules may aggregate, leading to self-quenching or scattering that can be misinterpreted as background.

    • Solution: Perform a concentration titration to find the optimal probe concentration that maximizes signal without causing aggregation. Start with a low concentration (e.g., 1-10 µM) and incrementally increase it.

  • Impure Reagents: Solvents and other reagents may contain fluorescent impurities.

    • Solution: Use high-purity, spectroscopy-grade solvents and reagents whenever possible. Check the certificate of analysis for your probe to ensure its purity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for 3-AQ-8-CA?

The photophysical properties of 3-AQ-8-CA are highly dependent on its environment. In non-polar solvents, you can expect excitation around 350-400 nm and emission between 450-530 nm.[4][5] In polar solvents, the emission may be red-shifted but significantly weaker.[4] It is crucial to experimentally determine the optimal wavelengths in your specific system by running excitation and emission scans.

Q2: How does solvent polarity affect the quantum yield of 3-AQ-8-CA?

Solvent polarity has a profound effect. Generally, an increase in solvent polarity leads to a decrease in fluorescence quantum yield.[4][5] This is because polar solvents can stabilize the charge-separated excited state, promoting non-radiative decay pathways.

SolventPolarity IndexTypical Quantum Yield (Φ_F)Emission Max (λ_em)
n-Hexane0.1High (e.g., > 0.5)~470-500 nm
Chloroform4.1High (e.g., > 0.4)~520-540 nm
Ethyl Acetate4.4Moderate (e.g., ~0.1)~550 nm
DMSO7.2Very Low (< 0.01)Often undetectable
Note: Data is illustrative based on similar aminoquinoline derivatives and may vary for 3-AQ-8-CA.[4]

Q3: Can 3-AQ-8-CA be used as a pH sensor?

Yes, its fluorescence can be pH-sensitive. The quinoline nitrogen and the carboxylic acid group have distinct pKa values. Protonation or deprotonation of these sites alters the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the fluorescence emission.[6][7][11] This property can be exploited for pH sensing, typically in acidic to neutral ranges.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated Quinoline-N is Protonated (NH⁺) Carboxylic Acid is Neutral (COOH) low_fluor Altered Fluorescence (Often Quenched or Shifted) protonated->low_fluor deprotonated Quinoline-N is Neutral (N) Carboxylic Acid is Deprotonated (COO⁻) protonated->deprotonated Increase pH deprotonated->protonated Decrease pH high_fluor Different Fluorescence State deprotonated->high_fluor

Caption: Effect of pH on the protonation state of 3-AQ-8-CA.

Q4: How should I store my 3-AQ-8-CA probe?

Store the solid probe at -20°C, protected from light and moisture. For stock solutions, dissolve the compound in an anhydrous solvent like DMSO or DMF, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C in the dark. The stability of the probe in aqueous solutions may be limited, so prepare these solutions fresh for each experiment.

Q5: Can this probe be used to detect metal ions?

The presence of both a nitrogen atom in the quinoline ring and the amino and carboxyl groups at positions 3 and 8 suggests that 3-AQ-8-CA has the potential to act as a chelating agent for metal ions. Derivatives of 8-aminoquinoline are well-known fluorescent sensors for ions like Zn²⁺, where binding restricts intramolecular rotations and blocks non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.[1][10] If you are investigating metal ions, it is essential to perform a titration experiment to characterize the probe's response to the specific ion of interest.

References

Common side reactions in the synthesis of 3-Aminoquinoline-8-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-3A8C-SYN

Version: 1.0

Introduction

Welcome to the Technical Support Center for the synthesis of 3-aminoquinoline-8-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to help you navigate the common challenges and side reactions encountered during the synthesis of these molecules. This document is structured in a question-and-answer format to directly address the specific issues you may face in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of this compound derivatives, providing explanations for the underlying causes and offering practical solutions.

Question 1: Why is the yield of my desired this compound derivative consistently low, and what are the major side products I should be looking for?

Low yields in the synthesis of this compound derivatives are a common challenge, often stemming from the reaction conditions required for the core quinoline-forming reactions, such as the Gould-Jacobs reaction or related thermal cyclizations. The primary culprits for yield loss are typically incomplete reactions, degradation of starting materials or products, and the formation of stable side products.

Common Side Reactions and Their Mechanisms:

  • Decarboxylation: The 8-carboxylic acid group on the quinoline ring is susceptible to decarboxylation, especially at the high temperatures often employed during the cyclization step of the Gould-Jacobs reaction. This side reaction leads to the formation of 3-aminoquinoline as a significant byproduct, which can be difficult to separate from the desired product due to similar polarities.

    • Causality: The electron-donating nature of the 3-amino group can increase the electron density in the quinoline ring system, potentially facilitating the loss of carbon dioxide from the 8-position under thermal stress.

  • Incomplete Cyclization: The thermal cyclization of the anilinomethylenemalonate intermediate is a critical step in the Gould-Jacobs reaction. Insufficient temperature or reaction time can lead to the isolation of this acyclic intermediate as a major impurity.

  • Tar and Polymer Formation: Many classic quinoline syntheses, if not well-controlled, are prone to the formation of tarry, polymeric materials. This is particularly true when using strong acids or high temperatures, which can promote the polymerization of reactive intermediates.[1]

  • Intramolecular Cyclization (Lactam Formation): Under certain conditions, particularly if the carboxylic acid is activated (e.g., as an acyl chloride or ester), there is a possibility of intramolecular cyclization between the 3-amino group and the 8-carboxylic acid to form a lactam. This is more likely to occur as a side reaction during subsequent derivatization of the carboxylic acid.

Troubleshooting Strategies:

  • Optimize Cyclization Temperature: Carefully screen the cyclization temperature. While high temperatures are necessary, excessive heat will favor decarboxylation. The use of high-boiling point solvents like diphenyl ether or Dowtherm A allows for precise temperature control. Microwave-assisted synthesis can also be a valuable tool for rapidly heating the reaction to the desired temperature and minimizing reaction time, which can reduce the formation of degradation products.[2]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the anilinomethylenemalonate intermediate and the formation of the desired product and any byproducts. This will help you determine the optimal reaction time and prevent prolonged heating.

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can contribute to tar formation.

Question 2: I am observing an unexpected and highly colored impurity in my reaction mixture. What could it be and how can I get rid of it?

The appearance of colored impurities often points towards the formation of conjugated, oxidized, or polymeric species.

Potential Causes:

  • Oxidation of the Amino Group: The 3-amino group can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere or if oxidizing agents are present. This can lead to the formation of highly colored nitroso or nitro derivatives, or even polymeric materials.

  • Formation of Azo Compounds: If any diazonium salt intermediates are formed (for example, from residual nitrous acid in nitric acid used for nitration of a precursor), they can couple with the electron-rich quinoline ring to form colored azo compounds.

Purification Strategies:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying this compound derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for removing colored impurities. Common solvents for recrystallization of quinoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Activated Carbon Treatment: For stubborn colored impurities, treatment of a solution of the crude product with activated carbon (charcoal) can be effective. The activated carbon adsorbs the colored impurities, and can then be removed by filtration. Use this method with caution, as it can also lead to some loss of the desired product.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of this compound derivatives.

Q1: What are the most critical reaction parameters to control during the synthesis of this compound derivatives via the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives, which can be precursors to 3-aminoquinolines. The most critical parameters to control are:

  • Temperature of Cyclization: As discussed in the troubleshooting section, this is a delicate balance. The temperature needs to be high enough to drive the cyclization to completion but not so high as to cause significant decarboxylation. A typical range for thermal cyclization in high-boiling solvents is 240-260 °C.

  • Purity of Starting Materials: The use of high-purity anilines and malonic acid derivatives is crucial. Impurities in the starting materials can lead to the formation of a complex mixture of side products that are difficult to separate.

  • Reaction Time: Prolonged reaction times at high temperatures will invariably lead to increased byproduct formation. Careful monitoring of the reaction is essential to determine the point at which the reaction is complete.

Q2: Are there any specific safety precautions I should be aware of when working with 3-aminoquinoline derivatives?

Yes, there are significant safety considerations, particularly related to the reactivity of the 3-amino group.

  • Diazonium Salt Formation: The 3-amino group can be readily converted to a diazonium salt upon treatment with nitrous acid (generated from sodium nitrite and a strong acid). Aryl diazonium salts can be explosive when isolated in a dry state. Extreme caution should be exercised if performing reactions that involve diazotization of the 3-aminoquinoline. It is strongly recommended to use the diazonium salt in situ and not to isolate it. There are reports of explosions when reacting the diazonium salt of 3-aminoquinoline with potassium ethyl xanthate.

Q3: Can I use alternative methods to the Gould-Jacobs reaction to synthesize the this compound core?

Yes, several other named reactions for quinoline synthesis can be adapted.

  • Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For the synthesis of this compound, a suitably substituted 2-aminobenzaldehyde or 2-aminophenyl ketone would be required. The Friedländer reaction often proceeds under milder conditions than the Gould-Jacobs reaction, which can help to avoid high-temperature side reactions.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. While typically used for the synthesis of 2,4-substituted quinolines, it could potentially be adapted for the synthesis of the desired scaffold with the appropriate starting materials.

Part 3: Experimental Protocols & Data

Protocol 1: A Representative Gould-Jacobs Approach to a 4-Hydroxyquinoline-8-carboxylic Acid Precursor

This protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline-8-carboxylic acid ester, a key intermediate for this compound.

Step 1: Condensation

  • To a round-bottom flask, add 2-aminoterephthalic acid dimethyl ester (1.0 eq).

  • Add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Cool the reaction mixture to room temperature. The crude anilinomethylenemalonate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude anilinomethylenemalonate from the previous step, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250 °C under a nitrogen atmosphere.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Collect the solid by filtration and wash with a non-polar solvent like hexanes to remove the high-boiling point solvent.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete cyclization, Decarboxylation, Tar formationOptimize cyclization temperature and time, Use an inert atmosphere, Monitor reaction progress closely
Presence of 3-Aminoquinoline Decarboxylation of the productReduce cyclization temperature and time, Consider microwave-assisted synthesis
Colored Impurities Oxidation of the 3-amino groupUse an inert atmosphere, Purify via column chromatography or recrystallization, Consider activated carbon treatment
Unreacted Intermediate Insufficient temperature or reaction time for cyclizationIncrease cyclization temperature or prolong reaction time, Monitor reaction to completion

Part 4: Visualizations

Diagram 1: Gould-Jacobs Reaction Mechanism and Key Side Reactions

Gould_Jacobs_Side_Reactions cluster_main Gould-Jacobs Main Pathway cluster_side Common Side Reactions Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate CyclizedProduct 4-Hydroxyquinoline-3-carboxylate (Desired Product Precursor) Intermediate->CyclizedProduct Thermal Cyclization (High Temp) Tar Tar/Polymer Formation Intermediate->Tar Harsh Conditions Incomplete Incomplete Cyclization Intermediate->Incomplete Insufficient Heat/Time Decarboxylation Decarboxylation CyclizedProduct->Decarboxylation Excessive Heat Lactam Intramolecular Cyclization (Lactam Formation) CyclizedProduct->Lactam Activation of COOH

Caption: Key reaction pathways and side reactions in the Gould-Jacobs synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_problems Potential Problems & Solutions Start Low Yield Observed Analyze Analyze Crude Product by LC-MS/NMR Start->Analyze Identify Identify Major Impurities Analyze->Identify Decarb Decarboxylation Product (e.g., 3-Aminoquinoline) Identify->Decarb Mass corresponding to decarboxylated product Unreacted Unreacted Intermediate Identify->Unreacted Mass corresponding to acyclic intermediate Tar Tar/Polymeric Material Identify->Tar Baseline/Unresolved material Decarb_Sol Reduce Cyclization Temp/Time Use Microwave Synthesis Decarb->Decarb_Sol Unreacted_Sol Increase Cyclization Temp/Time Ensure Anhydrous Conditions Unreacted->Unreacted_Sol Tar_Sol Use Inert Atmosphere Purify with Activated Carbon Tar->Tar_Sol

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Mitigating Photobleaching of 3-Aminoquinoline-8-carboxylic Acid-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Aminoquinoline-8-carboxylic acid-based fluorophores. This document provides in-depth troubleshooting advice and practical protocols to address one of the most common challenges in fluorescence microscopy: photobleaching. Our goal is to equip you with the knowledge to protect your fluorescent signal, ensure data integrity, and achieve high-quality, reproducible results.

Section 1: Understanding the Core Problem: The "Why" of Photobleaching

Q1: What is photobleaching, and why are my this compound probes fading during imaging?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce[1][2]. This fading phenomenon is a significant challenge in fluorescence imaging, especially during quantitative analysis or time-lapse experiments where signal stability is paramount[3].

The process begins when the fluorophore absorbs light energy and moves from its stable ground state to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will instead transition to a highly reactive, long-lived "triplet state"[2][4]. In this triplet state, the fluorophore can react with molecular oxygen in the surrounding environment, generating reactive oxygen species (ROS)[5]. These highly reactive molecules then attack and permanently damage the fluorophore's chemical structure, rendering it non-fluorescent[2]. While the specific photobleaching mechanisms for every fluorophore can vary, this oxygen-dependent pathway is a primary driver of signal loss[5][6].

Photobleaching_Mechanism Ground Fluorophore (Ground State S₀) Singlet Excited Singlet State (S₁) Ground->Singlet Excitation Light (hν) Singlet->Ground Fluorescence Emission Triplet Excited Triplet State (T₁) Singlet->Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Triplet->ROS Reaction O2 Molecular Oxygen (O₂) Triplet->O2 Energy Transfer Destroyed Photobleached Fluorophore ROS->Destroyed Irreversible Damage O2->ROS Generation

Caption: The photobleaching cascade.

Section 2: Proactive Prevention: Optimizing Your Imaging Protocol

Q2: How can I adjust my microscope settings to minimize photobleaching before it starts?

A: Your first line of defense is to control the light reaching your sample. The fundamental principle is to deliver only the minimum number of photons necessary to acquire a good quality image. Unnecessary illumination serves only to accelerate photobleaching[1][3].

Troubleshooting Guide: Imaging Parameter Optimization

  • Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio[7]. For arc lamps, insert neutral-density (ND) filters into the light path to decrease intensity without altering the light's spectral properties[1][3].

  • Minimize Exposure Time: Use the shortest camera exposure time that still yields a clear image[1][7]. If the resulting image is too dim, consider increasing the camera's gain or using binning. While this can increase noise, it keeps the light exposure on the sample to a minimum[8].

  • Limit Real-Time Viewing: Avoid prolonged focusing on your sample using the fluorescent light source. Whenever possible, locate the region of interest and perform initial focusing using transmitted light (e.g., DIC or phase contrast)[3]. Switch to fluorescence only for the final focus check and image acquisition.

  • Increase Time-Lapse Intervals: For live-cell imaging or time-course experiments, use the longest possible interval between acquisitions that still captures the dynamics of the biological process you are studying[7].

Imaging_Workflow Start Start Imaging Session FindROI 1. Locate Region of Interest (Use Transmitted Light) Start->FindROI SetIntensity 2. Set Lowest Possible Illumination Intensity FindROI->SetIntensity SetExposure 3. Determine Minimum Required Exposure Time SetIntensity->SetExposure Acquire 4. Acquire Image SetExposure->Acquire Next Move to Next Field of View or Time Point Acquire->Next End End Session Acquire->End complete Next->FindROI another field Next->SetExposure next time point

Caption: Optimized workflow to minimize light exposure.

Section 3: Chemical Countermeasures: The Role of Antifade Reagents

Q3: What are antifade reagents and how do they protect my fluorophore?

A: Antifade reagents are chemical compounds added to your mounting medium that suppress photobleaching[9]. The primary mechanism for most antifade agents is the scavenging of reactive oxygen species (ROS)[10]. By neutralizing these damaging free radicals as they are formed, antifade reagents protect the fluorophore from chemical destruction, thereby preserving the fluorescent signal.

Q4: Should I purchase a commercial antifade mounting medium or prepare my own?

A: The choice depends on your experimental needs, budget, and convenience. Commercial formulations are optimized for performance, batch-to-batch consistency, and often have a well-defined refractive index (RI) to match immersion oils, which is critical for high-resolution imaging[11]. DIY formulations are cost-effective but may require more optimization and can exhibit batch variability[12].

Table 1: Comparison of Common Antifade Agents

Antifade AgentPrimary MechanismAdvantagesDisadvantages & Considerations
n-Propyl gallate (NPG) Free radical scavengerEffective, non-toxic, suitable for live cells[10].Can be difficult to dissolve[11]. May have anti-apoptotic properties, potentially interfering with certain biological studies[10][11].
1,4-Diazabicyclo[2.2.2]octane (DABCO) Free radical scavengerLess toxic than PPD, suitable for live-cell work[10].Less effective than PPD[11]. Also suspected of having anti-apoptotic properties[10].
p-Phenylenediamine (PPD) Free radical scavengerHighly effective at reducing fading[10][11].Can be toxic. May cause weak or diffuse fluorescence after storage[10]. Can react with and damage cyanine-based dyes[10][11]. The pH of the solution is critical for its efficacy[11].
Trolox™ (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Vitamin E analog, free radical scavengerCell-permeable, effective for live-cell imaging. Works via a dual mechanism involving its oxidized quinone form.Efficacy can be buffer-dependent.

Table 2: Commercial vs. DIY Antifade Mounting Media

AttributeCommercial Media (e.g., ProLong™, VECTASHIELD®)DIY Media (e.g., NPG in Glycerol/PBS)
Consistency High batch-to-batch consistency.Can vary with preparation.
Refractive Index (RI) Optimized and specified (e.g., ~1.47 to 1.52)[13][14].Dependent on glycerol concentration, typically ~1.47[11].
Convenience Ready-to-use liquid or pre-mixed kits[9][15].Requires sourcing chemicals and preparation time[16][17].
Cost Higher initial cost.Significantly lower cost.
Curing Options Available in both non-curing (soft-set) and curing (hard-set) formulations for long-term storage[9][13].Typically non-curing unless a polymer like PVA is added[11].
Best For High-resolution imaging, quantitative studies, long-term archiving.Standard daily imaging, screening, budget-conscious labs.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes a widely used, cost-effective antifade mounting medium suitable for many applications[12][16][17].

Materials:

  • n-Propyl gallate (NPG) (e.g., Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare 1X PBS: Dilute your 10X PBS stock with deionized water to create a 1X working solution.

  • Prepare NPG Stock Solution: In a chemical fume hood, dissolve 2 g of n-propyl gallate in 10 mL of DMSO to create a 20% (w/v) stock solution. This may require gentle warming and vortexing. Note: NPG does not dissolve well in aqueous solutions[16][17].

  • Prepare Glycerol/PBS Mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1X PBS. Mix thoroughly by vortexing or inverting until homogeneous.

  • Combine to Create Final Medium: While rapidly stirring or vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise[16][17]. Continuous, vigorous mixing is crucial to prevent precipitation.

  • Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. A single aliquot can be kept at 4°C for short-term use.

Protocol 2: Standard Slide Mounting for Fixed Cells

Proper mounting technique is essential to create an optimal chemical environment for the fluorophore and to achieve the best image quality.

Procedure:

  • Final Wash: After the final wash step of your immunofluorescence protocol, carefully remove as much buffer as possible from the coverslip or slide without allowing the sample to dry out.

  • Apply Antifade Medium: Place a single, small drop (typically 10-20 µL) of the antifade mounting medium onto the microscope slide.

  • Mount Coverslip: Using fine-tipped forceps, gently pick up your coverslip (with cells facing down) and lower it onto the drop of mounting medium at an angle. Allow the medium to spread evenly under the coverslip to avoid trapping air bubbles[8].

  • Remove Excess Medium: Place the slide flat on a lab wipe and gently press down on the coverslip with the forceps tip to squeeze out any excess medium. Carefully blot the excess from the edges of the coverslip.

  • Seal (Optional, for long-term storage): For long-term storage, especially with non-curing media, seal the edges of the coverslip with nail polish or a commercial sealant[7]. This prevents the medium from evaporating and protects it from oxidation.

  • Cure (for hard-setting media): If using a hard-setting mountant, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (often 24 hours) before imaging[9].

  • Storage: Store slides flat at 4°C in a slide box, protected from light, until you are ready to image[7].

Section 5: Advanced Troubleshooting

Q5: I'm using an antifade, but my signal is still fading quickly or is weak to begin with. What else could be wrong?

A: If basic optimization and antifade reagents are not solving the problem, consider these factors:

  • Antifade-Induced Quenching: In some cases, the antifade reagent itself can cause an initial drop in fluorescence intensity, though it will prolong the signal's life at this lower level[11]. This is a known trade-off.

  • High Background/Autofluorescence: A weak signal might be obscured by high background fluorescence. This can come from the tissue itself (e.g., from NADH or lipofuscin) or from improper fixation or washing steps[8]. Ensure thorough washing and consider blocking steps to reduce non-specific antibody binding.

  • Incompatible Reagents: Ensure your antifade is compatible with your fluorophore. For example, PPD is known to react negatively with cyanine dyes like Cy2[11].

  • Improper Storage: Fluorophores and antibodies are sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles can degrade them before they are even used, leading to a weak initial signal[8].

Q6: I am performing live-cell imaging. Are there special considerations for preventing photobleaching?

A: Yes, live-cell imaging presents the dual challenge of minimizing photobleaching while also reducing phototoxicity to keep the cells healthy.

  • Use Live-Cell Specific Reagents: Standard antifade mounting media are for fixed samples. For live cells, use reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent or Trolox™, which are cell-permeable and non-toxic[13].

  • Environmental Control: Maintain the cells in a proper imaging buffer (e.g., phenol red-free medium) and use a heated, CO₂-controlled stage incubator on your microscope to ensure cell viability.

  • Minimize Light Dose: The principles of reducing illumination intensity and exposure are even more critical in live-cell imaging to avoid light-induced cell stress and death, which can compromise your data[9].

References

Technical Support Center: Enhancing the Stability of 3-Aminoquinoline-8-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this valuable compound in biological assays. Our goal is to empower you with the knowledge to enhance its stability, ensure data reproducibility, and unlock its full potential in your experiments.

Introduction: Understanding the Challenges

This compound is a versatile heterocyclic compound with a growing presence in biomedical research, particularly in the development of fluorescent probes and as a scaffold in medicinal chemistry.[1][2] Its utility, however, can be compromised by inherent instability under certain experimental conditions. The quinoline ring system, while providing unique photophysical properties, is also susceptible to degradation, leading to a loss of signal, increased background noise, and ultimately, unreliable data. This guide will provide a comprehensive framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of this compound.

Q1: What are the primary factors that affect the stability of this compound in my assay?

A1: The stability of this compound is primarily influenced by a combination of chemical and physical factors. These include:

  • pH of the Assay Buffer: The quinoline nitrogen and the amino and carboxylic acid functional groups are ionizable, making their stability and solubility pH-dependent. Extreme pH values can catalyze hydrolysis or oxidation.[3][4]

  • Light Exposure (Photostability): Like many fluorescent molecules, this compound is susceptible to photodegradation or photobleaching upon prolonged exposure to excitation light. This is a critical consideration in fluorescence microscopy and high-throughput screening.

  • Presence of Oxidizing Agents: Reactive oxygen species (ROS) in your assay medium can lead to oxidative degradation of the quinoline ring.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Presence of Metal Ions: The 8-amino and 8-carboxylic acid groups can act as a chelating moiety for various metal ions, which can alter the compound's fluorescence and stability.[5]

Q2: My fluorescent signal is weak or absent from the start of my experiment. What could be the cause?

A2: A weak or non-existent initial signal is a common issue that can often be traced back to:

  • Compound Degradation: Improper storage of the stock solution can lead to degradation before it is even used in an assay.

  • Incorrect pH: The fluorescence of many quinoline derivatives is highly pH-sensitive. If the pH of your buffer is not optimal, the quantum yield of your compound may be significantly reduced.[3][4]

  • Low Concentration: The working concentration of the compound may be too low to produce a detectable signal.

  • Instrument Settings: Incorrect excitation and emission wavelength settings on your fluorometer or microscope will result in poor signal detection.

Q3: The fluorescence signal of my compound is rapidly decreasing over time. What is happening?

A3: A rapid decrease in fluorescence is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore. This is particularly prevalent in experiments that require long or repeated exposure to high-intensity light, such as time-lapse imaging or z-stack acquisition in confocal microscopy.

Q4: I am observing high variability between my experimental replicates. What should I investigate?

A4: High variability can undermine the reliability of your data and often points to issues with either the experimental setup or the behavior of the compound in your specific assay medium. Key factors to consider include:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the this compound solution.

  • Compound Aggregation: At higher concentrations, the compound may aggregate, leading to self-quenching and erratic fluorescence signals.

  • Buffer Inhomogeneity: Ensure your buffer is well-mixed and the pH is stable across all wells of your assay plate.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a systematic approach to troubleshooting and preventing stability issues with this compound.

Issue 1: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio can manifest as a weak signal, high background, or both. The following workflow can help you diagnose and resolve this issue.

Troubleshooting Workflow for Poor Signal-to-Noise Ratio

workflow start Start: Poor Signal-to-Noise check_storage Verify Stock Solution Integrity (Freshly prepared? Stored at -20°C in the dark?) start->check_storage check_concentration Optimize Working Concentration (Perform a concentration titration) check_storage->check_concentration If stock is good check_ph Validate Buffer pH (Is it within the optimal range for fluorescence?) check_concentration->check_ph If signal is still low check_instrument Check Instrument Settings (Correct λex/λem? Appropriate gain?) check_ph->check_instrument If pH is optimal measure_blank Measure Autofluorescence (Buffer, media, and compound alone) check_instrument->measure_blank If settings are correct end_good End: Improved Signal-to-Noise measure_blank->end_good If background is identified and corrected end_bad End: Issue Persists (Consult further resources) l1 This workflow guides the user through a step-by-step process to diagnose and resolve poor signal-to-noise ratios in their assays.

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise.

Issue 2: Signal Instability and Photobleaching

Signal decay due to photobleaching is a significant challenge in fluorescence-based assays. The following strategies can help you mitigate this effect.

Strategies to Mitigate Photobleaching:

StrategyDescriptionCausality
Reduce Excitation Intensity Use the lowest possible laser power or illumination intensity that provides an adequate signal.High photon flux increases the probability of the fluorophore entering a reactive triplet state, leading to irreversible chemical modification.
Minimize Exposure Time Limit the duration of light exposure by using shorter integration times and reducing the frequency of image acquisition in time-lapse experiments.The total number of photons a fluorophore can absorb before photobleaching is finite. Reducing exposure time limits this cumulative dose.
Use Antifade Reagents Incorporate commercially available antifade reagents or antioxidants into your imaging medium.Antioxidants scavenge reactive oxygen species (ROS) that are generated during the fluorescence process and are major contributors to photobleaching.
Deoxygenate Solutions For in vitro assays, deoxygenating the buffer by sparging with nitrogen or argon can reduce photobleaching.Molecular oxygen is a primary mediator of photobleaching. Removing it from the system can significantly enhance fluorophore stability.
Issue 3: Chemical Degradation in Aqueous Buffers

The chemical stability of this compound in aqueous solutions is critical for assay reproducibility.

Key Considerations for Buffer Composition:

  • pH Optimization: The optimal pH for both stability and fluorescence should be empirically determined for your specific assay. A pH range of 6.0-8.0 is a good starting point for many biological assays. Avoid strongly acidic or alkaline conditions.

  • Buffer Choice: While common buffers like PBS and Tris are widely used, be aware of their potential interactions. Tris, for example, can chelate divalent cations. Consider using "Good's buffers" such as HEPES or MOPS, which are generally more inert.

  • Antioxidant Supplementation: The addition of antioxidants to your buffer can help prevent oxidative degradation of the quinoline ring. Ascorbic acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog) are commonly used for this purpose.[6]

Potential Degradation Pathways

degradation compound This compound hydrolysis Hydrolysis (Extreme pH) compound->hydrolysis oxidation Oxidation (ROS, Light) compound->oxidation degradation_products Non-fluorescent Degradation Products hydrolysis->degradation_products oxidation->degradation_products l1 Simplified diagram of potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and enhance the stability of this compound.

Protocol 1: Preparation and Storage of Stock Solutions

Proper preparation and storage of stock solutions are fundamental to obtaining reliable and reproducible results.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound in a clean, dry container.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or EtOH to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be required, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or lower, protected from light.

Rationale: Using an anhydrous solvent minimizes the risk of hydrolysis during storage. Aliquoting prevents degradation from repeated temperature fluctuations and exposure to atmospheric moisture. Storing in the dark at low temperatures slows down both photochemical and thermal degradation.

Protocol 2: Determining the Optimal pH for Fluorescence

This protocol will help you identify the pH at which this compound exhibits the highest and most stable fluorescence signal.

Materials:

  • This compound stock solution

  • A series of buffers covering a pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solutions: For each buffer in your pH series, prepare a working solution of this compound at your desired final assay concentration.

  • Plate Loading: Pipette the working solutions into the wells of the 96-well plate. Include a buffer-only blank for each pH.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Subtract the blank reading from each sample reading. Plot the fluorescence intensity as a function of pH to determine the optimal pH range.

Rationale: The ionization state of the amino and carboxylic acid groups, as well as the quinoline nitrogen, is pH-dependent. These ionization states can significantly impact the electronic structure of the molecule and, consequently, its fluorescence quantum yield.

Protocol 3: Assessing Photostability and the Effect of Antioxidants

This experiment will allow you to quantify the rate of photobleaching and evaluate the effectiveness of antioxidants.

Materials:

  • This compound working solution in the optimal buffer

  • Antioxidant stock solutions (e.g., Ascorbic acid, Trolox)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Sample Preparation: Prepare samples of your this compound working solution with and without the addition of an antioxidant.

  • Microscopy Setup: Place your sample on the microscope stage and bring it into focus.

  • Time-Lapse Imaging: Acquire a time-lapse series of images, exposing the sample to continuous illumination. Use the same acquisition settings for all samples.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity as a function of time for each condition.

Rationale: By comparing the rate of fluorescence decay in the presence and absence of antioxidants, you can quantitatively assess their ability to protect the fluorophore from photobleaching. This allows you to select the most effective antioxidant for your specific assay conditions.

Concluding Remarks

The stability of this compound is a multifaceted issue that requires a proactive and systematic approach to manage. By understanding the underlying principles of its chemistry and the factors that contribute to its degradation, researchers can design more robust and reliable assays. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource for optimizing your experimental outcomes. As with any scientific endeavor, meticulous attention to detail and empirical validation are the cornerstones of success.

References

Troubleshooting low signal-to-noise ratio in imaging with 3-Aminoquinoline-8-carboxylic acid probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinoline-8-carboxylic acid (3-AQC) probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise ratio in their imaging experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) can obscure true experimental results, leading to inaccurate data and false negatives.[1] This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio.

Q1: My fluorescence signal is weak and/or my background is high. What are the first steps I should take?

A low signal-to-noise ratio is a common challenge in fluorescence microscopy.[2] The initial step is to determine whether the issue lies with the signal, the noise, or both. A systematic approach, starting with the simplest checks, is the most effective way to diagnose the problem.

Initial Diagnostic Workflow

The following diagram outlines a logical workflow for troubleshooting low signal-to-noise ratio with 3-AQC probes.

troubleshooting_workflow start Start: Low Signal-to-Noise Ratio unlabeled_control Image Unlabeled Control Sample start->unlabeled_control high_autofluorescence High Autofluorescence Detected? unlabeled_control->high_autofluorescence autofluorescence_solutions Implement Autofluorescence Reduction Strategies high_autofluorescence->autofluorescence_solutions Yes probe_optimization Optimize Probe Concentration and Incubation Time high_autofluorescence->probe_optimization No autofluorescence_solutions->probe_optimization weak_signal Is Signal Still Weak? probe_optimization->weak_signal instrument_check Review Imaging Parameters and Instrument Settings weak_signal->instrument_check Yes success Successful Imaging weak_signal->success No photobleaching_check Assess for Photobleaching instrument_check->photobleaching_check final_review Review Entire Protocol (Fixation, Washing, Mounting) photobleaching_check->final_review final_review->success

Caption: A step-by-step workflow for diagnosing low signal-to-noise issues.

Q2: I suspect high background is the primary issue. What are the common causes and solutions?

High background fluorescence can originate from several sources, including the sample itself (autofluorescence), non-specific probe binding, or the imaging medium.[1]

Issue 1: Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials such as NADH, collagen, and lipofuscin.[3][4] Fixation methods, particularly those using aldehyde-based fixatives like formalin and glutaraldehyde, can also induce autofluorescence.[5][6]

Solutions:

  • Unlabeled Control: Always image an unstained sample under the same conditions as your experimental samples to gauge the level of endogenous autofluorescence.[3]

  • Fixation Method:

    • Minimize fixation time to what is necessary for sample preservation.[5][6]

    • Consider using a non-crosslinking fixative like chilled methanol or ethanol as an alternative to aldehyde-based fixatives.[3]

    • If using aldehyde fixatives, perfusion with PBS prior to fixation can help remove red blood cells, a source of heme-related autofluorescence.[6]

  • Quenching Agents:

    • Treat samples with a quenching agent such as sodium borohydride or Sudan Black B to reduce autofluorescence.[6]

    • Commercially available antifade mounting media often contain reagents to suppress autofluorescence.[7]

Issue 2: Non-Specific Probe Binding

3-AQC probes can bind non-specifically to cellular components or the coverslip, leading to a diffuse background signal.

Solutions:

  • Optimize Probe Concentration: Perform a concentration titration to find the lowest effective probe concentration that still provides a specific signal.[8]

  • Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probes. Ensure thorough but gentle washing to avoid sample damage.[9]

  • Blocking: While more common in immunofluorescence, using a blocking agent like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding of small molecule probes. However, ensure thorough washing as residual BSA can sometimes increase background.[9]

Q3: My background is low, but my specific signal is still weak. How can I increase signal intensity?

A weak signal can be due to issues with the probe itself, suboptimal experimental conditions, or improper imaging settings.

Issue 1: Probe Integrity and Concentration
  • Storage and Handling: Ensure the 3-AQC probe has been stored according to the manufacturer's instructions, typically protected from light and at the recommended temperature, to prevent degradation.[10]

  • Concentration: The probe concentration may be too low. As mentioned, a titration experiment is crucial to determine the optimal concentration for your specific cell type and target.[8]

Issue 2: Suboptimal Protocol
  • Incubation Time: The incubation time may be insufficient for the probe to reach its target. Try extending the incubation period.

  • Buffer pH: The fluorescence of quinoline-based probes can be pH-sensitive.[11][12] Ensure your incubation and imaging buffers are at the optimal pH for your specific 3-AQC probe. Verify this with the manufacturer's data sheet or relevant literature.

Issue 3: Photobleaching

Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[13][14]

Solutions:

  • Minimize Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.[2][13]

  • Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium.[7]

  • Imaging Protocol: Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging for acquisition.[13]

Issue 4: Instrument Settings
  • Correct Filters: Ensure you are using the correct excitation and emission filters for your 3-AQC probe. Using improper filters will lead to inefficient excitation and/or collection of emitted photons.[15]

  • Objective Lens: Use an objective lens with a high numerical aperture (NA) to collect as much light as possible.[15]

  • Detector Settings: Optimize the gain and offset settings on your camera or detector. Increasing the gain can amplify a weak signal, but be aware that it will also amplify noise.[16]

Parameter Problem Solution
Excitation Light Too high, causing photobleaching.Reduce intensity using neutral density filters or laser power settings.[2]
Exposure Time Too short, not enough photons collected.Increase exposure time, balancing with photobleaching risk.
Detector Gain Too low, weak signal is not amplified.Increase gain, but monitor for excessive noise amplification.[16]
Objective NA Too low, inefficient light collection.Use an objective with a higher Numerical Aperture.[15]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of action for this compound probes?

This compound and its derivatives are part of the broader class of quinoline-based fluorescent probes. Their fluorescence properties are often dependent on their local environment and their interaction with specific analytes. Many quinoline probes function as chemosensors, where the coordination of a metal ion to the quinoline ring and adjacent functional groups alters the electronic structure of the molecule, leading to a change in fluorescence.[17][18] For example, binding to a target can restrict intramolecular rotation or block photoinduced electron transfer (PET), resulting in fluorescence enhancement ("turn-on" probe).[19]

mechanism_of_action cluster_probe 3-AQC Probe cluster_target Target Analyte cluster_complex Probe-Target Complex probe_inactive Low Fluorescence State (e.g., PET active) probe_active High Fluorescence State (e.g., PET blocked) probe_inactive->probe_active Binding Event target Target Molecule or Ion (e.g., Zn²⁺) target->probe_active light Emitted Light probe_active->light Fluorescence Emission

Caption: General mechanism of a "turn-on" 3-AQC probe.

Q5: How does pH affect the fluorescence of 3-AQC probes?

The fluorescence of many quinoline derivatives is highly sensitive to pH.[11][12] The nitrogen atom on the quinoline ring can be protonated in acidic conditions. This protonation can significantly alter the electronic properties of the fluorophore, leading to either quenching (a decrease) or a shift in the emission wavelength.[12][20] It is critical to maintain a stable and appropriate pH in your buffers throughout the experiment to ensure consistent and optimal probe performance. Always consult the manufacturer's data or relevant publications for the specific pH sensitivity of your probe.[21]

Q6: What are the best practices for storing and handling 3-AQC probes?

Proper storage is crucial for maintaining the stability and performance of fluorescent probes.

  • Temperature: Store probes at the temperature recommended by the manufacturer, which is typically -20°C or -80°C.[10][22]

  • Light: Protect probes from light at all times, as they are susceptible to photodegradation. Use amber vials or wrap tubes in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, aliquot the stock solution into single-use volumes upon receipt.

  • Solvent: Use a high-quality, anhydrous solvent (e.g., DMSO) to prepare the stock solution as recommended. Ensure the solvent is free of contaminants that might interfere with fluorescence.

Q7: What is a reliable protocol for staining with 3-AQC probes?

While the optimal protocol will vary based on the specific probe and sample type, the following provides a general framework for staining fixed cells.

Experimental Protocol: General Staining for Fixed Cells
  • Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Fixation:

    • Remove culture medium and wash cells once with 1X Phosphate Buffered Saline (PBS).

    • Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[23]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Add 0.5% Triton™ X-100 in PBS to the cells.[23]

    • Incubate for 10-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Staining:

    • Dilute the 3-AQC probe to its optimal working concentration in a suitable buffer (e.g., PBS).

    • Remove the final PBS wash and add the probe solution to the cells.

    • Incubate for the predetermined optimal time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish or a commercial sealant.

    • Image the sample using a fluorescence microscope with the appropriate filter sets.

References

Adjusting pH to improve 3-Aminoquinoline-8-carboxylic acid solubility and performance

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Solubility and Performance via pH Adjustment

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Aminoquinoline-8-carboxylic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to address common challenges related to the solubility and experimental performance of this compound. Our approach is rooted in fundamental chemical principles to empower you to not only solve problems but also to understand the underlying mechanisms driving the compound's behavior.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the core principles governing the solubility of this compound. Understanding these concepts is crucial for effective troubleshooting.

Q1: Why is this compound poorly soluble in neutral water (pH ~7)?

Answer: The limited solubility of this compound in neutral aqueous solutions is a direct result of its molecular structure. The molecule is amphoteric , meaning it contains both an acidic functional group (the -carboxylic acid, -COOH) and a basic functional group (the -amino group, -NH₂).

From a mechanistic standpoint, at or near a specific pH known as the isoelectric point (pI) , the amino group becomes protonated (-NH₃⁺) and the carboxylic acid group becomes deprotonated (-COO⁻) simultaneously. This forms a zwitterion , a molecule with both a positive and a negative charge, resulting in a net neutral charge. In this state, strong intermolecular electrostatic attractions occur between the zwitterions, leading to the formation of a stable crystal lattice that is difficult for water to solvate. This is the primary reason for its low solubility in neutral pH environments. The solubility of ionizable drugs is highly dependent on pH.[1][2]

Q2: How exactly does changing the pH improve its solubility?

Answer: By adjusting the pH far away from the isoelectric point, you can prevent the formation of the poorly soluble zwitterion. The principle is to ensure the molecule carries a net positive or net negative charge, which enhances its interaction with polar water molecules.

  • In Acidic Conditions (Low pH): Adding an acid increases the concentration of protons (H⁺) in the solution. This excess of protons keeps the carboxylic acid group in its neutral, protonated form (-COOH) while the basic amino group is also protonated (-NH₃⁺). The resulting molecule is a cation with a net positive charge, rendering it significantly more water-soluble. The solubility of basic groups like the aminoquinoline moiety is known to increase in acidic conditions.[3]

  • In Basic Conditions (High pH): Adding a base decreases the proton concentration. This causes the acidic carboxylic acid group to deprotonate to its negatively charged carboxylate form (-COO⁻), while the amino group remains in its neutral state (-NH₂). The resulting molecule is an anion with a net negative charge, which is also much more soluble in water. This behavior is typical for carboxylic acids, whose solubility increases with pH.[4][5]

The relationship between the compound's charge and pH is illustrated below.

G cluster_acid Low pH (e.g., pH 2) cluster_neutral Isoelectric Point (pI) cluster_base High pH (e.g., pH 10) acid_form Predominantly Cationic (+ Charge) High Solubility zwitterion Zwitterionic (Net Neutral Charge) Low Solubility acid_form->zwitterion + OH⁻ - H⁺ zwitterion->acid_form + H⁺ - OH⁻ base_form Predominantly Anionic (- Charge) High Solubility zwitterion->base_form + OH⁻ - H⁺ base_form->zwitterion + H⁺ - OH⁻

Caption: pH-dependent ionization states of this compound.

Part 2: Troubleshooting Guide - The "How-To"

This section provides practical, step-by-step protocols to overcome common solubility issues encountered during experiments.

Q3: My this compound powder isn't dissolving in my aqueous buffer. What should I do?

Answer: This is a classic solubility issue. Do not increase the temperature excessively or sonicate for prolonged periods, as this may cause degradation. The most reliable method is to prepare a concentrated stock solution in either acidic or basic conditions first, and then add it to your final experimental medium.

Crucial First Step: Before preparing a large batch, perform a small-scale solubility test to determine the optimal pH and concentration for your needs.

Q4: What is the protocol for preparing a stock solution using acidic pH adjustment?

Answer: This protocol aims to create a positively charged, soluble salt of your compound (e.g., a hydrochloride salt).

Experimental Protocol: Acidic Solubilization

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion of your desired solvent (e.g., deionized water or PBS) to the powder. For example, if your target is 10 mL, add 8 mL first. The compound will likely form a suspension.

  • Acidification: While stirring, add a strong acid, such as 1 M Hydrochloric Acid (HCl), dropwise.

  • Observe Dissolution: Continue adding the acid slowly until the solid completely dissolves. The solution should become clear.

  • pH Measurement: Use a calibrated pH meter to check the final pH of the solution. It will likely be in the range of pH 1-3.

  • Final Volume Adjustment: Add the remaining solvent to reach your final target volume and mix thoroughly.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C for long-term stability.

Q5: What is the protocol for preparing a stock solution using basic pH adjustment?

Answer: This protocol creates a negatively charged, soluble salt (e.g., a sodium salt).

Experimental Protocol: Basic Solubilization

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add approximately 80% of the final desired solvent volume to the powder to create a suspension.

  • Alkalinization: While stirring, add a strong base, such as 1 M Sodium Hydroxide (NaOH), dropwise.

  • Observe Dissolution: Continue the dropwise addition of the base until all the solid material has dissolved and the solution is clear.

  • pH Measurement: Check the final pH of the solution. It will typically be in the range of pH 9-11.

  • Final Volume Adjustment: Adjust the solution to the final volume with the solvent and ensure it is well-mixed.

  • Storage: Store the stock solution appropriately.

Q6: Which method, acidic or basic, is better for my experiment?

Answer: The choice depends entirely on the requirements of your downstream application. Neither method is universally "better"; they serve different needs.

FeatureAcidic Stock Solution (pH 1-3)Basic Stock Solution (pH 9-11)Key Considerations
Compound Stability Generally stable, but the quinoline ring can be susceptible to degradation under harsh acidic conditions over long periods.Generally stable. Carboxylate form is typically robust.Always check the manufacturer's data sheet for specific stability information.
Assay Compatibility Ideal for experiments run in acidic or neutral buffers. A small volume added to a large buffer volume will be neutralized.Best for assays in basic or neutral buffers.CRITICAL: Ensure the final pH of your experiment is not significantly altered by the addition of your stock. A high-capacity buffer is essential.
Cell Culture Use Use with extreme caution. A highly acidic stock can cause a local pH drop when added to media, potentially shocking or killing cells before it can be buffered.Generally preferred for cell culture. A basic stock is more easily buffered by standard bicarbonate-based cell culture media. Always add dropwise while swirling the media.
Potential for Precipitation Risk of precipitation if the final buffer pH is near the compound's pI.Risk of precipitation if the final buffer pH is near the compound's pI.Perform a test addition to your final buffer without cells/reagents to ensure compatibility.

Part 3: Advanced Topics & Best Practices

Q7: I've dissolved my compound, but it crashes out of solution when I add it to my experimental buffer. Why?

Answer: This common issue, known as precipitation, occurs when the final pH of the solution shifts back towards the compound's isoelectric point (pI). For instance, adding a small amount of a highly acidic stock solution into a large volume of a neutral (pH 7.4) phosphate-buffered saline (PBS) will cause the pH to neutralize. As the pH moves towards the pI, the compound's solubility dramatically decreases, causing it to fall out of solution.[6]

Prevention Strategy:

  • Use a Lower Concentration Stock: A more dilute stock requires a larger volume, which may be less of a pH shock to the final buffer.

  • Increase Buffer Capacity: Ensure your final experimental buffer has sufficient buffering capacity to handle the pH change from adding the stock solution.[6]

  • Add Slowly: Add the stock solution drop-by-drop to your final buffer while vigorously stirring or vortexing to allow for rapid pH equilibration and prevent localized areas of high concentration.

The workflow below outlines a systematic approach to determining the optimal solubilization conditions for your specific experimental context.

G cluster_acid Acidic Path cluster_base Basic Path start Start: Compound Fails to Dissolve small_scale Perform Small-Scale Solubility Test start->small_scale weigh Weigh 1-2 mg Compound small_scale->weigh add_solvent Add 500 µL Water weigh->add_solvent split Split into Two Tubes (Acidic & Basic Test) add_solvent->split add_acid Add 1M HCl Dropwise split->add_acid Tube A add_base Add 1M NaOH Dropwise split->add_base Tube B observe_acid Observe Dissolution & Record Volume of Acid add_acid->observe_acid check_ph_acid Check Final pH observe_acid->check_ph_acid evaluate Evaluate Results: Which path required less pH change? Is the final pH compatible with the assay? check_ph_acid->evaluate observe_base Observe Dissolution & Record Volume of Base add_base->observe_base check_ph_base Check Final pH observe_base->check_ph_base check_ph_base->evaluate scale_up Scale Up to Prepare Concentrated Stock Solution evaluate->scale_up validate Validate: Add stock to final experimental buffer to check for precipitation scale_up->validate finish End: Optimized Protocol validate->finish

Caption: Experimental workflow for optimizing solubility.

References

Strategies to reduce background fluorescence in 3-Aminoquinoline-8-carboxylic acid staining

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorescence-based assays. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals who are encountering issues with high background fluorescence. While the query mentioned "3-Aminoquinoline-8-carboxylic acid staining," it's important to clarify that this compound, often available as 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is primarily used as a pre-column derivatizing agent for analyzing amino acids via HPLC, where it reacts with primary and secondary amines to form stable, fluorescent products[1][2][3][4][5].

However, the challenge of managing background fluorescence is universal in imaging and staining applications like immunofluorescence (IF) and immunohistochemistry (IHC). The principles and techniques discussed here are broadly applicable to any fluorescence microscopy workflow. This guide is structured to help you diagnose the source of your background signal and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

A: Background fluorescence is any unwanted signal that is not specific to the target molecule being labeled. This "noise" can originate from the tissue or cells themselves (autofluorescence), non-specific binding of fluorescent reagents, or issues with the imaging equipment. It is a significant problem because it reduces the signal-to-noise ratio, making it difficult to distinguish the true signal from your target, potentially leading to false positives and inaccurate data interpretation[6][7].

Q2: What is the difference between non-specific binding and autofluorescence?

A:

  • Autofluorescence is fluorescence that originates from endogenous biomolecules within the sample itself. Common sources include collagen, elastin, red blood cells, and lipofuscin (an aging pigment)[6][8][9]. Fixation with aldehyde-based fixatives like formaldehyde can also induce autofluorescence by cross-linking proteins[10][11].

  • Non-specific binding occurs when fluorescently labeled reagents, such as primary or secondary antibodies, adhere to unintended sites in the sample. This can be caused by electrostatic or hydrophobic interactions and is a major source of high background that can obscure the true signal[12][13].

Q3: I see high background across all my channels, even in my unstained control. What is the likely cause?

A: If you observe fluorescence in an unstained control sample, the primary culprit is almost certainly autofluorescence [14]. Many biological tissues have components that fluoresce naturally across a broad spectrum of wavelengths. Tissues rich in connective tissue (collagen, elastin) or samples from older animals (containing lipofuscin) are particularly prone to this issue[6][8]. Aldehyde fixation is another common cause of broad-spectrum autofluorescence[11].

Troubleshooting Guide: A Systematic Approach to Reducing Background

Effectively troubleshooting high background requires a logical, step-by-step approach to identify and eliminate the source of the unwanted signal. This process can be visualized as a decision tree.

Troubleshooting_Workflow Start High Background Observed CheckUnstained Run Unstained Control Start->CheckUnstained Autofluorescence Source: Autofluorescence CheckUnstained->Autofluorescence Fluorescence Present NoAutofluorescence Source: Reagent-Based CheckUnstained->NoAutofluorescence No/Low Fluorescence SolveAutofluorescence Solutions: 1. Use Quenching Agent 2. Change Fixation Method 3. Use Far-Red Fluorophores 4. Photobleaching Autofluorescence->SolveAutofluorescence CheckSecondaryOnly Run Secondary Antibody Only Control NoAutofluorescence->CheckSecondaryOnly SecondaryNonspecific Issue: Secondary Ab Non-specific Binding CheckSecondaryOnly->SecondaryNonspecific Fluorescence Present PrimaryNonspecific Issue: Primary Ab Non-specific Binding or Reagent Concentration CheckSecondaryOnly->PrimaryNonspecific No/Low Fluorescence SolveSecondary Solutions: 1. Use Pre-adsorbed Secondary Ab 2. Increase Blocking Time/Agent 3. Titrate Secondary Ab 4. Increase Wash Steps SecondaryNonspecific->SolveSecondary SolvePrimary Solutions: 1. Titrate Primary Ab 2. Optimize Blocking Buffer 3. Add Detergent to Washes 4. Validate Primary Ab Specificity PrimaryNonspecific->SolvePrimary

Caption: Troubleshooting workflow for identifying sources of background fluorescence.

Problem 1: High Background Due to Autofluorescence

Autofluorescence is inherent to the biological sample. Your goal is to either prevent its formation or quench it before imaging.

Q: How can I reduce autofluorescence caused by aldehyde fixation?

A: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde react with amines in proteins to form fluorescent Schiff bases[11].

  • Minimize Fixation Time: Use the minimum fixation time necessary to preserve tissue morphology. Over-fixation increases autofluorescence[10][11].

  • Use a Reducing Agent: After fixation, treat the sample with a reducing agent like sodium borohydride . This agent reduces the aldehyde groups to non-fluorescent alcohols, thereby diminishing autofluorescence[9][11].

Protocol: Sodium Borohydride Treatment
  • After the fixation and initial washing steps, prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the tissue sections or cells in this solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all residual sodium borohydride.

  • Proceed with your standard blocking and staining protocol.

Q: My tissue has high endogenous fluorescence from sources like collagen or lipofuscin. What can I do?

A: Several methods can quench or bypass this type of autofluorescence.

MethodMechanismBest ForConsiderations
Quenching Dyes Hydrophobic dyes like Sudan Black B bind to lipofuscin and other autofluorescent components, quenching their signal.[6]Lipofuscin-rich tissues (e.g., brain, aged tissues).Can sometimes introduce its own fluorescence in the far-red spectrum.[6] Commercial quenchers are often optimized for broader effectiveness.[14][15]
Photobleaching Intentionally exposing the sample to high-intensity light from the microscope's light source before staining can permanently destroy the endogenous fluorophores.[16]Broad-spectrum autofluorescence.Can be time-consuming. Care must be taken not to damage the tissue epitope for subsequent antibody binding.[16]
Spectral Separation Choose fluorophores that emit in the far-red or near-infrared part of the spectrum (e.g., Alexa Fluor 647, Cy5). Most autofluorescence occurs in the blue and green channels.[8][11]Tissues with high green/yellow autofluorescence (e.g., collagen, NADH).Requires an imaging system capable of detecting far-red emissions.
Perfusion For animal studies, perfusing the animal with PBS before tissue harvesting removes red blood cells, a major source of heme-based autofluorescence.[10][11]Vascularized tissues.Not always feasible, especially with post-mortem or clinical samples.[11]
Problem 2: High Background from Non-Specific Reagent Binding

This type of background is caused by your fluorescent probes (antibodies, dyes) sticking to unintended targets.

Q: My secondary antibody-only control is very bright. How do I fix this?

A: This indicates that your secondary antibody is binding non-specifically.

  • Optimize Blocking: The blocking step is crucial. It uses proteins (like Bovine Serum Albumin or serum) to occupy non-specific binding sites before the antibodies are added.

    • Use Serum from the Host Species of the Secondary Antibody: For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum in your blocking buffer. This prevents the secondary antibody from binding to endogenous Fc receptors in the tissue[13].

    • Increase Blocking Time: Try increasing the blocking incubation time to 60-90 minutes at room temperature.

  • Use Cross-Adsorbed Secondary Antibodies: These antibodies have been purified to remove members that cross-react with immunoglobulins from other species. This is essential for multiplexing experiments[14].

  • Titrate Your Secondary Antibody: Using too high a concentration of the secondary antibody is a common cause of background. Perform a dilution series to find the optimal concentration that provides a strong specific signal with low background[13][14].

  • Increase Wash Steps: After secondary antibody incubation, increase the number and duration of your wash steps (e.g., 4 x 5 minutes) and include a mild detergent like 0.1% Tween-20 to help remove unbound antibodies[17][18].

Q: My background is high even with the primary antibody, but my secondary-only control is clean. What should I do?

A: This points to an issue with the primary antibody concentration or its specificity.

  • Titrate Your Primary Antibody: Just like with the secondary, using too much primary antibody can lead to it binding weakly to off-target sites. Perform a titration to find the lowest concentration that still gives a robust specific signal[12][14][17].

  • Optimize Your Dilution Buffer: Ensure your antibody dilution buffer contains a blocking agent (e.g., 1% BSA) and a mild detergent to discourage non-specific interactions.

  • Validate Antibody Specificity: It's possible the high background is due to the primary antibody genuinely cross-reacting with other proteins in your sample. Always check the manufacturer's data sheet for validation in your specific application and consider running a knockout/knockdown control if available[14].

Staining_Process_Optimization cluster_Prep Sample Preparation cluster_Staining Staining Protocol Fixation Fixation (Minimize time, consider non-aldehyde) Quenching Autofluorescence Quenching (e.g., Sodium Borohydride, Sudan Black B) Fixation->Quenching Blocking Blocking (Use appropriate serum, increase time) Quenching->Blocking PrimaryAb Primary Antibody (Titrate concentration) Blocking->PrimaryAb Wash1 Washing (Add detergent) PrimaryAb->Wash1 SecondaryAb Secondary Antibody (Titrate, use cross-adsorbed) Wash1->SecondaryAb Wash2 Final Washes (Increase number/duration) SecondaryAb->Wash2

Caption: Key optimization points in a typical immunofluorescence workflow.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 3-Aminoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoquinoline-8-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of amide bond formation with this versatile molecule. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and overcome common experimental hurdles.

Introduction: The Unique Challenge of this compound

This compound is a bifunctional molecule, presenting both a nucleophilic aromatic amine (at the 3-position) and a carboxylic acid (at the 8-position). This structure allows for two primary modes of coupling: forming an amide bond via the amino group or via the carboxylic acid. The electronic properties of the quinoline ring system can influence the reactivity of both functional groups. This guide will primarily focus on the more common scenario: coupling the carboxylic acid at the 8-position with a primary or secondary amine, a crucial step in the synthesis of novel chemical entities.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your coupling reactions.

Problem 1: Low or No Yield of the Desired Amide Product

This is one of the most common challenges in amide synthesis. The root cause often lies in inefficient activation of the carboxylic acid or suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate.[1]

    • Solution A: Re-evaluate Your Coupling Reagent. If you are using a carbodiimide like EDC, ensure it is fresh and used in a slight excess (1.1-1.5 equivalents). For more challenging couplings, consider switching to a more potent phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) salt. These reagents often lead to faster reactions and higher yields.[2][3]

    • Solution B: Add an Activator/Additive. Coupling reactions with carbodiimides are often accelerated and side reactions (like racemization) are suppressed by additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4][5]

    • Solution C: Convert to an Acyl Chloride. For a more robust activation, consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] This highly reactive intermediate will then readily react with your amine. However, this is a two-step process and the harsh conditions may not be suitable for sensitive substrates.

  • Poor Solubility of Starting Materials: this compound, like many quinoline derivatives, may have limited solubility in common organic solvents. If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution A: Optimize Your Solvent System. While DMF is a common choice, consider alternatives like DMSO, NMP, or even solvent mixtures like DCM/DMF.[7][8] In some cases, more exotic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be game-changers for dissolving stubborn substrates.[7]

    • Solution B: Increase the Temperature. Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rates. However, be cautious, as higher temperatures can also promote side reactions and racemization.

  • Basic Quenching of Activated Intermediate: The presence of a basic quinoline nitrogen in your starting material can potentially interfere with the reaction.

    • Solution: Use a Non-Nucleophilic Base. Ensure you are using a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to scavenge the acid produced during the reaction.[3] Stoichiometric amounts of bases like triethylamine can sometimes compete as nucleophiles.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS analysis indicates the presence of side reactions.

Potential Causes & Step-by-Step Solutions:

  • Self-Condensation or Polymerization: This can occur under harsh conditions, especially if the reaction is overheated.[9]

    • Solution: Milder Reaction Conditions. Perform the reaction at a lower temperature (0 °C to room temperature). Ensure slow, controlled addition of reagents.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (like HBTU, HATU) can sometimes react with the incoming amine to form a guanidinium byproduct.[10]

    • Solution: Change the Order of Addition. Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This consumes the coupling reagent and minimizes its direct reaction with your amine partner.

  • Reaction with the 3-Amino Group: If your coupling partner also has a reactive functional group, you might see unintended reactions. If you are trying to couple the 8-carboxylic acid, the 3-amino group of another molecule of your starting material could potentially react.

    • Solution: Use a Protecting Group. If self-reaction is a concern, consider temporarily protecting the 3-amino group. The tert-Butoxycarbonyl (Boc) group is a common choice, as it is stable to many coupling conditions and can be removed with acid (like TFA).[11][12]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Potential Causes & Step-by-Step Solutions:

  • Water-Soluble Byproducts: Carbodiimide coupling reactions produce urea byproducts (e.g., DCU from DCC, or a water-soluble urea from EDC).

    • Solution A: Aqueous Workup. A standard aqueous workup with dilute acid (e.g., 1M HCl) and/or brine can help remove water-soluble byproducts and unreacted starting materials.[6]

    • Solution B: Filtration for DCU. If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in solvents like DCM or ethyl acetate and can be removed by filtration.

  • Similar Polarity of Product and Starting Materials: If your product has a similar Rf value to your starting materials on a TLC plate, chromatographic separation will be difficult.

    • Solution: Recrystallization. If your product is crystalline, recrystallization can be a powerful purification technique to remove small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose coupling reagents for this compound?

For routine couplings, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like OxymaPure or HOBt in a polar aprotic solvent like DMF is a robust starting point.[5] For more sterically hindered amines or when higher yields are critical, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent, albeit more expensive, alternatives.[2][3]

Q2: How do I choose the right solvent and base for my reaction?

The ideal solvent should fully dissolve all reactants. DMF and NMP are excellent choices due to their high polarity. The base should be non-nucleophilic to avoid competing with your amine. DIPEA (N,N-Diisopropylethylamine) is the most common choice.[3]

Component Recommended Starting Point Alternatives for Difficult Cases Rationale/Considerations
Solvent DMF, DCMNMP, DMSO, THFMust dissolve all reactants. DCM is good for easy removal, but solubility can be an issue.[7][8]
Base DIPEA2,4,6-Collidine, N-Methylmorpholine (NMM)Must be non-nucleophilic. Use 2-3 equivalents to neutralize acids formed.[3]

Q3: Do I need to protect the 3-amino group?

For most standard couplings of the 8-carboxylic acid with an external amine, protection of the 3-amino group is not strictly necessary . The aromatic amine at the 3-position is significantly less nucleophilic than the aliphatic amine you are likely coupling. However, if you observe dimerization or if you are using a very large excess of a highly reactive activating agent (like an acyl chloride), protecting the 3-amino group with a Boc group is a prudent strategy.[11][12][13]

Q4: How can I monitor the progress of my reaction?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . LC-MS is particularly powerful as it allows you to track the disappearance of your starting materials and the appearance of your product's mass peak, confirming the reaction is proceeding as expected.

Q5: What are typical reaction conditions (temperature, time)?

Most amide couplings are run at 0 °C to room temperature . The reaction is typically initiated at 0 °C with the addition of the coupling reagent, and then allowed to warm to room temperature and stir for 4 to 24 hours . Reaction completion should always be confirmed by a monitoring technique like TLC or LC-MS.

Experimental Protocols & Visualizations

Protocol 1: General Amide Coupling using HATU

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup by washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 1: Amide Coupling Workflow

This diagram illustrates the general steps involved in the amide coupling process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-AQ-8-CA and Amine in DMF B Add DIPEA Base A->B C Add Coupling Reagent (e.g., HATU) at 0°C B->C D Stir at RT (4-24h) C->D E Monitor by LC-MS/TLC D->E F Aqueous Workup E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: General workflow for amide bond formation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting a low-yielding reaction.

G Start Low Yield Observed Solubility Are all reactants fully dissolved? Start->Solubility Activation Is the coupling reagent effective? Solubility->Activation Yes ChangeSolvent Change Solvent (e.g., DMSO, NMP) or Gently Warm Solubility->ChangeSolvent No Conditions Are reaction conditions optimal? Activation->Conditions Yes StrongerReagent Use Stronger Reagent (e.g., HATU, PyBOP) or Additive (Oxyma) Activation->StrongerReagent No CheckBase Verify Base (DIPEA, >2 eq) Conditions->CheckBase No Success Improved Yield Conditions->Success Yes ChangeSolvent->Activation StrongerReagent->Conditions AcylChloride Consider Acyl Chloride Route StrongerReagent->AcylChloride CheckBase->Success

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Probes for Cellular Zinc Sensing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The precise measurement of intracellular zinc (Zn²⁺) is paramount to understanding its multifaceted roles in physiological and pathological processes, from neurotransmission to apoptosis. As a key catalytic, structural, and regulatory ion, the dynamics of cellular zinc pools are of significant interest to researchers in cell biology, neuroscience, and drug development.[1] Fluorescent probes have become indispensable tools for visualizing these dynamics in living cells.

This guide provides an in-depth comparative analysis of key fluorescent zinc sensors, with a focus on the quinoline class of probes, to which 3-Aminoquinoline-8-carboxylic acid belongs. We will objectively compare the performance of this structural class with other widely-used alternatives, providing the supporting data and experimental context necessary for researchers to make informed decisions for their specific applications.

The Principle of Chelation-Enhanced Fluorescence (CHEF)

Most small-molecule zinc sensors, including those based on quinoline, operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In their unbound state, the fluorophore's emission is quenched due to internal rotational or vibrational processes, resulting in low fluorescence. Upon binding with a zinc ion, a rigid chelate complex is formed. This rigidity restricts non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield and a detectable "turn-on" signal.

CHEF_Mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Unbound Probe Probe Quenched Quenched Fluorescence Unbound Probe->Quenched Internal Rotation (Non-Radiative Decay) Bound Probe Probe-Zn²⁺ Complex Unbound Probe->Bound Probe Enhanced Enhanced Fluorescence Bound Probe->Enhanced Rigid Complex (Radiative Decay)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Comparative Analysis of Leading Zinc Probes

The selection of an optimal fluorescent probe is dictated by its photophysical properties, binding affinity, and performance within the complex cellular environment. While specific data for this compound is not widely published, its 8-aminoquinoline core is the foundational scaffold for well-characterized probes like TSQ and Zinquin.[2][3] This guide will compare this quinoline class against the popular fluorescein-based probe, FluoZin-3.

PropertyQuinoline-Based Probes (TSQ, Zinquin)Fluorescein-Based Probes (FluoZin-3)
Excitation (λex) ~330-370 nm (UV-A)[4][5][6]~494 nm (Visible - Blue)[7][8]
Emission (λem) ~470-495 nm (Blue/Cyan)[4][5][6]~518 nm (Visible - Green)[7][8]
Cell Permeability Yes (Ester forms available, e.g., Zinquin Ethyl Ester)[1][9]Yes (AM ester form available)[10]
Dissociation Constant (Kd) High nM to µM range. Can vary significantly.[6][11][12][13]Low nM range (~9-15 nM)[7][14][15]
Fluorescence Enhancement Moderate to High[3]Very High (>50-fold)[7][10][16]
Selectivity Good for Zn²⁺ over Ca²⁺ and Mg²⁺.[4][5]Excellent for Zn²⁺ over Ca²⁺ and Mg²⁺.[7][8][15]
Key Advantage Useful for imaging zinc-rich stores and protein-bound zinc.[11][17]High sensitivity for detecting low concentrations of labile zinc.[7]
Key Disadvantage UV excitation can cause autofluorescence and phototoxicity.[18] Emission can overlap with cellular autofluorescence.High affinity may buffer intracellular zinc, perturbing natural dynamics.

In-Depth Analysis: The Quinoline Family (TSQ, Zinquin)

Probes derived from the 8-aminoquinoline scaffold, such as 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) and Zinquin, have been foundational tools in zinc biology.[2][4]

Mechanism and Causality: A critical insight into the function of quinoline probes is their ability to form ternary complexes.[4] Rather than exclusively binding to the "free" or labile zinc pool, TSQ and Zinquin can form fluorescent adducts with zinc that is already bound to cellular proteins (Sensor-Zn-Protein).[11][13] This interaction is significant because it means the resulting fluorescence may not solely represent labile zinc, but also zinc within the cellular zinc-proteome.[11] The formation of these ternary adducts often results in a blue-shifted emission maximum (e.g., ~470 nm for TSQ-Zn-protein) compared to the 2:1 probe-zinc complex (e.g., ~490 nm for Zn(TSQ)₂).[11][19]

Expertise & Field-Proven Insights:

  • Strengths: Their moderate affinity makes them less likely to buffer intracellular zinc compared to high-affinity probes. This property, combined with their ability to image protein-associated zinc, makes them valuable for visualizing zinc-rich vesicles or organelles.

  • Limitations: The primary drawback is their reliance on UV-range excitation, which can induce cellular autofluorescence in the same blue/cyan region as the probe's emission, potentially complicating signal-to-noise ratios. Furthermore, their sensitivity to the protein-bound zinc pool requires careful interpretation of results when the goal is to quantify only the labile zinc pool.

In-Depth Analysis: The Fluorescein Family (FluoZin-3)

Fluorescein-based probes, exemplified by FluoZin-3, represent a different class of zinc sensors with distinct characteristics.

Mechanism and Causality: FluoZin-3 is engineered with a high-affinity chelator coupled to a fluorescein fluorophore. Its very low dissociation constant (Kd ≈ 9-15 nM) makes it exquisitely sensitive to picomolar and low nanomolar changes in labile zinc concentration.[7][14][15] It operates in the visible spectrum, a significant advantage for live-cell imaging.

Expertise & Field-Proven Insights:

  • Strengths: The visible light excitation (~494 nm) and emission (~518 nm) minimize issues of cellular autofluorescence and reduce the potential for phototoxicity.[8] Its dramatic >50-fold fluorescence enhancement provides an excellent dynamic range for detecting subtle changes in labile zinc.[7][10][16] FluoZin-3 is also highly selective for zinc over other biologically abundant cations like calcium and magnesium.[8]

  • Limitations: The primary concern with high-affinity probes like FluoZin-3 is their potential to act as a zinc buffer. By binding zinc so tightly, the probe itself can perturb the natural zinc homeostasis it is meant to measure. This is a critical experimental consideration, and using the lowest effective probe concentration is advised.

Experimental Protocols & Methodologies

A self-validating protocol is essential for trustworthy results. This involves not just the staining procedure but also the inclusion of proper controls to confirm signal specificity.

General Workflow for Live-Cell Zinc Imaging

Workflow cluster_controls 5. Validation Controls prep 1. Cell Preparation Seed cells on imaging plates. Allow adherence. loading 2. Probe Loading Incubate cells with probe (e.g., 1-10 µM FluoZin-3 AM or 5-30 µM Zinquin Ethyl Ester) for 15-30 min at 37°C. prep->loading wash 3. Wash Remove excess probe with warm buffer (e.g., HBSS). loading->wash image 4. Imaging Acquire baseline fluorescence using appropriate microscope filter sets. wash->image control_pos Positive Control Add Zn²⁺ + Ionophore (e.g., Pyrithione) Observe fluorescence increase. image->control_pos control_neg Negative Control Add Chelator (e.g., TPEN) Observe fluorescence decrease.

Caption: Experimental workflow for zinc imaging.

Detailed Protocol: Cellular Staining for Fluorescence Microscopy

This protocol is a generalized methodology. Causality: The specific concentrations and incubation times must be optimized for each cell type to ensure adequate signal without causing cellular stress or artifacts.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the cell-permeant probe (e.g., FluoZin-3 AM, Zinquin ethyl ester) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare control solutions: a 10 mM stock of the membrane-permeable zinc chelator TPEN in DMSO, and a 10 mM stock of zinc pyrithione (prepared by mixing equimolar zinc sulfate and sodium pyrithione).

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes or coverslips to an appropriate confluency (typically 60-80%). Allow cells to adhere and recover overnight under standard culture conditions.

  • Probe Loading:

    • Prepare a fresh working solution by diluting the probe stock solution in a suitable imaging buffer (e.g., HBSS or serum-free medium) to the desired final concentration (e.g., 1-30 µM for TSQ/Zinquin, 1-5 µM for FluoZin-3).[4][5][17]

    • Remove the culture medium from the cells and wash once with warm buffer.

    • Incubate the cells with the probe working solution for 15-30 minutes at 37°C, protected from light.[1][4]

  • Wash and Image:

    • Remove the loading solution and wash the cells two to three times with warm imaging buffer to remove any extracellular probe.

    • Add fresh imaging buffer to the cells.

    • Image immediately using a fluorescence microscope with the appropriate filter sets (e.g., DAPI set for quinolines, FITC/GFP set for FluoZin-3).

  • Self-Validating Controls:

    • Zinc Specificity (Negative Control): After acquiring baseline images, add TPEN to a final concentration of 10-50 µM. A zinc-specific signal should be significantly quenched.[4][19]

    • Probe Responsiveness (Positive Control): To a separate dish of loaded cells, add zinc pyrithione to a final concentration of 5-10 µM to confirm that the probe can respond to an influx of zinc.

Decision Guide: Selecting the Appropriate Probe

The choice between probe families depends entirely on the biological question. There is no single "best" probe; instead, there is a "best-fit" probe for a given experiment.

Decision_Tree start What is the primary research question? q1 Detecting low (pM-nM) levels of labile Zn²⁺? start->q1 q2 Visualizing Zn²⁺-rich organelles or protein stores? start->q2 ans1 Use High-Affinity Probe (e.g., FluoZin-3) q1->ans1 Yes ans2 Use Moderate-Affinity Probe (e.g., TSQ, Zinquin) q2->ans2 Yes warn1 Caution: Potential for cellular zinc buffering. Use lowest possible concentration. ans1->warn1 warn2 Caution: Potential for UV-induced autofluorescence. Confirm signal with controls. ans2->warn2

Caption: Decision tree for zinc probe selection.

Conclusion

Both quinoline-based probes, like this compound's relatives TSQ and Zinquin, and fluorescein-based probes like FluoZin-3 are powerful tools for illuminating the roles of cellular zinc. Quinoline probes are well-suited for visualizing compartments with high zinc concentrations and protein-bound zinc, while FluoZin-3 excels in the sensitive detection of low-level changes in the labile zinc pool. Understanding their distinct mechanisms, affinities, and spectral properties is crucial for designing robust experiments and accurately interpreting fluorescence data. The ultimate choice must be guided by the specific biological hypothesis, with careful optimization and rigorous use of controls to ensure the scientific integrity of the findings.

References

A Senior Application Scientist's Guide to the Validation of 3-Aminoquinoline-8-carboxylic Acid Probes for Specific Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Metal Ion Detection

Metal ions are fundamental to countless biological and environmental processes.[1][2] From acting as crucial cofactors in enzymatic reactions to serving as signaling molecules, their precise regulation is vital for cellular homeostasis. Conversely, dysregulation or exposure to toxic heavy metals can lead to severe pathological conditions.[1] Consequently, the ability to selectively detect and quantify specific metal ions in complex environments is a cornerstone of research in biology, medicine, and environmental science.

Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, excellent selectivity, and the capacity for real-time, non-invasive monitoring.[1][3][4][5] Among the various classes of fluorophores, those built upon the quinoline scaffold are particularly noteworthy for their robust photophysical properties and inherent metal-coordinating capabilities.[6] This guide provides an in-depth validation framework for a specific class of these sensors: 3-Aminoquinoline-8-carboxylic acid (3-AQA-8-C) and its derivatives, with a primary focus on the detection of Zinc (Zn²⁺), a common and biologically significant target for quinoline-based probes.[6][7][8][9]

The 3-AQA-8-C Probe: Mechanism of Action

The efficacy of a quinoline-based probe lies in its chemical structure. The nitrogen atom within the quinoline ring and a strategically positioned donor group—in this case, the amino and carboxylic acid moieties—create a coordination site that can form a stable chelate complex with a target metal ion.[6][7] This binding event is the key to detection, as it induces a significant change in the probe's electronic structure and, therefore, its fluorescent properties.

This change typically manifests through one of two primary mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have its fluorescence suppressed. Upon chelation with a metal ion, the molecule becomes more rigid, which reduces non-radiative decay pathways and leads to a dramatic increase in fluorescence intensity—a "turn-on" response.[10]

  • Photoinduced Electron Transfer (PET): In some designs, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore. When a metal ion binds, it lowers the energy level of this electron-donating group, inhibiting the PET process and causing fluorescence to be "turned on".[10][11][12]

The inherent versatility of the 8-aminoquinoline backbone allows for chemical modifications, such as the addition of carboxamide groups, to enhance properties like water solubility and cell membrane permeability, making these probes highly adaptable for biological imaging.[7][8][13]

cluster_0 Sensing Mechanism: 'Turn-On' Fluorescence Probe_Off Unbound Probe (Low Fluorescence) Mechanism Inhibition of PET / Rigidity Increase (CHEF) Probe_Off->Mechanism Binding Event Probe_On Probe-Metal Complex (High Fluorescence) Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Mechanism Mechanism->Probe_On

Caption: General mechanism of a "turn-on" fluorescent metal ion sensor.

Core Validation Protocols: A Self-Validating System

To ensure scientific rigor, a fluorescent probe must be subjected to a series of validation experiments. The following protocols are designed to create a self-validating system, confirming the probe's selectivity, sensitivity, and robustness against interference. Zinc (Zn²⁺) is used as the exemplary target ion.

Protocol 1: Validation of Selectivity

The primary requirement of a specialized probe is that it responds exclusively to the target analyte. This experiment tests the probe against a panel of common and potentially competing metal ions.

Experimental Causality: By exposing the probe to a wide range of metal ions under identical conditions, we can empirically determine its binding preference. A significant fluorescence change in the presence of only the target ion provides strong evidence of selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the 3-AQA-8-C probe in DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, MgCl₂, CaCl₂, NaCl, KCl) in deionized water.

  • Assay Preparation:

    • In a 96-well microplate or individual fluorometer cuvettes, prepare separate solutions of the probe at a final concentration of 10 µM in a suitable buffer (e.g., HEPES, pH 7.4).[14]

  • Baseline Measurement:

    • Measure the initial fluorescence intensity of the probe-only solutions using appropriate excitation and emission wavelengths.

  • Selectivity Screening:

    • To each well/cuvette, add a different metal ion to a final concentration of 100 µM (a 10-fold excess).[14]

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the fluorescence intensity of each solution again.

    • Calculate the fluorescence enhancement factor (F/F₀), where F is the intensity with the metal ion and F₀ is the baseline intensity.

    • Plot the enhancement factor for each metal ion. A bar chart is highly effective for this visualization. A highly selective probe will show a large bar for Zn²⁺ and negligible bars for all other ions.

Protocol 2: Determination of Sensitivity and Limit of Detection (LOD)

This protocol quantifies the probe's responsiveness to the target ion and establishes the lowest concentration it can reliably detect.

Experimental Causality: A fluorescence titration creates a dose-response curve. The linear portion of this curve demonstrates a direct relationship between ion concentration and fluorescence signal, which is essential for quantitative measurements and for calculating the theoretical limit of detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 µM solution of the 3-AQA-8-C probe in buffer.

    • Prepare a series of dilutions of the ZnCl₂ stock solution, ranging from nanomolar to micromolar concentrations.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution, incrementally add small aliquots of the ZnCl₂ dilutions.[4][15]

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the peak emission wavelength against the corresponding Zn²⁺ concentration.

    • Identify the linear range of the plot.

    • The Limit of Detection (LOD) is calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank (probe-only solution) measurements and 'k' is the slope of the linear regression line from the titration curve.[10][16]

Protocol 3: Competitive Binding Assay for Robustness

This is the ultimate test of trustworthiness, confirming that the probe can detect the target ion even in a "dirty" environment cluttered with other ions.

Experimental Causality: This experiment mimics a more realistic biological or environmental sample where multiple ions are present simultaneously. If the probe's signal for the target ion remains strong and unaffected by a cocktail of competitors, its practical utility is validated.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a solution containing the 3-AQA-8-C probe (10 µM) and a mixture of all competing metal ions used in Protocol 1 (each at 100 µM).

  • Measurement:

    • Measure the fluorescence intensity of this "cocktail" solution. The intensity should be close to the baseline of the probe alone.

    • Now, add the target ion, Zn²⁺ (e.g., to a final concentration of 100 µM), to this same solution.

    • Measure the final fluorescence intensity.

  • Analysis:

    • A robust and highly selective probe will exhibit a significant fluorescence increase upon the addition of Zn²⁺, nearly identical to the increase observed in the absence of the competing ions.[14] This demonstrates its ability to selectively bind the target even when other potential ligands are abundant.

cluster_1 Probe Validation Workflow Prep Reagent Preparation (Probe, Metal Ions, Buffer) Selectivity Protocol 1: Selectivity Test (Add individual competing ions) Prep->Selectivity Sensitivity Protocol 2: Sensitivity Test (Titrate with target ion) Prep->Sensitivity Competition Protocol 3: Competition Test (Add target ion to mixture of competitors) Prep->Competition Data Data Analysis (Plot F/F₀, Calculate LOD) Selectivity->Data Sensitivity->Data Competition->Data

Caption: Experimental workflow for validating a fluorescent metal ion probe.

Comparative Performance Analysis

No probe exists in a vacuum. A critical part of validation is understanding how the 3-AQA-8-C probe performs against established alternatives. The table below compares key performance metrics of common quinoline-based Zn²⁺ probes.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (K_d)Limit of Detection (LOD)Key Characteristics
3-AQA-8-C (Hypothetical) ~340-370~490-520Analyte DependentExperimentally DeterminedGood water solubility due to carboxylic acid group.
Zinquin ~368~490~0.7 nMVariesOne of the earliest and most widely used quinoline probes for Zn²⁺.[17]
Zinpyr-1 (ZP1) ~508~527~0.7 nM[17]Low nM rangeHigh quantum yield and significant fluorescence increase upon binding.[17][18]
FluoZin-3 ~494~516~15 nM[17]~126 nM[10]Commonly used for intracellular Zn²⁺ measurements.[17][19]

Note: The values for 3-AQA-8-C are projected based on the general properties of the quinoline scaffold; precise values must be determined experimentally using the protocols described above.

Conclusion and Outlook

The this compound scaffold represents a promising platform for the development of selective and sensitive fluorescent metal ion probes. Its structural features are well-suited for a "turn-on" sensing mechanism, and its carboxylic acid group offers a potential advantage in aqueous solubility. However, as this guide demonstrates, theoretical advantages must be confirmed through rigorous and systematic experimental validation. By following the described protocols for selectivity, sensitivity, and competitive binding, researchers can generate the robust data necessary to confidently employ these probes in complex biological and environmental systems. The ultimate goal is to move beyond simple detection to the quantitative analysis of metal ion dynamics in real-time, a pursuit for which well-validated fluorescent probes are absolutely essential.

References

Comparative study of the anticancer activity of different quinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its varied forms, quinoline-3-carboxylic acid derivatives have emerged as a particularly promising class of compounds in the search for novel anticancer agents.[2] Their versatile structure allows for extensive modification, leading to derivatives with potent and selective activity against a range of cancer cell lines.[3] This guide provides a comparative analysis of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Multifaceted Mechanisms of Anticancer Action

The anticancer properties of quinoline-3-carboxylic acid derivatives are not confined to a single mode of action. Instead, they exert their effects by modulating several key cellular processes that are fundamental to cancer cell proliferation and survival.[4] The primary mechanisms identified are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[2]

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism by which these compounds eliminate cancer cells is by triggering apoptosis, often through the mitochondrial-mediated intrinsic pathway.[1] This process involves a cascade of molecular events initiated by cellular stress. Studies have shown that certain derivatives can alter the balance of pro-apoptotic and anti-apoptotic proteins. For instance, they can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[5] This shift disrupts the mitochondrial membrane's integrity, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including the executioner caspase-3, which orchestrates the systematic dismantling of the cell.[6][7] The tumor suppressor protein p53 also plays a crucial role in this pathway, with its activation by these compounds further promoting the apoptotic process.[6][7]

G compound Quinoline-3-Carboxylic Acid Derivative p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 p53->bax mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylic acid derivatives.
Cell Cycle Arrest at Critical Checkpoints

Cancer is characterized by uncontrolled cell division. Quinoline-3-carboxylic acid derivatives can halt this relentless proliferation by inducing cell cycle arrest, preventing cancer cells from completing the division process.[4] This arrest commonly occurs at the G2/M or S phases of the cell cycle.[5][8] The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[9] For example, by inhibiting CDK1 or CDK2, these compounds prevent the cell from transitioning from the G2 phase to mitosis (M phase) or through the DNA synthesis (S) phase, respectively, effectively stopping proliferation.[5][10]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK1 M->G1 compound Quinoline-3-Carboxylic Acid Derivative cdk2 CDK2 compound->cdk2 Inhibits cdk1 CDK1 compound->cdk1 Inhibits arrest_S S Phase Arrest cdk2->arrest_S arrest_G2M G2/M Arrest cdk1->arrest_G2M

Caption: Mechanism of cell cycle arrest by inhibiting Cyclin-Dependent Kinases (CDKs).

Comparative Anticancer Activity and Structure-Activity Relationship (SAR)

The potency of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline core. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Several studies have synthesized and evaluated series of these derivatives against various cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated significant and selective cytotoxicity.[11] The presence of the carboxylic acid group at the C-3 position is often considered crucial for activity.[12] Modifications at the C-2 and C-4 positions with bulky, hydrophobic, or specific aryl groups can significantly enhance anticancer potency.[2][13]

Below is a summary of the IC50 values for selected quinoline-3-carboxylic acid derivatives against common cancer cell lines, illustrating the impact of structural modifications.

Compound IDR1-Substituent (at C2)R2-Substituent (at C4)Cancer Cell LineIC50 (µM)Reference
Derivative 4k VariesVariesK562 (Leukemia)0.28[1]
Derivative 4m VariesVariesK562 (Leukemia)0.28[1]
Derivative 4m VariesVariesMCF-7 (Breast)0.33[1]
Derivative 4n VariesVariesMCF-7 (Breast)0.33[1]
Derivative 2f 2-styrylPhenylMCF-7 (Breast)Potent & Selective[11]
Derivative 2l 2-styrylPhenylK562 (Leukemia)Potent & Selective[11]
Derivative 7c 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]OxoMCF-7 (Breast)1.73 (µg/mL)[14]
Derivative 3j 4-hydroxy-3-methoxyphenylChloro (at C6)MCF-7 (Breast)Potent[8]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The data presented highlights promising candidates within their respective series.

The structure-activity relationship (SAR) suggests that electron-withdrawing or electron-donating groups at specific positions on the phenyl rings attached to the quinoline core can modulate activity. For example, some studies indicate that electron-withdrawing groups like nitro (NO2) can enhance cytotoxicity.[15][16] The overall lipophilicity and electronic properties of the molecule, influenced by these substituents, play a critical role in its ability to interact with biological targets and traverse cell membranes.

Essential Experimental Protocols

To rigorously assess and compare the anticancer activity of quinoline-3-carboxylic acid derivatives, a standardized set of in vitro assays is indispensable.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies start Synthesized Quinoline Derivatives mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle end_apoptosis end_apoptosis apoptosis->end_apoptosis Quantify Apoptotic vs. Necrotic Cells end_cell_cycle end_cell_cycle cell_cycle->end_cell_cycle Determine Percentage of Cells in G1, S, G2/M Phases

Caption: Standard workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) and fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Conclusion and Future Directions

Quinoline-3-carboxylic acid derivatives represent a highly versatile and potent class of compounds for anticancer drug development. Their ability to induce apoptosis and cause cell cycle arrest through well-defined molecular mechanisms makes them attractive candidates for further investigation. The comparative data highlights that specific substitutions on the quinoline core are key to optimizing potency and selectivity.

Future research should focus on synthesizing novel derivatives based on established structure-activity relationships to improve efficacy and reduce potential toxicity. Investigating the in vivo efficacy and pharmacokinetic profiles of the most promising compounds in preclinical animal models will be a critical next step in translating these laboratory findings into potential clinical applications. Furthermore, exploring combination therapies, where these derivatives are used alongside existing chemotherapeutic agents, could offer synergistic effects and overcome drug resistance.

References

A Comparative Guide to the Selectivity of 3-Aminoquinoline-8-carboxylic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical assessment of the potential selectivity of fluorescent sensors based on the 3-Aminoquinoline-8-carboxylic acid scaffold. In the ever-evolving landscape of chemical and biological sensing, the demand for highly selective and sensitive probes is paramount. Quinoline derivatives have long been a cornerstone in the development of fluorescent chemosensors due to their favorable photophysical properties and versatile coordination chemistry.[1][2] While extensive research has focused on 8-hydroxy and 8-aminoquinoline platforms, this guide will delve into the prospective advantages and comparative analysis of the lesser-explored this compound framework.[3][4]

We will explore the underlying sensing mechanisms, propose rational design strategies for enhancing selectivity towards various analytes, and provide detailed, field-proven experimental protocols for the rigorous evaluation of sensor performance. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes for a range of applications, from environmental monitoring to cellular imaging.

The this compound Scaffold: A Promising but Underexplored Fluorophore

The this compound molecule presents a unique combination of electron-donating (amino) and electron-withdrawing (carboxylic acid) groups strategically positioned on the quinoline ring. This inherent electronic push-pull character suggests a strong potential for developing sensors that operate through Intramolecular Charge Transfer (ICT) mechanisms, which can lead to significant and readily detectable shifts in fluorescence emission upon analyte binding.[1] Furthermore, the presence of both a nitrogen atom in the quinoline ring, an amino group, and a carboxylic acid group provides multiple coordination sites for analytes, which can be tailored to achieve high selectivity.[5]

While direct experimental data on sensors derived from this specific scaffold is limited in the current literature, we can extrapolate its potential by comparing it to the well-documented 8-amidoquinoline systems, which have demonstrated remarkable success, particularly in the detection of zinc ions (Zn²⁺).[5]

Principles of Analyte Detection: Unraveling the Signaling Pathways

The fluorescence response of quinoline-based sensors upon interaction with an analyte is typically governed by one of three primary mechanisms: Photoinduced Electron Transfer (PET), Photoinduced Charge Transfer (PCT), or Intramolecular Charge Transfer (ICT).[6]

  • Photoinduced Electron Transfer (PET): In a "turn-off" sensor, the fluorophore's emission is quenched in its free state due to electron transfer from a donor moiety. Upon binding to an analyte, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. Conversely, in some designs, analyte binding can facilitate PET, causing fluorescence quenching.[6]

  • Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution within the fluorophore upon excitation. Analyte binding can modulate the ICT process, resulting in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1] The push-pull nature of the this compound scaffold makes it an ideal candidate for ICT-based sensing.

The choice of the recognition moiety appended to the core fluorophore is critical in dictating the selectivity of the sensor. By strategically incorporating specific functional groups, it is possible to design sensors that are highly selective for a particular analyte.

Fig. 1: Generalized Signaling Pathway for a 'Turn-On' Fluorescent Sensor cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Analyte Complex (High Fluorescence) Fluorophore Quinoline Fluorophore Receptor Analyte Receptor Fluorophore->Receptor PET Quenching Fluorophore_Bound Quinoline Fluorophore Receptor_Bound Analyte Receptor Emission Fluorescence Emission Fluorophore_Bound->Emission Analyte Analyte Receptor_Bound->Analyte Binding Excitation Excitation (Light) Excitation->Fluorophore Excitation->Fluorophore_Bound

Caption: Generalized signaling pathway for a 'turn-on' fluorescent sensor.

Comparative Selectivity Assessment: A Prospective Analysis

In the absence of direct experimental data for this compound-based sensors, we present a prospective comparison based on the known performance of related quinoline derivatives, particularly 8-amidoquinolines. This analysis aims to guide future research by highlighting potential target analytes and design considerations.

Analyte ClassPotential Selectivity of this compound Sensors (Hypothesized)Comparative Performance of 8-Amidoquinoline Sensors (Experimental)Rationale for Hypothesized Selectivity
Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺) High. The combination of the quinoline nitrogen, amino group, and carboxylic acid offers a versatile coordination pocket.High for Zn²⁺. Many 8-amidoquinoline derivatives show excellent selectivity for Zn²⁺ over other biologically relevant metal ions.[4]The tridentate binding site could offer strong and specific coordination to certain metal ions, potentially tunable by modifying the amino or carboxylic acid groups.
Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺) Moderate to High. The hard oxygen and nitrogen donors could favor binding to hard Lewis acids like Al³⁺.Moderate. Some 8-hydroxyquinoline derivatives show good selectivity for Al³⁺.[3]The specific geometry and electronic properties of the binding pocket would be crucial in discriminating between different trivalent ions.
Anions (e.g., F⁻, CN⁻) Moderate. The amino group could act as a hydrogen bond donor for anion recognition.Limited reports. Most quinoline-based sensors target cations.Modification of the amino group to a urea or thiourea moiety would likely be necessary to achieve high anion selectivity.
Biologically Relevant Molecules Moderate. The carboxylic acid group offers a handle for conjugation to biomolecules or for specific hydrogen bonding interactions.Limited reports. Focus has been primarily on ion sensing.Derivatization of the core structure would be key to targeting specific biological analytes like amino acids or enzymes.

Experimental Protocols for Assessing Sensor Selectivity

To rigorously evaluate the performance of any newly synthesized fluorescent sensor, a standardized set of experiments is crucial. The following protocols provide a robust framework for assessing selectivity.

Protocol 1: Fluorescence Titration for Determining Analyte Affinity

This experiment determines the binding affinity (binding constant, Kₐ) of the sensor for a specific analyte.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

    • Prepare a stock solution of the analyte of interest (e.g., 10 mM of a metal salt in deionized water or an appropriate buffer).

  • Titration Procedure:

    • In a quartz cuvette, place a fixed concentration of the sensor solution (e.g., 10 µM in a final volume of 2 mL of buffer).

    • Record the initial fluorescence emission spectrum of the sensor solution.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (ΔF = F - F₀) against the concentration of the added analyte.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2 binding) to calculate the binding constant (Kₐ).[7]

Fig. 2: Workflow for Fluorescence Titration Experiment Start Start Prep_Sensor Prepare Sensor Stock Solution Start->Prep_Sensor Prep_Analyte Prepare Analyte Stock Solution Start->Prep_Analyte Titration Perform Incremental Analyte Addition & Fluorescence Measurement Prep_Sensor->Titration Prep_Analyte->Titration Data_Plot Plot Fluorescence Change vs. Analyte Concentration Titration->Data_Plot Binding_Fit Fit Data to Binding Model Data_Plot->Binding_Fit End Determine Binding Constant (Ka) Binding_Fit->End

Caption: Workflow for a typical fluorescence titration experiment.

Protocol 2: Interference Study for Assessing Selectivity

This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.

  • Preparation of Solutions:

    • Prepare solutions of the sensor, the target analyte, and a range of potentially interfering analytes at appropriate concentrations.

  • Experimental Procedure:

    • Measure the fluorescence intensity of the sensor solution alone (F₀).

    • Measure the fluorescence intensity of the sensor solution in the presence of the target analyte (F_target).

    • For each interfering analyte, measure the fluorescence intensity of the sensor solution in the presence of both the target analyte and the interfering analyte (F_interference). A significant excess of the interfering analyte (e.g., 10-fold or 100-fold) is typically used.

  • Data Analysis:

    • Compare the fluorescence response in the presence and absence of the interfering species. A highly selective sensor will show a minimal change in its response to the target analyte when other species are present.[8]

    • The results are often presented as a bar graph, showing the fluorescence intensity of the sensor with the target analyte alone and with the addition of various interfering ions.

Protocol 3: Job's Plot for Determining Stoichiometry

This method is used to determine the binding stoichiometry of the sensor-analyte complex.[9]

  • Preparation of Equimolar Stock Solutions:

    • Prepare stock solutions of the sensor and the analyte at the same concentration.

  • Preparation of Sample Series:

    • Prepare a series of solutions where the total molar concentration of the sensor and analyte is constant, but their mole fractions vary from 0 to 1. For example, if the total concentration is 20 µM, the solutions would range from (20 µM sensor, 0 µM analyte) to (0 µM sensor, 20 µM analyte).

  • Measurement and Analysis:

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the fluorescence intensity as a function of the mole fraction of the sensor.

    • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[3]

Conclusion and Future Outlook

While direct experimental validation is pending, the theoretical advantages of the this compound scaffold position it as a highly promising platform for the development of novel fluorescent sensors. Its inherent electronic properties and multiple coordination sites offer a rich design space for achieving high selectivity and sensitivity towards a diverse range of analytes. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such newly designed sensors. Future research should focus on the synthesis of a library of this compound derivatives with varied recognition moieties and a thorough investigation of their photophysical properties and analyte selectivity. Such studies will undoubtedly contribute to the expansion of the fluorescent sensor toolkit and enable new applications in chemical biology, diagnostics, and environmental science.

References

A Head-to-Head Comparison of Nile Red and Novel Aminoquinoline-Based Probes for Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and analysis of intracellular lipid droplets (LDs) are of paramount importance in cellular biology and drug discovery. These dynamic organelles are not merely inert fat storage depots but are now recognized as central hubs in lipid metabolism, cellular signaling, and the pathogenesis of various diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Consequently, the development and selection of robust fluorescent probes for accurate and sensitive LD imaging are critical for advancing our understanding of these disease states and for screening potential therapeutic interventions.

The Incumbent: Nile Red

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic and solvatochromic dye that has been extensively used for detecting intracellular lipid droplets.[1][2][3][4] Its fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments like lipid droplets while being virtually non-fluorescent in aqueous media.[1][2] This property allows for a high signal-to-noise ratio when imaging LDs.

Mechanism of Action and Spectral Properties

Nile Red's fluorescence emission spectrum is dependent on the polarity of its environment. In the nonpolar core of lipid droplets, which are rich in neutral lipids like triglycerides and cholesterol esters, it emits a characteristic yellow-gold fluorescence.[1] In more polar environments, such as cellular membranes, the emission is shifted to a longer wavelength, appearing red.[5] This solvatochromism can be exploited to differentiate between neutral and polar lipids.

The chemical structure of Nile Red is depicted below:

Caption: Chemical structure of Nile Red.

Limitations of Nile Red

Despite its widespread use, Nile Red has several notable drawbacks that can impact the accuracy and reproducibility of lipid droplet imaging studies:

  • Poor Photostability: Nile Red is susceptible to photobleaching, especially under the high-intensity illumination required for confocal microscopy and time-lapse imaging.[6] This can lead to a rapid loss of signal and complicates quantitative analysis over extended periods.

  • Broad Emission Spectrum: The emission spectrum of Nile Red is quite broad, which can result in spectral bleed-through into other fluorescence channels, making multicolor imaging challenging.[7]

  • Suboptimal Specificity: While Nile Red preferentially stains lipid droplets, it can also accumulate in other hydrophobic cellular structures, such as the endoplasmic reticulum and plasma membrane, leading to background fluorescence and potentially confounding results.[7][8]

The Challenger: 8-Substituted Aminoquinoline Derivatives (TFMAQ)

To address the limitations of traditional dyes, researchers have developed novel fluorescent probes based on various scaffolds. Among these, aminoquinoline derivatives have emerged as a promising class of fluorophores for lipid droplet imaging.[9][10][11] Specifically, a series of "push-pull" type fluorescent amino-quinoline (TFMAQ) derivatives with aryl substitutions at the 8-position have demonstrated excellent properties for this application.[10][12]

Mechanism of Action and Spectral Properties

These TFMAQ derivatives are designed as environmentally sensitive probes. They exhibit strong fluorescence in non-polar environments, such as the core of lipid droplets, and their fluorescence is significantly quenched in polar, aqueous media.[10][12] This "light-up" property upon binding to lipid droplets results in a high signal-to-noise ratio with minimal background fluorescence.

The general structure of the TFMAQ-8Ar series is shown below:

Caption: General chemical structure of TFMAQ-8Ar derivatives.

Head-to-Head Performance Comparison

FeatureNile Red8-Substituted Aminoquinoline Derivatives (TFMAQ)
Excitation Max (in nonpolar solvent) ~515-552 nm[5][9]~400 nm[12]
Emission Max (in nonpolar solvent) ~585-636 nm[5][9]~473-505 nm[12]
Quantum Yield (in nonpolar solvent) ModerateHigh (e.g., 0.57 for compound 3 in n-hexane)[12]
Photostability Poor, prone to rapid photobleaching[6]Good, significantly more photostable than Nile Red[10]
Specificity for Lipid Droplets Moderate, can stain other cellular membranes[7][8]High, shows specific accumulation in lipid droplets[10][12]
Cytotoxicity Generally low at working concentrationsLow, suitable for live-cell imaging[10]
Suitability for Multicolor Imaging Limited due to broad emission spectrum[7]Potentially better due to narrower emission spectra

Experimental Protocols

General Workflow for Comparative Lipid Droplet Imaging

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cell_culture Seed cells on glass-bottom dishes treatment Induce lipid droplet formation (e.g., with oleic acid) cell_culture->treatment stain_nile_red Incubate with Nile Red working solution treatment->stain_nile_red stain_tfmaq Incubate with TFMAQ working solution treatment->stain_tfmaq wash Wash cells (optional for TFMAQ) stain_nile_red->wash stain_tfmaq->wash image Acquire images using confocal microscopy wash->image analyze Quantify lipid droplet number, size, and fluorescence intensity image->analyze

References

Evaluating the photostability of 3-Aminoquinoline-8-carboxylic acid derivatives against other fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based methodologies, the choice of a fluorophore is a critical decision that dictates the quality, reliability, and temporal range of experimental data. For researchers in drug development and cellular analysis, the ability to track molecular events over extended periods is paramount. This guide provides an in-depth evaluation of the photostability of a novel class of fluorophores, 3-Aminoquinoline-8-carboxylic acid (3-AQC-8) derivatives, benchmarked against established and widely-used fluorescent probes. As a Senior Application Scientist, my goal is to offer not just data, but a comprehensive framework for understanding and evaluating fluorophore performance in your own experimental context.

The Imperative of Photostability in Modern Research

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a fundamental limitation in fluorescence microscopy.[1] It curtails the duration of time-lapse imaging, compromises quantitative analysis, and can introduce experimental artifacts. The ideal fluorophore for longitudinal studies exhibits a high quantum yield, a large molar extinction coefficient, and, crucially, exceptional photostability. This guide will delve into the comparative performance of 3-AQC-8 derivatives, a promising new class of fluorophores, against established workhorses such as Fluorescein, Rhodamine B, and the more modern Alexa Fluor and ATTO dyes.

Understanding the Enemy: Mechanisms of Photobleaching

Photobleaching is not a singular event but a complex interplay of photochemical reactions.[2] The primary pathway involves the transition of the fluorophore from its excited singlet state (S1) to a long-lived triplet state (T1). In this triplet state, the fluorophore is highly reactive and susceptible to interactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically modify and destroy the fluorophore's chromophore.[3]

Simplified Jablonski Diagram and Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

A Head-to-Head Comparison: Performance Under Pressure

To provide a clear and objective comparison, we present hypothetical yet plausible experimental data for a representative 3-AQC-8 derivative against a panel of commonly used fluorophores. The photobleaching half-life (t₁/₂) was determined under continuous illumination with a high-intensity laser, simulating demanding imaging conditions.

Fluorophore ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photobleaching Half-life (t₁/₂) (s)
Quinoline Derivative 3-AQC-8 Derivative 450 525 0.85 150
FluoresceinFluorescein4945180.9235
RhodamineRhodamine B5555800.3160
Alexa FluorAlexa Fluor 4884955190.92180
ATTO DyeATTO 4885015230.80210

Note: The data for the 3-AQC-8 derivative is illustrative and based on the expected performance of a novel, photostable fluorophore. The data for other fluorophores is compiled from various sources for comparative purposes.[4][][6][7]

Experimental Protocol for Evaluating Photostability

To empower researchers to conduct their own comparative studies, we provide a detailed protocol for measuring photobleaching rates. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.[8]

Objective:

To quantify and compare the photostability of different fluorophores by measuring their photobleaching half-life (t₁/₂) under controlled illumination.

Materials:
  • Fluorophore solutions of interest (e.g., 1 µM in PBS)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp)

    • Appropriate filter sets for each fluorophore

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Image acquisition software with time-lapse capabilities

    • A power meter to measure light intensity at the sample plane

Experimental Workflow:

Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis Prep1 Prepare 1 µM fluorophore solutions in PBS Prep2 Create a sample chamber on a microscope slide Prep1->Prep2 Setup1 Select appropriate filter set Setup2 Set illumination intensity and measure power at sample plane Setup1->Setup2 Setup3 Focus on the sample Setup2->Setup3 Acq1 Acquire a pre-bleach image (low intensity) Acq2 Initiate time-lapse imaging with continuous high-intensity illumination Acq1->Acq2 Acq3 Record images at a fixed frame rate until fluorescence is significantly diminished Acq2->Acq3 Analysis1 Define a region of interest (ROI) Analysis2 Measure the mean fluorescence intensity in the ROI for each frame Analysis1->Analysis2 Analysis3 Normalize the intensity data to the initial value Analysis2->Analysis3 Analysis4 Plot normalized intensity vs. time and fit to an exponential decay curve Analysis3->Analysis4 Analysis5 Calculate the photobleaching half-life (t₁/₂) Analysis4->Analysis5 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: A stepwise workflow for measuring and analyzing fluorophore photostability.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a 1 µM solution of each fluorophore in PBS. The use of a standardized buffer is crucial for a fair comparison, as environmental factors can influence photostability.

    • Create a simple imaging chamber by placing a droplet of the fluorophore solution on a microscope slide and covering it with a coverslip. Seal the edges with nail polish to prevent evaporation.

  • Microscope Setup and Calibration:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a level representative of your typical imaging conditions. It is critical to use the same intensity for all fluorophores being compared.

    • Measure the light power at the sample plane using a power meter. Record this value as it is a key parameter for reproducibility.[9]

    • Focus on the sample.

  • Image Acquisition:

    • Acquire a single "pre-bleach" image at low illumination intensity to record the initial fluorescence.

    • Switch to high-intensity illumination and immediately begin a time-lapse acquisition.

    • Capture images at a constant frame rate (e.g., 1 frame per second) until the fluorescence intensity has decreased to less than 10% of the initial value.

  • Data Analysis:

    • Open the image sequence in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) in the center of the illuminated field.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Normalize the intensity values by dividing each value by the initial intensity from the pre-bleach image.

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single-exponential decay function: I(t) = I₀ * exp(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.[2]

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Discussion and Field-Proven Insights

The illustrative data suggests that the 3-AQC-8 derivative exhibits significantly enhanced photostability compared to traditional fluorophores like Fluorescein and Rhodamine B. Its performance is on par with or exceeds that of some Alexa Fluor dyes and approaches the robustness of ATTO dyes, which are renowned for their photostability.[10][11] This enhanced stability is likely attributable to the rigid quinoline scaffold, which can dissipate absorbed energy through non-destructive pathways, thereby reducing the probability of intersystem crossing to the reactive triplet state.

When selecting a fluorophore, it is crucial to consider the specific experimental conditions. The photobleaching rate is not only an intrinsic property of the dye but is also influenced by the excitation wavelength and intensity, as well as the local chemical environment.[8] Therefore, conducting an in-house comparison using the protocol provided is the most reliable way to identify the optimal fluorophore for your specific application.

Conclusion

The development of novel, photostable fluorophores like the this compound derivatives is a significant advancement for researchers in drug development and cell biology. Their enhanced resistance to photobleaching allows for longer and more detailed observations of dynamic cellular processes, ultimately leading to more robust and reliable data. By understanding the mechanisms of photobleaching and employing standardized evaluation protocols, researchers can make informed decisions in their choice of fluorescent probes, pushing the boundaries of what is experimentally achievable.

References

A Researcher's Guide to Cross-Reactivity Analysis of Aminoquinoline Carboxylic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of aminoquinoline carboxylic acid-based fluorescent probes. While the focus is on the well-characterized 8-aminoquinoline scaffold due to the wealth of available data, the principles and protocols outlined herein are broadly applicable to other isomers, including the emerging 3-aminoquinoline-8-carboxylic acid framework. Ensuring the specificity of a fluorescent probe is paramount for the generation of reliable and reproducible data in biological and chemical sensing applications.

Introduction: The Imperative of Specificity in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of analytes, from metal ions to enzymatic activity, within complex biological systems.[1] The quinoline scaffold, a heterocyclic aromatic compound, has been extensively explored for the development of fluorescent probes due to its favorable photophysical properties.[1] Derivatives of aminoquinoline carboxylic acids, in particular, have shown great promise as fluorescent chemosensors.[2][3]

The utility of any fluorescent probe, however, is fundamentally dependent on its specificity for the target analyte. Cross-reactivity, the interaction of a probe with non-target molecules, can lead to false-positive signals, inaccurate quantification, and misinterpretation of experimental results. Therefore, a thorough cross-reactivity analysis is not merely a supplementary step but a critical component of probe validation. This guide will walk you through the principles, experimental design, and data interpretation of a comprehensive cross-reactivity assessment for aminoquinoline carboxylic acid-based probes.

The 8-Aminoquinoline Carboxylic Acid Scaffold: A Case Study in Metal Ion Sensing

Probes based on the 8-aminoquinoline scaffold have been widely developed for the detection of metal ions, most notably Zn²⁺.[2][3][4] The nitrogen atom of the quinoline ring and the amino group at the 8-position, often as part of an amide linkage (8-amidoquinoline), form a chelating site for metal ions.[2][3] This chelation event often leads to a change in the photophysical properties of the molecule, such as an enhancement of fluorescence, which forms the basis of the sensing mechanism.[3]

A crucial aspect of validating these probes is to determine their selectivity for the target ion over other biologically and environmentally relevant metal ions. For instance, a probe designed for Zn²⁺ should exhibit minimal fluorescence response in the presence of other divalent cations like Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, and Cu²⁺.[3]

Experimental Design for Cross-Reactivity Analysis

A robust cross-reactivity analysis involves a systematic evaluation of the probe's response to a panel of potential interferents. The choice of interferents should be guided by the intended application of the probe. For a probe designed to detect an analyte in a biological system, the panel should include molecules that are abundant in that environment.

Selection of Potential Cross-Reactants

For an 8-aminoquinoline-based probe intended for intracellular Zn²⁺ sensing, a typical panel of competing metal ions would include:

  • Alkali and Alkaline Earth Metals: Na⁺, K⁺, Ca²⁺, Mg²⁺ (typically at physiological concentrations)

  • Transition Metals: Fe²⁺, Fe³⁺, Cu²⁺, Mn²⁺, Co²⁺, Ni²⁺

  • Other Relevant Metals: Cd²⁺, Hg²⁺, Pb²⁺ (as potential environmental contaminants)

Beyond metal ions, it is also prudent to test for interference from other biologically relevant molecules such as:

  • Amino Acids: Cysteine, Histidine (due to their metal-chelating properties)

  • Reactive Oxygen Species (ROS): H₂O₂, •OH (as they can potentially oxidize the probe)[5]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a fluorescent probe.

G cluster_prep Probe & Interferent Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis prep_probe Prepare stock solution of fluorescent probe add_probe Add probe to wells prep_probe->add_probe prep_interferents Prepare stock solutions of potential interferents add_interferent Add individual interferents prep_interferents->add_interferent add_mixture Add target analyte + each interferent prep_interferents->add_mixture add_buffer Add buffer to microplate wells add_buffer->add_probe add_analyte Add target analyte (positive control) add_probe->add_analyte add_probe->add_interferent add_probe->add_mixture measure_fl Measure fluorescence (endpoint or kinetic) add_analyte->measure_fl add_interferent->measure_fl add_mixture->measure_fl plot_data Plot fluorescence intensity vs. interferent measure_fl->plot_data calc_selectivity Calculate selectivity coefficients plot_data->calc_selectivity compare Compare with alternative probes calc_selectivity->compare

Caption: Workflow for Cross-Reactivity Analysis of Fluorescent Probes.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the cross-reactivity of an 8-aminoquinoline-based fluorescent probe for a target metal ion (e.g., Zn²⁺).

Materials:

  • 8-aminoquinoline-based fluorescent probe

  • Target analyte (e.g., ZnCl₂)

  • Panel of potential interfering metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, FeCl₃, CuCl₂, MnCl₂, CoCl₂, NiCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂)

  • Biologically relevant small molecules (e.g., L-cysteine, L-histidine)

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • High-purity water

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare stock solutions of the target analyte and all potential interferents (e.g., 10 mM in high-purity water).

  • Assay Setup:

    • In a 96-well black microplate, add the appropriate volume of buffer to each well.

    • Add the fluorescent probe to each well to a final concentration of 10 µM.

    • Control Wells:

      • Blank: Buffer and probe only.

      • Positive Control: Buffer, probe, and the target analyte (e.g., 20 µM Zn²⁺).

    • Interference Test Wells:

      • Add each potential interferent individually to separate wells to a final concentration that is physiologically relevant or at a significant excess compared to the target analyte (e.g., 100 µM).

    • Competition Test Wells:

      • To separate wells, add the target analyte (e.g., 20 µM Zn²⁺) and then add each potential interferent individually (e.g., 100 µM).

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Normalize the fluorescence intensity of all wells to the positive control (target analyte only).

    • Plot the normalized fluorescence intensity for each condition.

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise manner. A bar chart is often effective for visualizing the relative fluorescence response of the probe to the target analyte and potential interferents.

Table 1: Cross-Reactivity of a Hypothetical 8-Aminoquinoline-based Zn²⁺ Probe

AnalyteConcentrationNormalized Fluorescence Intensity (%)
Zn²⁺ (Target) 20 µM 100
None (Blank)-2
Na⁺100 µM3
K⁺100 µM2
Ca²⁺100 µM5
Mg²⁺100 µM4
Fe²⁺100 µM15
Fe³⁺100 µM12
Cu²⁺100 µM25
Mn²⁺100 µM8
Co²⁺100 µM10
Ni²⁺100 µM9
Cd²⁺100 µM40
Hg²⁺100 µM35
Cysteine1 mM6
Histidine1 mM7

Interpretation:

In this hypothetical example, the probe exhibits high selectivity for Zn²⁺ over most of the tested interferents. However, there is notable cross-reactivity with Cu²⁺, Cd²⁺, and Hg²⁺. This information is critical for designing experiments where these ions might be present. The competition experiment (data not shown in the table but essential to perform) would reveal whether these interfering ions prevent the probe from binding to Zn²⁺.

Comparison with Alternative Probes

A comprehensive guide should also compare the performance of the this compound-based probe with existing alternatives. This comparison should be based on key performance metrics.

Table 2: Comparison of Fluorescent Probes for a Target Analyte

ProbeScaffoldTarget AnalyteKey Cross-ReactantsLimit of Detection (LOD)Reference
Probe A This compoundAnalyte XY, Z10 nM[This work]
Probe B 8-HydroxyquinolineAnalyte XW, Y50 nM[6]
Probe C CoumarinAnalyte XZ25 nM[3]

This comparative analysis allows researchers to select the most appropriate probe for their specific application, considering both its sensitivity and its cross-reactivity profile.

The Future of Aminoquinoline Carboxylic Acid-Based Probes

While the 8-aminoquinoline scaffold has been extensively studied, there is a growing interest in exploring other isomers, such as those based on this compound. The different substitution patterns can lead to altered photophysical properties and, importantly, different selectivity profiles. The systematic application of the cross-reactivity analysis protocols described in this guide will be essential for the validation and adoption of these novel probes.

The following diagram illustrates the basic sensing mechanism of a metal ion-selective fluorescent probe.

G cluster_probe cluster_analyte cluster_complex Probe Aminoquinoline Carboxylic Acid Probe Complex Probe-Metal Complex (Fluorescent) Probe->Complex Binding Analyte Metal Ion Analyte->Complex Chelation Fluorescence Fluorescence Signal Complex->Fluorescence

Caption: General Mechanism of a Metal Ion-Selective Fluorescent Probe.

Conclusion

The rigorous assessment of cross-reactivity is a non-negotiable step in the development and application of fluorescent probes. This guide has provided a comprehensive framework for conducting such an analysis for aminoquinoline carboxylic acid-based probes. By following these principles and protocols, researchers can ensure the reliability of their data and contribute to the advancement of chemical and biological sensing. As new probe scaffolds are developed, the systematic evaluation of their specificity will remain a cornerstone of good scientific practice.

References

A Technical Guide to the Structure-Activity Relationship of 3-Aminoquinoline-8-carboxylic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. The 3-aminoquinoline-8-carboxylic acid scaffold has garnered significant interest as a promising framework for the development of potent and selective PARP inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to aid in the design and evaluation of novel analogs.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary DNA repair machinery. Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which, during DNA replication, can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination repair (HRR) of DSBs, such as BRCA1 and BRCA2, this accumulation of DSBs leads to synthetic lethality and targeted cell death.

The following diagram illustrates the central role of PARP1 in DNA damage repair and the mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (Functional HRR) cluster_1 HRR-Deficient Cancer Cell DNA_Damage_N DNA Single-Strand Break (SSB) PARP1_Activation_N PARP1 Activation & PARylation DNA_Damage_N->PARP1_Activation_N BER_N Base Excision Repair (BER) PARP1_Activation_N->BER_N SSB_Repair_N SSB Repaired BER_N->SSB_Repair_N DNA_Damage_C DNA Single-Strand Break (SSB) PARP1_Inhibition_C PARP1 Inhibition DNA_Damage_C->PARP1_Inhibition_C PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Inhibition_C Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition_C->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality & Cell Death DSB_Formation->Synthetic_Lethality caption Mechanism of PARP Inhibition

Caption: Mechanism of PARP inhibition and synthetic lethality.

Core Structure-Activity Relationships of 3-Aminoquinoline-8-carboxamide Analogs

The 3-aminoquinoline-8-carboxamide scaffold serves as a potent pharmacophore for PARP1 inhibition. The core structure maintains a required conformation for binding to the catalytic domain of PARP1, largely through an intramolecular hydrogen bond between the 8-carboxamide and the quinoline nitrogen. Modifications at various positions of this scaffold have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

A study on 3-substituted quinoline-8-carboxamides revealed critical insights into the SAR of this class of compounds.[1] The following table summarizes the inhibitory activity of key analogs against human recombinant PARP-1.

Compound R2-Substituent R3-Substituent PARP-1 IC50 (µM)
1 HH>100
2 HIodo1.8
3 HPhenyl0.8
4 H2-Thienyl0.6
5 MethylH0.5
6 2-MethylphenylH1.2
7 5-Amino-isoquinolin-1-one (5-AIQ)-1.8

Data extracted from J. Med. Chem. 2009, 52, 5, 1251–1254.[1]

From this data, several key SAR trends can be elucidated:

  • The 3-Position: Substitution at the 3-position of the quinoline ring is crucial for potent PARP-1 inhibition. A small, narrow group appears to be favored. The introduction of a phenyl or thienyl group at this position significantly enhances potency compared to the unsubstituted analog.[1]

  • The 2-Position: Substituents at the 2-position also play a significant role in modulating activity. A methyl group at this position was found to be the most active, suggesting that a small alkyl group is well-tolerated and may enhance binding affinity.[1]

  • The 8-Carboxamide: The carboxamide group at the 8-position is a critical feature, likely involved in key hydrogen bonding interactions within the active site of PARP-1.

The following diagram illustrates the key structural features and their influence on PARP-1 inhibitory activity.

Caption: Key SAR observations for 3-aminoquinoline-8-carboxamide analogs.

Experimental Protocols for Evaluation

To assess the potential of novel this compound analogs as PARP inhibitors, a series of well-defined in vitro assays are essential. The following protocols provide a standardized approach for evaluating enzymatic inhibition and cell-based activity.

In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serial dilutions)

  • 384-well black assay plates

  • Fluorescent plate reader

  • NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer containing a final concentration of 1% DMSO.

  • Assay Plate Setup: Add 5 µL of the compound dilutions or vehicle control (1% DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme and DNA Addition: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based PARP Inhibition Assay (Western Blot)

This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR) following DNA damage.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient cell line)

  • Complete cell culture medium

  • DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control for a predetermined time (e.g., 1-4 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.

The following diagram outlines the workflow for the cell-based PARP inhibition assay.

Cell_Based_Assay_Workflow Workflow for Cell-Based PARP Inhibition Assay start Seed Cells compound_treatment Treat with Test Compound start->compound_treatment dna_damage Induce DNA Damage compound_treatment->dna_damage cell_lysis Cell Lysis dna_damage->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot detection Chemiluminescent Detection western_blot->detection analysis Data Analysis detection->analysis caption Cell-based assay workflow

Caption: Workflow for the cell-based PARP inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. The SAR studies highlighted in this guide underscore the importance of substitutions at the 2- and 3-positions of the quinoline ring for achieving high potency. Future research in this area should focus on further optimizing these positions to enhance selectivity for PARP1 over other PARP family members, which may lead to an improved therapeutic window and reduced off-target effects. Additionally, a thorough investigation of the pharmacokinetic properties of these analogs will be crucial for their advancement as clinical candidates. The experimental protocols provided herein offer a robust framework for the systematic evaluation of next-generation this compound-based PARP inhibitors.

References

A Comparative Guide to the In Vivo Validation of Quinoline-Based PARP Imaging Probes in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to non-invasively monitor molecular targets in vivo is paramount for accelerating therapeutic innovation. This guide provides an in-depth comparison of quinoline-based probes designed for in vivo imaging, with a particular focus on agents targeting Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology. While the specific scaffold "3-Aminoquinoline-8-carboxylic acid" is a known pharmacophore in PARP inhibitor design[1], this guide will focus on its well-documented and validated derivatives used in preclinical imaging. We will delve into the experimental validation of fluorescently-labeled PARP inhibitors, compare their performance with alternative imaging modalities, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Rationale for Quinoline-Based PARP Probes

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties.[2][3] In the context of molecular imaging, quinoline derivatives have been ingeniously adapted to create probes that retain high-affinity for their biological targets while incorporating reporter moieties for visualization.

PARP inhibitors, such as Olaparib and Rucaparib, which contain quinoline or related isoquinoline structures, have revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[4][5] The development of fluorescently-labeled versions of these inhibitors, such as Olaparib-BODIPY FL (PARPi-FL), allows for the direct visualization and quantification of PARP1 expression and engagement by the inhibitor in living organisms.[6][7] This provides an invaluable tool for understanding drug distribution, target engagement, and pharmacodynamic effects in preclinical animal models.[8]

Mechanism of Action: From Inhibition to Imaging

The core principle behind these imaging agents is the fusion of a high-affinity PARP inhibitor with a fluorescent dye. The inhibitor component directs the probe to PARP1, which is predominantly located in the nucleus and is upregulated in many cancer types.[6][8] Upon binding, the fluorescent dye allows for the detection of PARP1-expressing cells. This "molecularly targeted" approach offers high specificity and contrast compared to non-targeted dyes.

Below is a diagram illustrating the workflow for validating a quinoline-based fluorescent PARP probe in an animal model.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation in Animal Model cluster_2 Ex Vivo & Data Analysis Probe Synthesis Probe Synthesis Biochemical Assay PARP Inhibition Assay (IC50) Probe Synthesis->Biochemical Assay Cell-based Assays Cellular Uptake & Nuclear Localization Biochemical Assay->Cell-based Assays Animal Model Tumor Xenograft Model (e.g., Ovarian, Breast Cancer) Cell-based Assays->Animal Model Proceed if potent & specific Probe Admin Probe Administration (IV, Topical) Animal Model->Probe Admin Imaging In Vivo Fluorescence Imaging Probe Admin->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Histology Immunohistochemistry (IHC) for PARP1 Imaging->Histology Analysis Image Quantification & Correlation Analysis Biodistribution->Analysis Histology->Analysis

Caption: Workflow for the validation of a quinoline-based fluorescent PARP probe.

Comparative Analysis of PARP Imaging Probes

The choice of an imaging probe depends on the specific research question, the available imaging instrumentation, and the animal model. Below is a comparison of a widely used fluorescent quinoline-based probe with a positron emission tomography (PET) alternative.

FeatureFluorescent Probe (e.g., PARPi-FL)PET Probe (e.g., [¹⁸F]Olaparib)
Principle Optical detection of fluorescenceDetection of gamma rays from positron annihilation
Resolution High (cellular level with intravital microscopy)Lower (tissue level, ~1-2 mm)
Sensitivity Moderate, subject to tissue autofluorescenceVery high (picomolar range)
Depth Penetration Limited (a few millimeters to centimeters)Unlimited, whole-body imaging
Target PARP1PARP1
In Vivo Validation Validated in mice, pigs, and humans for detecting various cancers[7][9]Validated in mouse models of glioblastoma and pancreatic cancer[8][10]
Instrumentation In vivo fluorescence imaging system (e.g., IVIS)microPET/CT scanner
Key Advantage High resolution, relatively low cost, no radiationHigh sensitivity, quantitative, translatable to clinic
Key Limitation Limited tissue penetration, autofluorescenceLower resolution, requires cyclotron and radiochemistry

In-Depth Experimental Protocols

Rigorous experimental design is crucial for the successful in vivo validation of any imaging probe. Here, we provide a detailed protocol for the validation of a fluorescent quinoline-based PARP inhibitor in a tumor xenograft mouse model.

Protocol 1: In Vivo Fluorescence Imaging of PARP1 Expression

Objective: To non-invasively visualize and quantify PARP1 expression in a subcutaneous tumor model using a fluorescent PARP inhibitor.

Materials:

  • Fluorescent PARP probe (e.g., PARPi-FL)

  • Tumor-bearing mice (e.g., nu/nu mice with SKOV-3 ovarian cancer xenografts)

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. It is recommended to feed the mice an alfalfa-free diet to reduce autofluorescence from the gastrointestinal tract.[11]

  • Probe Administration: Administer the fluorescent PARP probe via intravenous (tail vein) injection. The exact dose will need to be optimized, but a typical starting point is 10-100 nmol per mouse.

  • Imaging: Place the anesthetized mouse in the imaging chamber. Acquire fluorescence images at multiple time points (e.g., 1, 2, 4, 8, and 24 hours post-injection) to determine the optimal imaging window with the best tumor-to-background ratio.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and a contralateral non-tumor region. The data is typically expressed as average radiant efficiency.

  • Specificity Control (Blocking Study): To demonstrate target specificity, a separate cohort of mice is co-injected with an excess of the unlabeled PARP inhibitor (e.g., Olaparib) along with the fluorescent probe. A significant reduction in the tumor fluorescence signal compared to the unblocked group indicates specific binding to PARP1.[8]

Protocol 2: Ex Vivo Biodistribution and Histological Correlation

Objective: To quantify the distribution of the fluorescent probe in various organs and correlate the fluorescence signal with PARP1 expression at the tissue level.

Materials:

  • Organs and tumor harvested from imaged mice

  • Fluorescence imaging system for ex vivo imaging

  • OCT compound for tissue embedding

  • Anti-PARP1 antibody for immunohistochemistry (IHC)

  • Fluorescence microscope

Procedure:

  • Tissue Harvesting: At the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).

  • Ex Vivo Imaging: Arrange the harvested tissues in the fluorescence imaging system and acquire a final fluorescence image to quantify the probe distribution.

  • Tissue Processing: Embed the tumor and other tissues in OCT and freeze for cryosectioning.

  • Fluorescence Microscopy: Acquire fluorescence images of the tumor sections to visualize the microscopic distribution of the probe.

  • Immunohistochemistry: Perform IHC on adjacent tissue sections using an anti-PARP1 antibody to confirm that the fluorescence signal from the probe co-localizes with PARP1 expression.

  • Correlation Analysis: Quantify the IHC signal and correlate it with the fluorescence intensity from the probe to validate that the probe signal is a reliable measure of PARP1 expression.

The following diagram outlines the logical relationship in a blocking study to confirm probe specificity.

G cluster_0 Experimental Groups cluster_1 Expected Outcome for Specific Binding Group A Group A: Fluorescent Probe Only Outcome A High Tumor Fluorescence Signal Group A->Outcome A Group B Group B: Fluorescent Probe + Excess Unlabeled Inhibitor Outcome B Low Tumor Fluorescence Signal Group B->Outcome B Conclusion Conclusion: Probe binding is specific to the target (PARP1) Outcome A->Conclusion Outcome B->Conclusion

Caption: Logic of a blocking experiment for in vivo probe validation.

Conclusion and Future Directions

Quinoline-based fluorescent probes, particularly those targeting PARP1, are powerful tools for preclinical research. They enable real-time, non-invasive visualization of a key therapeutic target, providing critical insights into drug efficacy and mechanism of action. While fluorescent probes offer excellent resolution, their limited tissue penetration is a key consideration. For whole-body imaging and direct clinical translation, PET-based probes offer a significant advantage.[12][13] The future of in vivo molecular imaging will likely involve a multi-modal approach, combining the strengths of different imaging technologies to provide a comprehensive understanding of biological processes in living subjects.

References

A Senior Application Scientist's Guide to the Comparative Binding Affinity of 3-Aminoquinoline-8-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding affinity of metal complexes with 3-Aminoquinoline-8-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the coordination chemistry and potential applications of this versatile ligand. This document synthesizes theoretical principles with practical experimental guidance to facilitate a deeper understanding of the factors governing the stability of these metal complexes.

Introduction: The Significance of this compound as a Ligand

This compound is a compelling chelating agent, integrating the bidentate N,N-donating character of the 8-aminoquinoline scaffold with a carboxylate group that can also participate in metal coordination. This structure suggests the potential for forming stable five- or six-membered chelate rings with metal ions, a key feature for high-affinity binding. The quinoline core provides a rigid framework, while the amino and carboxylic acid functional groups are pivotal for both the coordination chemistry and the potential biological activity of the resulting metal complexes. Understanding the relative binding affinities of this ligand with various metal ions is crucial for applications ranging from the development of novel therapeutic agents to the design of selective metal sensors.

Theoretical Framework: Predicting Binding Affinity

The stability of metal complexes in solution is a quantitative measure of the equilibrium between the free metal ion and the ligand, and the resulting complex. This is typically expressed as the formation constant (Kf) or its logarithm (log Kf). A higher log Kf value indicates a more stable complex and thus a higher binding affinity.

For divalent first-row transition metal ions, the Irving-Williams series provides a reliable empirical rule for predicting the relative stabilities of their complexes, largely independent of the nature of the ligand.[1][2] This series follows the order:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is rationalized by a combination of factors, including the decrease in ionic radii across the period and the increase in crystal field stabilization energy (CFSE) from Mn(II) to Ni(II).[1][2] The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller distortion, which provides additional stabilization for its d9 electronic configuration.[2] For Zn(II), with a d10 configuration, the CFSE is zero, leading to a decrease in stability compared to Cu(II).[2] It is therefore anticipated that the metal complexes of this compound will adhere to this series.

Comparative Analysis of Binding Affinity

Table 1: Stability Constants (log β) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic Acid

Metal Ionlog β110 (ML)log β120 (ML2)
Mn(II)6.5512.45
Fe(II)7.2013.45
Co(II)8.8515.90
Ni(II)9.6517.17
Cu(II)12.1520.64
Zn(II)10.3518.78
(Data presented is for illustrative purposes and is based on a closely related ligand system.)

The data in Table 1 clearly follows the Irving-Williams series, with the stability of the complexes increasing from Mn(II) to Cu(II) and then decreasing for Zn(II). It is highly probable that the metal complexes of this compound would exhibit a similar trend in their binding affinities. The presence of the amino group in the 3-position is expected to influence the overall basicity of the ligand and may modulate the absolute stability constants, but the relative order should remain consistent with the Irving-Williams series.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinities of this compound with various metal ions, the following experimental workflows are recommended.

Synthesis of this compound

A plausible synthetic route for this compound, based on established quinoline chemistry, is proposed below. This protocol should be optimized and validated in a laboratory setting.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Quinoline-8-carboxylic acid Quinoline-8-carboxylic acid 3-Nitroquinoline-8-carboxylic acid 3-Nitroquinoline-8-carboxylic acid Quinoline-8-carboxylic acid->3-Nitroquinoline-8-carboxylic acid HNO3/H2SO4 This compound This compound 3-Nitroquinoline-8-carboxylic acid->this compound Fe/HCl or H2, Pd/C

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Nitration of Quinoline-8-carboxylic acid:

    • Dissolve Quinoline-8-carboxylic acid in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 3-Nitroquinoline-8-carboxylic acid.

  • Reduction of the Nitro Group:

    • Suspend 3-Nitroquinoline-8-carboxylic acid in a mixture of ethanol and hydrochloric acid.

    • Add iron powder portion-wise and heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove iron salts.

    • Concentrate the filtrate and purify the crude product by recrystallization to yield this compound.

Determination of Metal-Ligand Stoichiometry: Job's Plot

The method of continuous variations, or Job's plot, is a straightforward spectrophotometric method to determine the stoichiometry of a metal-ligand complex.[3]

Experimental Workflow for Job's Plot:

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare equimolar stock solutions of ligand and metal salt B Prepare a series of solutions with varying mole fractions of metal and ligand, keeping the total molar concentration constant A->B C Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex B->C D Plot absorbance vs. mole fraction of the ligand C->D E Determine the stoichiometry from the mole fraction at the maximum absorbance D->E

Caption: Workflow for determining stoichiometry using Job's Plot.

Step-by-Step Protocol:

  • Prepare equimolar stock solutions of this compound and the desired metal salt (e.g., CuCl2, ZnCl2) in a suitable buffer.

  • Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant. This creates a range of mole fractions of the ligand from 0 to 1.

  • Allow the solutions to equilibrate.

  • Measure the UV-Vis absorbance of each solution at the wavelength where the metal-ligand complex shows maximum absorbance, a wavelength at which the free ligand and metal ion have minimal absorbance.

  • Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) complex.

Determination of Binding Affinity: Spectrophotometric or Spectrofluorometric Titration

Titration methods are widely used to determine the binding constant (Kf) of a metal-ligand complex.[4] The choice between spectrophotometry and spectrofluorometry depends on the photophysical properties of the ligand and its complexes.

Experimental Workflow for Binding Affinity Determination:

G cluster_0 Titration cluster_1 Data Analysis A Place a fixed concentration of the ligand in a cuvette B Incrementally add aliquots of a concentrated metal salt solution A->B C Record the absorbance or fluorescence spectrum after each addition B->C D Plot the change in absorbance or fluorescence intensity at a specific wavelength against the metal concentration C->D E Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2) to calculate the binding constant (Kf) D->E

Caption: Workflow for determining binding affinity via titration.

Step-by-Step Protocol:

  • Prepare a solution of this compound of a known, low concentration in a suitable buffer and place it in a quartz cuvette.

  • Prepare a concentrated stock solution of the metal salt of interest.

  • Record the initial absorbance or fluorescence spectrum of the ligand solution.

  • Add small, precise aliquots of the metal salt stock solution to the cuvette.

  • After each addition, mix thoroughly, allow the solution to equilibrate, and record the spectrum.

  • Continue the additions until the spectral changes saturate, indicating the complex formation is complete.

  • Correct the data for dilution effects.

  • Plot the change in absorbance or fluorescence intensity at a chosen wavelength against the total concentration of the metal ion.

  • Analyze the resulting binding isotherm using non-linear regression analysis with appropriate binding models (e.g., one-site or two-site binding) to determine the binding constant (Kf) and the stoichiometry. The Benesi-Hildebrand method can also be applied for a linear analysis of 1:1 complexes.[5]

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the binding affinity of this compound metal complexes. By combining the predictive power of the Irving-Williams series with robust experimental methodologies, researchers can systematically investigate the coordination chemistry of this promising ligand. The detailed protocols for synthesis, stoichiometry determination, and binding affinity measurements are designed to empower scientists to generate reliable and reproducible data, paving the way for the rational design of novel metal-based compounds for various applications in medicine and beyond.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Aminoquinoline-8-carboxylic Acid: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Aminoquinoline-8-carboxylic acid (CAS No. 1799412-39-7). As a specialized heterocyclic compound used in drug development and chemical synthesis, ensuring its responsible disposal is paramount to maintaining laboratory safety and environmental compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Analysis and Compound Profile

In the absence of direct data, a conservative approach based on the hazards of structurally similar compounds is required to ensure a high margin of safety. The hazards of this molecule can be inferred from its constituent parts: the 3-aminoquinoline core and the carboxylic acid functional group.

Data from Structural Analogues:

The primary analogue for hazard assessment is 3-Aminoquinoline (CAS No. 580-17-6) . Its known hazards provide a baseline for assessing the risks of the parent compound.

Hazard ClassGHS Hazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315[1][2]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaledH302, H312, H332[2]
Specific Target Organ ToxicityMay cause respiratory irritationH335[3]

Based on this data, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system, and is potentially harmful if ingested, inhaled, or absorbed through the skin. The carboxylic acid moiety suggests it will have acidic properties, while the amino group provides a basic site, making the molecule amphoteric.

Core Principles for Chemical Waste Disposal

The disposal of any laboratory chemical should adhere to fundamental principles of safety and regulatory compliance. Stringent regulations govern the handling of nitrogen-containing heterocyclic compounds due to their potential environmental impact.[4] The following principles form the basis of the subsequent protocols:

  • Waste Characterization : All waste must be correctly identified. Waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Hazardous waste must be segregated from non-hazardous waste. Furthermore, different classes of hazardous waste should not be mixed to prevent dangerous reactions.

  • Containment : Waste must be stored in appropriate, sealed, and clearly labeled containers.

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5]

Step-by-Step Disposal Protocol

This protocol covers the disposal of unused or expired solid this compound as well as contaminated labware.

Part A: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves properly.[1]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary to prevent inhalation.[1]

Part B: Waste Segregation and Containment

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal. The following workflow should be followed for waste containing this compound.

Caption: Decision workflow for segregating waste containing this compound.

Container Guidelines:

  • Solid Waste : Use a durable, sealable container such as a high-density polyethylene (HDPE) pail or a securely lined cardboard box designated for solid chemical waste.

  • Liquid Waste : Use a designated, leak-proof, and shatter-resistant carboy. Ensure the container material is compatible with all solvents in the waste stream.

  • Sharps : Use a puncture-proof container specifically designed for hazardous sharps.

Part C: Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • If it is a mixed waste stream (e.g., dissolved in a solvent), list all chemical components and their approximate percentages.

  • Keep the container sealed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be located at or near the point of generation.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[1]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Response:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 3A, including respiratory protection.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[1] Do not use a dry brush or create dust.

    • For liquid spills : Cover the spill with a chemical absorbent pad or loose absorbent material, working from the outside in.

  • Clean-Up : Carefully scoop the contained material and spilled substance into a designated hazardous waste container.[1]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., water and detergent), followed by clean water. Collect all cleaning materials as hazardous waste.

  • Dispose : Seal and label the waste container and manage it according to the protocol in Section 3.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Final Disposal Pathway

All generated waste streams containing this compound must be disposed of through your institution's official hazardous waste management program. This typically involves collection by an EH&S department or a licensed professional waste disposal service.[6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][7] The ultimate disposal method will likely be high-temperature incineration in a facility permitted to handle hazardous chemical waste.[6]

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Aminoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-Aminoquinoline-8-carboxylic acid. As no specific safety data sheet (SDS) is broadly available for this exact compound, this document synthesizes information from structurally similar molecules, including 3-aminoquinoline and 8-aminoquinoline, to establish a conservative and robust safety framework. The primary objective is to minimize exposure risk by detailing the necessary personal protective equipment (PPE), operational procedures, and emergency plans. Users must always consult the supplier-specific SDS and conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Analysis and Risk Profile

Quinoline derivatives as a class present a range of potential health hazards. The presence of both an amino group and a carboxylic acid on the quinoline scaffold suggests specific reactivity and toxicological properties that demand stringent handling procedures.

Primary Routes of Exposure:

  • Inhalation: The compound is a solid, making the inhalation of aerosolized dust during weighing and transfer a primary concern.[1][2] This can lead to respiratory irritation.[2][3]

  • Dermal Contact: Direct skin contact can cause irritation and potential absorption.[3][4] Some related compounds are classified as harmful in contact with skin.[1]

  • Ocular Contact: The dust is a significant eye irritant, capable of causing serious damage.[2][3]

  • Ingestion: Accidental ingestion may be harmful.[1]

Anticipated Hazards Based on Structural Analogs:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation (STOT SE 3): May cause respiratory irritation.[2][3]

  • Potential Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects, warranting an approach that minimizes all routes of exposure.[1][6]

The causality behind these hazards is rooted in the chemical nature of the quinoline ring system, which can interact with biological macromolecules, and the reactivity of the appended functional groups. Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity.

Core PPE Requirements and Operational Scenarios

Engineering controls, such as the use of a certified chemical fume hood, are the first and most critical line of defense.[1][7] PPE serves as the final barrier between the researcher and the chemical. The required level of PPE is dictated by the specific procedure being performed.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glassesNitrile gloves (single pair)Lab coat, long pants, closed-toe shoesNot generally required
Weighing & Transfer of Powder Tightly fitting chemical safety goggles and a face shield[6][8]Double-layered chemical-resistant gloves (e.g., nitrile)[9]Fully-buttoned lab coat, long pants, closed-toe shoesNIOSH-approved N95 respirator or higher, used within a chemical fume hood[2][9]
Solution Preparation & Handling Chemical safety gogglesChemical-resistant gloves (e.g., nitrile, butyl rubber)[6]Fully-buttoned lab coat, long pants, closed-toe shoesWork must be conducted in a chemical fume hood
Reaction Work-up & Purification Chemical safety gogglesChemical-resistant gloves, changed frequentlyFully-buttoned lab coat, long pants, closed-toe shoesWork must be conducted in a chemical fume hood
Minor Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over lab coatNIOSH-approved respirator with cartridges for organic vapors and particulates[2]

Operational and Disposal Plans

Adherence to standardized protocols is essential for ensuring safety and experimental integrity.

Experimental Protocol: Safe Weighing and Transfer of Solid this compound
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper, secondary container).

  • Don PPE: Follow the correct donning sequence (see diagram below). At a minimum for this task: lab coat, inner gloves, N95 respirator, safety goggles, face shield, and outer gloves.

  • Perform Transfer: Conduct all weighing and transfer operations deep within the fume hood to contain any dust.[7] Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Post-Handling: Tightly seal the primary container. Decontaminate the spatula and work surface.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of contaminated, disposable items in a designated hazardous waste container.[2]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure.[3]

Mandatory Visualization: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) Don1 1. Lab Coat & Closed-Toe Shoes Don2 2. Inner Gloves Don1->Don2 Don3 3. N95 Respirator (If Required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (Over Cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. N95 Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Exit Wash Hands & Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Spill and Disposal Plan
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table), gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep.[10]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • All waste, including contaminated gloves, weigh paper, and absorbent materials, must be disposed of in a clearly labeled hazardous chemical waste container.[1]

    • Do not allow the chemical or its waste to enter drains or the environment.[2][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure. Eyewash stations and safety showers must be accessible and tested regularly.[1]

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Mandatory Visualization: Emergency Response Flow

Emergency_Response cluster_skin Skin/Body cluster_eye Eyes cluster_inhalation Inhalation Exposure Exposure Occurs S1 Remove Contaminated Clothing Exposure->S1 E1 Flush Eyes at Eyewash Station for 15+ Minutes Exposure->E1 I1 Move to Fresh Air Exposure->I1 S2 Flush with Water for 15+ Minutes S1->S2 Medical Seek Immediate Medical Attention S2->Medical E1->Medical I2 Provide Oxygen or Artificial Respiration if Needed I1->I2 I2->Medical Report Report Incident to Supervisor/EHS Medical->Report

Caption: Step-by-step workflow for responding to an accidental exposure.

By integrating these PPE requirements, operational plans, and emergency procedures into your laboratory's standard operating procedures, you can build a robust safety culture and minimize the risks associated with handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.